molecular formula C8H18O2 B041855 1,2-Octanediol CAS No. 1117-86-8

1,2-Octanediol

Cat. No.: B041855
CAS No.: 1117-86-8
M. Wt: 146.23 g/mol
InChI Key: AEIJTFQOBWATKX-UHFFFAOYSA-N
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Description

1,2-Octanediol is a synthetic, eight-carbon chain diol that has garnered significant interest in research, particularly in the fields of cosmetic science and material chemistry. Its primary research value lies in its dual functionality as a humectant and a mild preservative or antimicrobial agent. As a humectant, this compound functions by forming hydrogen bonds with water molecules, thereby helping to regulate moisture content and improve the sensory properties of formulations in dermatological and cosmetic research models. Its antimicrobial mechanism is attributed to its ability to penetrate microbial membranes, disrupting their integrity and leading to cell lysis. This property is extensively studied as a potential alternative to traditional parabens in developing preservative systems for consumer products, offering broad-spectrum activity against bacteria and fungi. Furthermore, its defined hydrocarbon chain makes it a valuable building block and intermediate in polymer and material science, where it is investigated for synthesizing polyesters, plasticizers, and other specialty chemicals with tailored properties. Researchers utilize this compound to explore structure-activity relationships, formulation stability, and novel applications in sustainable materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octane-1,2-diol
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InChI

InChI=1S/C8H18O2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3
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InChI Key

AEIJTFQOBWATKX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(CO)O
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Molecular Formula

C8H18O2
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DSSTOX Substance ID

DTXSID9036646
Record name 1,2-Octanediol
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Molecular Weight

146.23 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 30-35 deg C; [CBW MSDS]
Record name 1,2-Octanediol
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CAS No.

1117-86-8
Record name 1,2-Octanediol
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Octanediol: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octanediol, also known by its INCI name Caprylyl Glycol, is a versatile diol that has garnered significant attention across various industries, including cosmetics, personal care, and pharmaceuticals.[1] Its unique molecular structure, featuring a C8 carbon chain with two hydroxyl groups on adjacent carbons, imparts a desirable combination of properties, including antimicrobial, moisturizing, and stabilizing effects.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with experimental protocols and logical workflows relevant to its application in research and development.

Chemical and Physical Properties

The chemical and physical characteristics of this compound are fundamental to its functionality and applications. These properties are summarized in the table below.

Table 1: Summary of Chemical and Physical Properties of this compound
PropertyValue
Molecular Formula C₈H₁₈O₂[4]
CAS Number 1117-86-8[5]
Molecular Weight 146.23 g/mol
Appearance White semi-solid or colorless viscous liquid[4][5]
Melting Point 30-38 °C (86-100.4 °F; 303-311 K)[5][6]
Boiling Point 131-132 °C at 10 mmHg[7]
Density Approximately 0.914 - 0.9966 g/cm³[4][6]
Solubility in Water 3 g/L at 20 °C[6][8]
Solubility in Organic Solvents Soluble in ethanol (B145695) and acetone[4]
Vapor Pressure >1 (vs air)[1]
Flash Point >230 °F (>110 °C)[6]
logP (o/w) 1.539 (estimated)[9]

Chemical Characteristics

Stability and Reactivity: this compound is a stable compound under normal storage conditions.[1] It is not highly reactive but will undergo typical reactions of alcohols, such as esterification and etherification at the hydroxyl groups. It is incompatible with strong oxidizing agents.

Amphiphilic Nature: The molecule possesses both a hydrophilic (water-loving) diol head and a lipophilic (oil-loving) octyl tail. This amphiphilic character is key to its function as a surfactant, emulsifier, and solubilizer in formulations.[10]

Experimental Protocols

The following are generalized experimental protocols for determining key physical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure to prevent decomposition.

Methodology:

  • A sample of this compound is placed in a distillation flask.

  • The flask is connected to a vacuum distillation apparatus.

  • The pressure is reduced to the desired level (e.g., 10 mmHg).

  • The sample is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that pressure.

Determination of Solubility

The solubility of this compound in water can be determined by the shake-flask method.

Methodology:

  • An excess amount of this compound is added to a known volume of water at a specific temperature (e.g., 20°C).

  • The mixture is agitated (e.g., in a shaker bath) until equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solute.

  • The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Applications in Research and Drug Development

This compound is utilized in various applications due to its multifunctional properties:

  • Preservative and Antimicrobial Agent: It exhibits broad-spectrum antimicrobial activity, making it an effective preservative in cosmetic and pharmaceutical formulations.[1][11] It can also boost the efficacy of other preservatives.[3]

  • Humectant and Emollient: Its hydroxyl groups attract and retain water, providing moisturizing benefits to the skin.[2] It also imparts a smooth, soft feel to formulations.[2]

  • Solvent and Stabilizer: It can be used as a solvent for other ingredients and helps to stabilize emulsions.[1][12]

  • Penetration Enhancer: It can enhance the penetration of other active ingredients into the skin.[13]

  • Pediculicide: It has been studied for its effectiveness in treating head louse infestations.[14]

Visualizations

Synthesis Workflow of this compound

The synthesis of this compound can be achieved through the dihydroxylation of 1-octene. A common method involves the use of formic acid and hydrogen peroxide.[15][16]

G General Synthesis Workflow for this compound A 1-Octene C Reaction Mixture A->C B Formic Acid & Hydrogen Peroxide B->C D Hydroxylation C->D E Neutralization & Extraction D->E F Purification (Distillation) E->F G This compound F->G

Caption: General synthesis workflow for this compound.

Multifunctionality in Cosmetic Formulations

The following diagram illustrates the various roles this compound plays in a cosmetic formulation.

G Multifunctionality of this compound in Cosmetics A This compound B Preservative Booster A->B Antimicrobial C Humectant (Moisturizer) A->C Hydrating D Emollient (Skin Feel) A->D Softening E Solvent A->E Dissolving F Stabilizer A->F Emulsifying G Penetration Enhancer A->G Delivery

Caption: Multifunctionality of this compound in cosmetics.

Safety Information

This compound is generally considered safe for use in cosmetic and personal care products.[1] However, it can cause serious eye irritation. It is recommended to handle it with appropriate personal protective equipment, including eye protection and gloves.[17] It is harmful to aquatic life.

References

The Multifaceted Role of 1,2-Octanediol: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octanediol, also known as caprylyl glycol, is a versatile ingredient widely utilized in the cosmetic and pharmaceutical industries. Its unique chemical structure, possessing both a hydrophilic diol head and a lipophilic octyl tail, underpins its multifunctional properties as an exceptional antimicrobial agent, a potent skin penetration enhancer, and an effective moisturizer. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for formulation scientists and researchers. We will explore the molecular mechanisms driving its efficacy, present quantitative data to support these claims, and provide detailed experimental protocols for its evaluation.

Core Concepts: The Amphiphilic Nature of this compound

The key to understanding the diverse functions of this compound lies in its amphiphilic character. The molecule consists of an eight-carbon alkyl chain, which is hydrophobic, and two adjacent hydroxyl groups, which are hydrophilic. This dual nature allows it to interact with both polar and non-polar environments, a property that is central to its various activities.

Antimicrobial Activity: A Preservative Booster

This compound is renowned for its broad-spectrum antimicrobial properties, making it a valuable component in preservative systems for cosmetic and topical formulations.[1] Its efficacy is strongly linked to its alkyl chain length.

Structure-Activity Relationship in Antimicrobial Action

Studies on a series of 1,2-alkanediols have demonstrated that antimicrobial activity is dependent on the length of the alkyl chain.[2][3]

  • Short Chains (C3-C5): Alkanediols with shorter carbon chains exhibit weaker antimicrobial effects.

  • Medium Chains (C6-C8): A significant increase in antimicrobial activity is observed with 1,2-hexanediol (B41856) and this compound. This is attributed to an optimal balance of hydrophilicity and lipophilicity, allowing the molecule to effectively interact with and disrupt microbial cell membranes.[3]

  • Long Chains (C10-C12): While longer chain alkanediols like 1,2-decanediol (B1670173) show high antimicrobial activity in terms of low Minimum Inhibitory Concentrations (MICs), their practical application as preservatives can be limited due to their lower water solubility.[4]

The primary mechanism of antimicrobial action is the disruption of the microbial cell membrane.[4] The lipophilic tail of this compound intercalates into the lipid bilayer of the bacterial or fungal cell membrane, leading to a loss of structural integrity, increased permeability, and ultimately, cell death.[4]

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and related 1,2-alkanediols against common microorganisms found in cosmetic and pharmaceutical products. Lower MIC values indicate higher antimicrobial potency.

Microorganism1,2-HexanediolThis compound1,2-DecanediolReference
Staphylococcus aureus>2.0%0.2%0.05%[2]
Staphylococcus epidermidis>2.0%0.2%0.05%[2]
Escherichia coli0.94 - 1.25%--[5]
Pseudomonas aeruginosa0.63 - 1.0%--[5]
Candida albicans0.94 - 1.25%--[5]
Aspergillus brasiliensis---

Note: Data for E. coli, P. aeruginosa, C. albicans, and A. brasiliensis with this compound were not explicitly found in the provided search results as specific MIC values.

Skin Penetration Enhancement: Unlocking Topical Delivery

This compound is a highly effective penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.[6]

Structure-Activity Relationship in Skin Penetration

Similar to its antimicrobial properties, the skin penetration enhancing effect of 1,2-alkanediols is influenced by the length of the alkyl chain. Longer-chained 1,2-alkanediols, such as 1,2-hexanediol and this compound, are more effective at increasing the permeation of APIs.[6] The mechanism involves the interaction of the alkanediol with the lipid bilayers of the stratum corneum. The lipophilic tail of this compound inserts itself between the lipid molecules, disrupting the highly ordered structure and increasing its fluidity.[4] This "disordering" of the stratum corneum lipids reduces the barrier function of the skin, allowing for enhanced diffusion of active compounds into the deeper layers of the epidermis and dermis.[4]

Quantitative Data: Skin Penetration Enhancement

The following tables present data on the skin penetration enhancement of different active ingredients by this compound and other 1,2-alkanediols.

Table 1: Cumulative Skin Penetration of Triamcinolone Acetonide (TAA) after 24 hours from an Aqueous Carbomer Gel [6]

Alkanediol (5%)Cumulative TAA Penetration (µg/cm²)
Reference (no alkanediol)~ 0.2
2-Methyl-2,4-pentanediol~ 0.4
1,2-Pentanediol~ 1.0
1,2-Hexanediol~ 1.2
This compound~ 1.4

Table 2: Effect of 1,2-Alkanediols on the Percutaneous Absorption of Metronidazole (MTZ) [1]

1,2-Alkanediol (4%)Retardation Ratio (RR) of MTZ FluxEffect
1,2-Propanediol0.99No significant effect
1,2-Butanediol1.61Enhancement
1,2-Pentanediol0.96No significant effect
1,2-Hexanediol0.69Retardation

Note: In this particular study with metronidazole, 1,2-hexanediol showed a retardation effect, highlighting that the interaction between the enhancer, the active ingredient, and the formulation vehicle is complex and can lead to varied outcomes.

Moisturizing Properties

The hydrophilic diol head of this compound contributes to its humectant properties. It attracts and binds water molecules, helping to hydrate (B1144303) the skin and maintain the skin's natural moisture barrier.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: Agar (B569324) Dilution Method

  • Preparation of Media: Prepare a series of agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) containing serial dilutions of this compound. A control plate with no this compound should also be prepared.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Spot-inoculate a small, defined volume of the microbial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).

  • Observation: After incubation, observe the plates for microbial growth. The MIC is the lowest concentration of this compound at which no visible growth occurs.

In Vitro Skin Penetration Study using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the permeation of an active ingredient through the skin.

Methodology:

  • Skin Preparation: Excised human or animal skin is carefully prepared and mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

  • Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions. The fluid is continuously stirred.

  • Formulation Application: The formulation containing the active ingredient and this compound is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid to maintain sink conditions.

  • Analysis: The concentration of the active ingredient in the collected samples is quantified using a suitable analytical method (e.g., HPLC, LC-MS).

  • Data Analysis: The cumulative amount of the active ingredient permeated per unit area is plotted against time to determine the flux and permeability coefficient.

Preservative Efficacy Testing (Challenge Test)

Objective: To assess the effectiveness of a preservative system in a cosmetic or pharmaceutical formulation.

Methodology:

  • Inoculation: The product is intentionally inoculated with a known concentration of a mixed culture of relevant microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis).

  • Incubation: The inoculated product is stored at a controlled temperature (e.g., 20-25°C) for a specified period (typically 28 days).

  • Sampling and Plating: At regular intervals (e.g., 7, 14, and 28 days), samples are taken from the product, serially diluted, and plated on appropriate growth media.

  • Colony Counting: After incubation, the number of colony-forming units (CFUs) is counted.

  • Evaluation: The reduction in the microbial count over time is calculated and compared to established acceptance criteria (e.g., those defined by the USP or PCPC).

Visualizations

antimicrobial_mechanism Mechanism of Antimicrobial Action of this compound cluster_membrane Microbial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Octanediol This compound Disruption Membrane Disruption Octanediol->Disruption Intercalates into lipid bilayer Leakage Leakage of Cellular Contents Disruption->Leakage Increases permeability CellDeath Cell Death Leakage->CellDeath

Caption: Antimicrobial mechanism of this compound.

skin_penetration_mechanism Mechanism of Skin Penetration Enhancement by this compound cluster_sc Stratum Corneum LipidBilayer Ordered Lipid Bilayer DisorderedBilayer Disordered Lipid Bilayer LipidBilayer->DisorderedBilayer Increases fluidity EnhancedPenetration Enhanced Penetration DisorderedBilayer->EnhancedPenetration Octanediol This compound Octanediol->LipidBilayer Interacts with lipid matrix API Active Pharmaceutical Ingredient (API) API->DisorderedBilayer Diffuses through disordered lipids

Caption: Skin penetration enhancement by this compound.

experimental_workflow_mic Experimental Workflow for MIC Determination A Prepare serial dilutions of This compound in agar C Inoculate agar plates A->C B Prepare standardized microbial inoculum B->C D Incubate plates C->D E Observe for growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Conclusion

The structure-activity relationship of this compound is a clear demonstration of how a molecule's chemical architecture dictates its functionality. Its amphiphilic nature, characterized by an eight-carbon lipophilic tail and a hydrophilic diol head, is the cornerstone of its efficacy as a broad-spectrum antimicrobial agent and a potent skin penetration enhancer. The length of the alkyl chain is a critical determinant of its activity, with the C8 chain of this compound providing an optimal balance for these dual functions. For researchers and formulation scientists, a thorough understanding of these principles is essential for the rational design of safe, effective, and stable cosmetic and pharmaceutical products. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for harnessing the full potential of this versatile ingredient.

References

The Solubility Profile of 1,2-Octanediol: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of 1,2-Octanediol, a versatile diol used extensively in the pharmaceutical, cosmetic, and chemical industries. This guide provides a summary of its solubility in various solvents, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in the Solubility of this compound

This compound (also known as caprylyl glycol) is an organic compound with the chemical formula C₈H₁₈O₂. Its molecular structure, featuring a non-polar eight-carbon chain and two polar hydroxyl (-OH) groups on adjacent carbons, imparts an amphiphilic character. This dual nature governs its solubility behavior, allowing it to interact with a wide range of solvents. The hydroxyl groups facilitate hydrogen bonding with polar solvents, while the octyl chain allows for van der Waals interactions with non-polar substances.

Qualitative solubility assessments indicate that this compound is soluble in polar solvents such as water, ethanol, and acetone.[1] It is also reported to be soluble in most organic solvents.[2] The solubility in water is influenced by temperature, generally increasing as the temperature rises.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively available in publicly accessible literature. However, some data for its solubility in water has been reported. The following table summarizes the available quantitative and qualitative solubility information.

SolventChemical ClassSolubilityTemperature (°C)Notes
Water Protic, Polar3 g/L20[3]
7.5 g/L20[4]
2933 mg/L25Estimated value.[5]
Ethanol Protic, PolarSolubleNot Specified[1]
Acetone Aprotic, PolarSolubleNot Specified[1]
Methanol Protic, PolarMiscibleNot SpecifiedInferred from general chemical principles.
Isopropanol Protic, PolarMiscibleNot SpecifiedInferred from general chemical principles.
Propylene Glycol Protic, PolarMiscibleNot SpecifiedInferred from general chemical principles for glycols.
Polyethylene Glycol 400 Polar PolymerMiscibleNot SpecifiedInferred from general chemical principles for glycols.
Glycerin Protic, PolarSolubleNot SpecifiedInferred from general chemical principles.
Dimethyl Sulfoxide (DMSO) Aprotic, PolarSolubleNot SpecifiedDMSO is a strong organic solvent.[6]
Ethyl Acetate Aprotic, PolarSolubleNot SpecifiedInferred from general chemical principles.
Toluene Aprotic, Non-polarSolubleNot SpecifiedInferred from general chemical principles.
Hexane Aprotic, Non-polarSolubleNot SpecifiedInferred from general chemical principles.
Octanol Protic, Non-polarMiscibleNot SpecifiedInferred from "like dissolves like" principle.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent using the isothermal shake-flask method, a widely accepted technique for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (purity ≥ 99%)

  • Selected solvent (analytical grade)

  • Volumetric flasks

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Solvent: Equilibrate the selected solvent in the thermostatic shaker bath to the desired temperature (e.g., 25 °C ± 0.1 °C).

  • Sample Preparation: Add an excess amount of this compound to a series of volumetric flasks. The exact amount should be sufficient to ensure that a saturated solution is formed with some undissolved solute remaining.

  • Equilibration: Add a known volume of the temperature-equilibrated solvent to each flask containing the this compound. Seal the flasks to prevent solvent evaporation.

  • Agitation: Place the flasks in the thermostatic shaker bath and agitate at a constant speed. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause emulsification.

  • Equilibrium Time Determination: To determine the time required to reach equilibrium, withdraw small aliquots of the supernatant at predetermined time intervals (e.g., 2, 4, 8, 12, 24, and 48 hours).

  • Sample Collection and Preparation: For each time point, cease agitation and allow the undissolved this compound to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into an autosampler vial. This step is crucial to remove any undissolved micro-droplets.

  • Dilution: If necessary, dilute the filtered samples with the solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the samples using a validated HPLC-RID or GC method to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound against time. The point at which the concentration plateaus indicates that equilibrium has been reached. The solubility is the average of the concentrations from the plateau region.

Analytical Method Validation:

A suitable analytical method (e.g., HPLC-RID or GC-FID) must be validated for accuracy, precision, linearity, and specificity for this compound in the chosen solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Workflow A Preparation of Materials (this compound, Solvent) B Addition of Excess this compound to Flasks A->B C Addition of Temperature-Equilibrated Solvent B->C D Isothermal Agitation in Thermostatic Shaker Bath C->D E Periodic Sampling of Supernatant D->E F Filtration of Sample (e.g., 0.45 µm PTFE filter) E->F G Dilution of Sample (if necessary) F->G H Quantitative Analysis (e.g., HPLC-RID or GC) G->H I Data Analysis: Plot Concentration vs. Time H->I J Determination of Equilibrium Solubility I->J

Isothermal Shake-Flask Solubility Determination Workflow

References

1,2-Octanediol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, synthesis, and applications of 1,2-Octanediol (CAS No. 1117-86-8), a versatile diol with significant potential in pharmaceutical and research settings.

Core Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 1117-86-8[1][2][3][4][5][6][7]
Molecular Formula C8H18O2[3][6][8]
Molecular Weight 146.23 g/mol [1][2][6][8]
Synonyms Caprylyl Glycol, 1,2-Dihydroxyoctane, 1,2-Octylene Glycol[3][6][8]

Physicochemical Properties

This compound is a synthetic eight-carbon chain diol.[7] Its amphiphilic nature, stemming from a hydrophilic diol head and a lipophilic octyl tail, underpins its diverse applications. A summary of its key physicochemical properties is presented below.

PropertyValue
Appearance Colorless liquid or solid (depending on ambient temperature)
Boiling Point Approximately 243 °C
Melting Point 30-32 °C
Density Approximately 0.914 g/cm³
Solubility Soluble in alcohols, glycols, and oils. Limited solubility in water.
Vapor Pressure < 0.01 mmHg at 20 °C
Octanol-Water Partition Coefficient (log Kow) 1.8

Experimental Protocols: Synthesis of this compound

The primary industrial synthesis of this compound involves the dihydroxylation of 1-octene (B94956) or the hydrolysis of 1,2-epoxyoctane (B1223023).[7] The latter is often preferred for achieving high purity.

Protocol: Acid-Catalyzed Hydrolysis of 1,2-Epoxyoctane

This protocol describes a common laboratory-scale synthesis of this compound.

1. Materials:

  • 1,2-Epoxyoctane (1 mole)
  • Sulfuric acid (0.1 M)
  • Diethyl ether
  • Saturated sodium bicarbonate solution
  • Anhydrous magnesium sulfate
  • Distilled water

2. Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-epoxyoctane in a suitable solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).
  • Slowly add an excess of 0.1 M sulfuric acid to the solution while stirring.
  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
  • After the reaction is complete, allow the mixture to cool to room temperature.
  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
  • Combine the organic extracts and wash with brine.
  • Dry the organic layer over anhydrous magnesium sulfate.
  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
  • The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

11. Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Applications in Research and Drug Development

This compound's unique properties make it a valuable excipient in pharmaceutical formulations and a useful tool in various research applications.

  • Antimicrobial Agent and Preservative: this compound exhibits broad-spectrum antimicrobial activity. Its mechanism of action is attributed to the disruption of microbial cell membranes.[7] This makes it an effective preservative in topical and ophthalmic formulations, often used as an alternative to parabens.[7]

  • Humectant and Emollient: In topical formulations, it acts as a humectant, binding water to the skin and improving hydration.[7] Its emollient properties help to soften and smooth the skin.

  • Penetration Enhancer: The amphiphilic nature of this compound allows it to fluidize the lipid bilayers of the stratum corneum, thereby enhancing the penetration of active pharmaceutical ingredients (APIs) through the skin.

  • Solvent and Co-solvent: It can be used to dissolve or co-solubilize poorly water-soluble APIs for both topical and oral formulations.

  • Viscosity-Modulating Agent: In semi-solid formulations like creams and gels, it can modify the viscosity, improving the texture and feel of the product.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow from the starting materials to the final applications of this compound.

G cluster_synthesis Synthesis cluster_properties Core Properties cluster_applications Applications 1-Octene 1-Octene Dihydroxylation Dihydroxylation 1-Octene->Dihydroxylation Crude_1_2_Octanediol Crude_1_2_Octanediol Dihydroxylation->Crude_1_2_Octanediol 1,2-Epoxyoctane 1,2-Epoxyoctane Hydrolysis Hydrolysis 1,2-Epoxyoctane->Hydrolysis Hydrolysis->Crude_1_2_Octanediol Purification Purification Crude_1_2_Octanediol->Purification Pure_1_2_Octanediol Pure_1_2_Octanediol Purification->Pure_1_2_Octanediol Amphiphilic_Nature Amphiphilic_Nature Pure_1_2_Octanediol->Amphiphilic_Nature Antimicrobial Antimicrobial Humectant Humectant Solvent_Properties Solvent_Properties Amphiphilic_Nature->Antimicrobial Amphiphilic_Nature->Humectant Amphiphilic_Nature->Solvent_Properties Preservative Preservative Antimicrobial->Preservative Topical_Formulations Topical_Formulations Humectant->Topical_Formulations API_Solubilization API_Solubilization Solvent_Properties->API_Solubilization Penetration_Enhancer Penetration_Enhancer Solvent_Properties->Penetration_Enhancer

Caption: Synthesis and Application Workflow of this compound.

The following diagram illustrates a simplified representation of the proposed mechanism for the antimicrobial action of this compound.

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption leads to 1_2_Octanediol This compound 1_2_Octanediol->Lipid_Bilayer Interaction Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis results in

Caption: Antimicrobial Mechanism of this compound.

References

Thermal Stability and Degradation of 1,2-Octanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 1,2-Octanediol (also known as Caprylyl Glycol). This document collates available data on its physical properties, outlines potential thermal degradation pathways based on analogous glycol compounds, and details the experimental methodologies used to assess thermal stability.

Executive Summary

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different formulations and under various processing conditions.

PropertyValueSource
Molecular FormulaC8H18O2[3][4][5][6]
Molecular Weight146.23 g/mol [3][5][7]
AppearanceColorless to white low melting solid[1][4]
Melting Point28 - 38 °C[1][3][4][8]
Boiling Point267 - 269.6 °C at 760 mmHg[3][8]
Flash Point138 °C (closed cup)[3]
Autoignition Temperature310 °C[3]
Solubility in Water3 - 7.5 g/L at 20 °C[3][8]
Decomposition TemperatureNo data available[3][4][8][9][10]
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO2)[3][4][11]

Thermal Stability and Degradation Pathways

While specific studies detailing the thermal decomposition of this compound are scarce, the degradation mechanisms of other glycols, such as ethylene (B1197577) glycol and polyethylene (B3416737) glycol, have been investigated and can serve as a model. When subjected to heat, glycols can undergo oxidative degradation.[12][13]

In the presence of oxygen, the thermal degradation of glycols is initiated by the formation of a hydroperoxide, which is thermally unstable and fragments through a radical mechanism.[12] This process ultimately leads to the formation of compounds containing carbonyl groups.[12] For ethylene glycol, heating leads to the formation of various carboxylic acids, including glycolic acid, glyoxylic acid, oxalic acid, acetic acid, and formic acid, which can lower the pH of the system and potentially cause corrosion.[14]

Based on these analogous pathways, a proposed thermal degradation pathway for this compound is illustrated below.

G Proposed Thermal Degradation Pathway of this compound This compound This compound Heat_Oxygen Heat, O2 This compound->Heat_Oxygen Intermediate_Peroxide Intermediate Peroxides Heat_Oxygen->Intermediate_Peroxide Radical_Fragmentation Radical Fragmentation Intermediate_Peroxide->Radical_Fragmentation Aldehydes_Ketones Aldehydes/Ketones Radical_Fragmentation->Aldehydes_Ketones Further_Oxidation Further Oxidation Aldehydes_Ketones->Further_Oxidation Carboxylic_Acids Carboxylic Acids Further_Oxidation->Carboxylic_Acids CO_CO2 CO, CO2, H2O Carboxylic_Acids->CO_CO2 High Temp

Caption: Proposed oxidative thermal degradation pathway for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation products of this compound, a suite of analytical techniques should be employed. A general workflow for this analysis is presented below.

G Experimental Workflow for Thermal Stability Analysis Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heating Controlled Heating (Pyrolysis) Sample->Heating TGA_Results Onset of Decomposition Temp. Mass Loss Profile TGA->TGA_Results DSC_Results Melting Point Enthalpy of Fusion Glass Transition Temp. DSC->DSC_Results Degradation_Products Collect Volatile Products Heating->Degradation_Products GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Degradation_Products->GCMS GCMS_Results Identification and Quantification of Degradation Products GCMS->GCMS_Results

Caption: General experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss as a function of temperature.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan.

  • An empty, sealed pan is used as a reference.

  • Both pans are placed in the DSC cell.

  • The sample and reference are subjected to a controlled temperature program (e.g., heating at 5-10 °C/min).

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Endothermic and exothermic events are observed as peaks or shifts in the baseline.

Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the volatile and semi-volatile compounds produced during the thermal degradation of this compound.

Methodology:

  • A sample of this compound is heated in a controlled environment (e.g., a pyrolysis chamber connected to a GC-MS system) to a temperature above its decomposition point.

  • The volatile degradation products are collected and injected into the GC-MS.

  • The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column.

  • The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

  • The mass spectra are compared to spectral libraries (e.g., NIST) for compound identification.

Conclusion

The thermal stability of this compound is a crucial parameter for its application in various industries. While direct quantitative data on its decomposition temperature is not widely published, an understanding of its thermal behavior can be inferred from the study of similar glycol compounds. The primary hazardous decomposition products are expected to be carbon monoxide and carbon dioxide.[3][4][11] For precise characterization, a systematic experimental approach employing TGA, DSC, and GC-MS is recommended. This will provide the necessary data to ensure the safe and effective use of this compound in formulated products.

References

Spectroscopic Profile of 1,2-Octanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Octanediol, a versatile diol used in various industrial and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments within the molecule. The data presented here is typically acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (H-8)0.88t6.8
-(CH₂)₄- (H-4, H-5, H-6, H-7)1.27-1.35m-
-CH₂- (H-3)1.40-1.55m-
-CH(OH)- (H-2)3.65-3.75m-
-CH₂(OH)- (H-1a, H-1b)3.40-3.55m-
-OH~2.0-3.0br s-

t = triplet, m = multiplet, br s = broad singlet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts are reported in ppm relative to a standard reference.

Carbon Assignment Chemical Shift (δ, ppm)
-CH₃ (C-8)14.1
-CH₂- (C-7)22.6
-CH₂- (C-6)31.8
-CH₂- (C-5)25.9
-CH₂- (C-4)29.4
-CH₂- (C-3)33.5
-CH(OH)- (C-2)72.8
-CH₂(OH)- (C-1)66.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350 (broad)O-H stretchHydroxyl group (-OH)
2925, 2855C-H stretchAlkane (-CH₂, -CH₃)
~1465C-H bendAlkane (-CH₂)
~1060C-O stretchAlcohol (-C-O)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation of the molecule, providing a characteristic fingerprint for its identification. The molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (146.23 g/mol )[1][2].

Key Mass Spectral Fragments
m/z Relative Intensity Proposed Fragment Ion
146Low[M]⁺ (Molecular Ion)
97High[M - CH₂OH - H₂O]⁺
55High[C₄H₇]⁺
43High[C₃H₇]⁺

The fragmentation pattern of 1,2-diols is influenced by the positions of the hydroxyl groups. Common fragmentation pathways include the loss of water and cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-64

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: 0-10 ppm

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-150 ppm

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Protocol (Electron Ionization)
  • Introduce a small amount of the this compound sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

  • The sample is vaporized and then ionized in the ion source using a standard electron energy of 70 eV.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

  • A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing Sample This compound Sample Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Neat_Sample Use Neat Liquid (for IR) Sample->Neat_Sample Vaporization Vaporize Sample (for MS) Sample->Vaporization NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FT-IR Spectrometer (with ATR) Neat_Sample->IR_Spec Mass_Spec Mass Spectrometer (EI Source) Vaporization->Mass_Spec Acquire_FID Acquire FID NMR_Spec->Acquire_FID Acquire_Interferogram Acquire Interferogram IR_Spec->Acquire_Interferogram Acquire_Mass_Spectrum Acquire Mass Spectrum Mass_Spec->Acquire_Mass_Spectrum FT Fourier Transform Acquire_FID->FT Process_NMR Process Spectrum (Phase, Baseline Correction) FT->Process_NMR Process_IR Process Spectrum (Background Subtraction) FT->Process_IR Acquire_Interferogram->FT Process_MS Process Spectrum (Library Search, Fragmentation Analysis) Acquire_Mass_Spectrum->Process_MS Mass_Spec_Fragmentation_Logic Logical Flow of Mass Spectrometry Fragmentation Molecule This compound Molecule (in gas phase) Ionization Electron Ionization (70 eV) Molecule->Ionization Molecular_Ion Molecular Ion [M]⁺ (m/z = 146) Ionization->Molecular_Ion Fragmentation Fragmentation Molecular_Ion->Fragmentation Fragment_1 Loss of H₂O [M - H₂O]⁺ Fragmentation->Fragment_1 Fragment_2 Alpha-Cleavage (Loss of CH₂OH) Fragmentation->Fragment_2 Fragment_3 Further Fragmentation Fragment_1->Fragment_3 Fragment_2->Fragment_3 Detected_Fragments Detected Fragment Ions (e.g., m/z 97, 55, 43) Fragment_3->Detected_Fragments

References

An In-depth Technical Guide to the Safety and Toxicity Profile of 1,2-Octanediol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of 1,2-Octanediol (CAS No. 1117-86-8), a versatile compound utilized in various research and development applications. This document synthesizes key toxicological data, details the methodologies of pivotal safety assessment experiments, and presents logical workflows for toxicological evaluation.

Core Safety and Toxicity Profile

This compound, also known as caprylyl glycol, is an alcohol with a range of applications stemming from its properties as a humectant, emollient, and antimicrobial agent. A thorough understanding of its safety profile is critical for its responsible use in research and product development.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of this compound.

Endpoint Test Species Route of Administration Result Classification Reference Guideline
Acute Oral Toxicity (LD50)RatOral> 2,000 mg/kg body weightNot ClassifiedOECD 401
Table 1: Acute Toxicity of this compound
Endpoint Test Species Observation Period Result Classification Reference Guideline
Skin Irritation/CorrosionRabbitUp to 14 daysNo skin irritationNot irritatingOECD 404
Eye Irritation/CorrosionRabbit72 hoursSerious eye irritationIrritating to eyesOECD 405
Skin Sensitization (LLNA)Mouse-Does not cause skin sensitizationNot a sensitizer (B1316253)OECD 429
Table 2: Irritation and Sensitization Potential of this compound
Endpoint Test System Metabolic Activation Result Classification Reference Guideline
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and WithoutNot mutagenicNot mutagenicOECD 471
In Vitro Mammalian Cell Gene Mutation TestChinese hamster lung cellsWith and WithoutNegativeNot mutagenicOECD 476
Table 3: Mutagenicity of this compound

Experimental Protocols

Detailed methodologies for the key toxicological studies cited are outlined below, based on the referenced OECD guidelines.

Acute Oral Toxicity (OECD 401)

This test provides information on the potential health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Healthy, young adult rats are used. They are fasted overnight prior to administration of the test substance.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume of liquid administered should not exceed 1 ml/100 g of body weight for non-aqueous solutions.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is calculated. For this compound, the LD50 was found to be greater than 2,000 mg/kg, indicating low acute oral toxicity.[1][2][3][4]

Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause reversible inflammatory changes or irreversible necrotic changes to the skin.

  • Test Animals: Albino rabbits are typically used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: A 0.5 g amount of the solid test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure duration is 4 hours. After exposure, the residual test substance is removed.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored based on a standardized grading system.

  • Endpoint: The substance is classified as irritating or non-irritating based on the scores for erythema and edema. This compound was found to be non-irritating to the skin in this test.[1]

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

  • Test Animals: Healthy, adult albino rabbits are used.

  • Application: A single dose of 0.1 ml of the liquid or 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored.

  • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions. This compound is classified as causing serious eye irritation.[1][2][5]

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is a method for identifying potential skin sensitizers.

  • Test Animals: Mice (CBA/J or CBA/Ca strains) are used.

  • Application: The test substance is applied to the dorsal surface of each ear daily for three consecutive days.

  • Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting as a measure of lymphocyte proliferation.

  • Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is 3 or greater. This compound did not induce skin sensitization in this assay.[1]

Bacterial Reverse Mutation Assay (Ames Test; OECD 471)

This test is used to detect gene mutations induced by chemical substances.

  • Test System: Strains of Salmonella typhimurium that are auxotrophic for histidine are used.

  • Procedure: The bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The mixture is incubated and then plated on a minimal medium lacking histidine.

  • Observation: The plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control. This compound was not mutagenic in the Ames test.[1]

In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

This test detects gene mutations in cultured mammalian cells.

  • Test System: Chinese hamster lung cells (or other suitable mammalian cell lines) are used.

  • Procedure: The cells are exposed to the test substance, both with and without a metabolic activation system (S9 mix).

  • Mutation Detection: Mutations at a specific gene locus (e.g., HPRT) are detected by the cells' ability to grow in the presence of a selective agent (e.g., 6-thioguanine).

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the mutant frequency. This compound tested negative in this assay.[1]

Visualizations

Experimental Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical substance like this compound, based on the OECD guidelines.

Toxicological Assessment Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Tiered Approach) cluster_3 Higher Tier / Repeated Dose Studies physchem Physicochemical Properties in_silico In Silico / QSAR Prediction physchem->in_silico genotoxicity Genotoxicity (Ames, etc.) OECD 471, 476 in_silico->genotoxicity cytotoxicity Cytotoxicity genotoxicity->cytotoxicity acute_oral Acute Oral Toxicity OECD 401 cytotoxicity->acute_oral dermal_irritation Dermal Irritation OECD 404 acute_oral->dermal_irritation eye_irritation Eye Irritation OECD 405 dermal_irritation->eye_irritation skin_sensitization Skin Sensitization OECD 429 eye_irritation->skin_sensitization sub_chronic Sub-chronic Toxicity skin_sensitization->sub_chronic If necessary repro_dev Reproductive/Developmental Toxicity sub_chronic->repro_dev If necessary

Figure 1. A generalized workflow for the toxicological assessment of a chemical substance.
Toxicokinetics (ADME) of a Chemical Substance

This diagram illustrates the four key stages of toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME).

Toxicokinetics ADME cluster_entry Exposure Routes cluster_body Systemic Circulation oral Oral absorption Absorption oral->absorption dermal Dermal dermal->absorption inhalation Inhalation inhalation->absorption distribution Distribution absorption->distribution metabolism Metabolism (Liver) distribution->metabolism target_organ Target Organ (Toxic Effect) distribution->target_organ excretion Excretion (Kidney, etc.) metabolism->excretion elimination Elimination excretion->elimination target_organ->distribution

Figure 2. The process of Absorption, Distribution, Metabolism, and Excretion (ADME) in toxicokinetics.

Summary and Conclusion

Based on the available data, this compound exhibits a low order of acute oral toxicity and is not a skin irritant or sensitizer. It is also not considered mutagenic based on in vitro testing. However, it is classified as a serious eye irritant, and appropriate personal protective equipment should be used to avoid eye contact. For research applications, adherence to standard laboratory safety protocols is essential to mitigate the risk of eye irritation. Further research into the specific mechanisms of its eye irritancy at a cellular and molecular level could provide a more complete understanding of its toxicological profile. The provided experimental workflows can serve as a guide for the systematic safety evaluation of this and other chemical compounds in a research setting.

References

Methodological & Application

Synthesis of 1,2-Octanediol from 1-Octene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1,2-octanediol from 1-octene (B94956). Two primary, effective methods are presented: the Upjohn syn-dihydroxylation using a catalytic amount of osmium tetroxide, and a metal-free oxidation using performic acid generated in situ. These protocols are designed to be robust and reproducible for laboratory settings. This guide includes comprehensive experimental procedures, a comparative data summary, and a visual representation of the synthetic workflow to aid in experimental planning and execution.

Introduction

This compound is a versatile chemical compound with significant applications across various industries. It serves as a valuable intermediate in organic synthesis and is widely used in the cosmetics industry as a humectant, emollient, and antimicrobial agent. In pharmaceutical development, its properties are leveraged in topical formulations. The synthesis of this compound from the readily available starting material, 1-octene, is a fundamental transformation in organic chemistry. The primary routes for this conversion involve the dihydroxylation of the alkene functional group. This document details two common and effective methods for this synthesis.

Methods and Protocols

Two distinct and reliable methods for the synthesis of this compound from 1-octene are detailed below. The first is the Upjohn dihydroxylation, which results in syn-stereochemistry, and the second is an oxidation with performic acid, which proceeds through an epoxide intermediate.

Protocol 1: Upjohn syn-Dihydroxylation of 1-Octene

This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), for the syn-dihydroxylation of 1-octene.[1][2][3] An alternative co-oxidant, tert-butyl hydroperoxide, can also be employed.[4]

Materials:

  • 1-Octene

  • Osmium tetroxide (OsO₄)

  • N-methylmorpholine N-oxide (NMO) or tert-butyl hydroperoxide (t-BuOOH)

  • tert-Butyl alcohol

  • Water

  • Sodium sulfite (B76179) (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser.

  • Charging the Flask: To the flask, add 1-octene (1.0 equivalent), tert-butyl alcohol, and water. Begin stirring to create a homogeneous solution.

  • Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution. In a separate container, prepare a solution of osmium tetroxide (0.002-0.01 equivalents) in tert-butyl alcohol.

  • Initiating the Reaction: Slowly add the osmium tetroxide solution to the reaction mixture dropwise. The reaction is typically exothermic. Maintain the reaction temperature at room temperature (20-25°C).

  • Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir for 30 minutes to reduce the osmate esters.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.[5]

Protocol 2: Dihydroxylation via in situ Performic Acid

This protocol involves the epoxidation of 1-octene using performic acid, generated in situ from formic acid and hydrogen peroxide, followed by hydrolysis of the epoxide intermediate.[4][5][6]

Materials:

  • 1-Octene

  • Formic acid (HCOOH)

  • Hydrogen peroxide (H₂O₂, 30-35% solution)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate or other suitable extraction solvent

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Four-necked flask

  • Electric stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

  • External cooling bath

Procedure:

  • Reaction Setup: Assemble a four-necked flask with an electric stirrer, thermometer, condenser, and a dropping funnel. Place the flask in an external cold-water bath.

  • Initial Charge: Add formic acid and hydrogen peroxide to the flask and stir vigorously to mix thoroughly.[5]

  • Addition of 1-Octene: With external cooling, add 1-octene dropwise to the reaction mixture, controlling the rate of addition to maintain the internal temperature between 35-40°C.[5][6]

  • Reaction: After the addition is complete, maintain the reaction temperature at 40-45°C for 3-4 hours. Following this, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[6]

  • Workup - Removal of Formic Acid: Remove the excess formic acid and water under reduced pressure until an oily residue remains.[5][6]

  • Neutralization: Cool the oily residue and add a sodium hydroxide solution dropwise while stirring to neutralize the remaining acid until the pH is alkaline.[5]

  • Extraction: Extract the product from the neutralized solution using an appropriate organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic extract twice with a 30% sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The final product, this compound, is obtained by distillation under reduced pressure (e.g., 131°C at 1330 Pa).[4][5]

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound from 1-octene based on the described protocols.

ParameterProtocol 1: Upjohn DihydroxylationProtocol 2: Performic Acid
Starting Material 1-Octene1-Octene
Key Reagents OsO₄ (catalytic), t-BuOOHFormic Acid, H₂O₂
Reaction Temperature 45°C35-45°C
Reaction Time 30 minutes (addition)4-6 hours
Reported Yield 42%[4]>99% (purity after distillation)[5]
Purification Method DistillationDistillation under reduced pressure

Experimental Workflow and Logic Diagrams

To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the logical flow of the synthesis and purification steps.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Start 1-Octene Reagents Add Reagents (e.g., OsO4/NMO or HCOOH/H2O2) Start->Reagents Reaction Stir at Controlled Temperature Reagents->Reaction Quench Quench Reaction Reaction->Quench Extraction Solvent Extraction Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Purify (Distillation) Concentrate->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis and purification of this compound.

Reaction_Pathways cluster_osmium Upjohn Dihydroxylation cluster_epoxidation Epoxidation-Hydrolysis Start 1-Octene OsO4 cat. OsO4 NMO Start->OsO4 Epoxidation HCOOOH or m-CPBA Start->Epoxidation SynDiol syn-1,2-Octanediol OsO4->SynDiol Epoxide 1,2-Epoxyoctane Epoxidation->Epoxide Hydrolysis H3O+ Epoxide->Hydrolysis AntiDiol anti-1,2-Octanediol Hydrolysis->AntiDiol

Caption: Key synthetic pathways from 1-octene to this compound.

References

Application Notes: Synthesis of 1,2-Octanediol via Hydrolysis of 1,2-Epoxyoctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Octanediol, also known as caprylyl glycol, is a versatile vicinal diol with significant applications in the pharmaceutical, cosmetic, and chemical industries. Its utility stems from its properties as a humectant, skin conditioning agent, preservative, and chemical intermediate.[1][2][3] In drug development, it is studied as a penetration enhancer in dermal formulations, capable of disordering stratum corneum lipids to facilitate drug delivery.[4] A primary and efficient route for its synthesis is the ring-opening hydrolysis of 1,2-epoxyoctane (B1223023). This reaction can be performed under various catalytic conditions, including acid-catalyzed, base-catalyzed, and enzymatic methods, each offering distinct advantages in terms of yield, selectivity, and environmental impact.[1]

This document provides detailed protocols for the acid-catalyzed and enzymatic hydrolysis of 1,2-epoxyoctane, targeted at researchers, scientists, and professionals in drug development.

Overview of Hydrolysis Methods

The conversion of 1,2-epoxyoctane to this compound is a nucleophilic ring-opening reaction where water acts as the nucleophile. The reaction is generally slow and requires a catalyst to proceed at a practical rate.

  • Acid Catalysis : In an acidic medium, the epoxide oxygen is protonated, making the epoxide ring more susceptible to nucleophilic attack by water. This method is straightforward but may require careful control to avoid side reactions.[1]

  • Base Catalysis : While less common for simple hydrolysis, bases can also catalyze the ring-opening. This pathway is often relevant in neutralization and purification steps following acid-catalyzed reactions.[1]

  • Enzymatic Catalysis : Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides. This biocatalytic approach is highly attractive due to its high selectivity (including enantioselectivity), mild reaction conditions (neutral pH, ambient temperature), and green credentials.[1][5] It allows for the synthesis of specific enantiomers, such as (R)-1,2-octanediol, which are valuable chiral building blocks.[5][6]

Data Presentation: Comparison of Hydrolysis Conditions

The following table summarizes quantitative data from various reported methods for the synthesis of this compound.

Parameter Acid-Catalyzed Hydrolysis Enzymatic Hydrolysis (Yleh) Enzymatic Hydrolysis (Yleh with DES)
Catalyst Sulfuric Acid (H₂SO₄)Recombinant Yleh EnzymeRecombinant Yleh Enzyme
Co-solvent/Medium Acetone/WaterTris-sulphate buffer (pH 8.0)Choline chloride-Glycerol (DES)
Substrate Conc. Not specified15 mM 1,2-EpoxyoctaneNot specified
Temperature Not specified30 °C30 °C
Reaction Time Not specified65 minutesNot specified
Yield High (qualitative)47.4%60.5%
Key Remarks Standard chemical synthesis.[1]Enantioselective production of (R)-1,2-octanediol.[5]Deep Eutectic Solvent (DES) enhances yield.[5]

Reaction Pathway

The fundamental chemical transformation is the addition of a water molecule across the epoxide ring.

G cluster_product Product cluster_catalysts Catalysts Epoxide 1,2-Epoxyoctane Diol This compound Water H₂O Acid Acid (H⁺) Acid->Diol Base Base (OH⁻) Base->Diol Enzyme Epoxide Hydrolase Enzyme->Diol

Caption: General reaction scheme for the hydrolysis of 1,2-epoxyoctane.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 1,2-Epoxyoctane

This protocol describes a general method for the synthesis of this compound using sulfuric acid as a catalyst.

Principle

The epoxide ring is activated by protonation under acidic conditions, facilitating a nucleophilic attack by water to yield the corresponding diol. The reaction results in an anti-dihydroxylation product.[1]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
1,2-Epoxyoctane (>96%)SynthesisSigma-Aldrich
AcetoneACS GradeFisher Scientific
Sulfuric Acid (98%)ACS GradeVWR
Sodium BicarbonateACS GradeEMD Millipore
Ethyl Acetate (B1210297)ACS GradeFisher Scientific
Anhydrous Magnesium SulfateACS GradeSigma-Aldrich
Deionized Water------
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator------

Procedure

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-epoxyoctane (e.g., 10 g, 78 mmol) in 100 mL of acetone.

  • Catalyst Addition : While stirring, slowly add a solution of 1 M aqueous sulfuric acid (e.g., 20 mL). The addition should be done carefully to control any potential exotherm.

  • Reaction : Stir the mixture at room temperature for 2.5 to 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Neutralization : Once the reaction is complete, carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal : Filter off the drying agent and remove the solvent (acetone and ethyl acetate) under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude this compound can be purified by vacuum distillation (b.p. 131 °C at 1330 Pa) or column chromatography to yield a colorless liquid or white solid.[3]

G start Start dissolve Dissolve 1,2-Epoxyoctane in Acetone/Water start->dissolve add_acid Add Sulfuric Acid (Catalyst) dissolve->add_acid react Stir at Room Temp (2.5 - 4 hours) add_acid->react monitor Monitor Reaction (TLC/GC) react->monitor monitor->react Incomplete neutralize Neutralize with Sodium Bicarbonate monitor->neutralize Complete extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (MgSO₄) extract->dry evaporate Evaporate Solvent (Rotovap) dry->evaporate purify Purify Product (Vacuum Distillation) evaporate->purify end End: Pure this compound purify->end

Caption: Workflow for acid-catalyzed hydrolysis of 1,2-epoxyoctane.

Protocol 2: Enzymatic Hydrolysis using Recombinant Epoxide Hydrolase

This protocol is based on the enantioselective synthesis of (R)-1,2-octanediol using a recombinant epoxide hydrolase from Yarrowia lipolytica (Yleh).[5]

Principle

The Yleh enzyme selectively hydrolyzes one enantiomer from racemic 1,2-epoxyoctane, allowing for the kinetic resolution to produce an enantiopure diol. The reaction is performed in an aqueous buffer system under mild conditions, making it an environmentally friendly alternative to chemical synthesis.[2][5]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
Racemic 1,2-Epoxyoctane>96%Sigma-Aldrich
Recombinant Yleh EnzymePurified(Requires expression/purification)
Tris BaseMolecular Biology GradePromega
Sulfuric AcidACS GradeVWR
Ethyl AcetateHPLC GradeFisher Scientific
Deionized Water------
Capped glass test tubes, shaker incubator, centrifuge, GC-MS system------

Procedure

  • Buffer Preparation : Prepare a 50 mM Tris-sulphate buffer and adjust the pH to 8.0 using sulfuric acid.

  • Reaction Setup : In a capped glass test tube, prepare a 2 mL reaction volume. Add Tris-sulphate buffer (pH 8.0), the purified Yleh enzyme (150 µg), and 1,2-epoxyoctane to a final concentration of 15 mM.

  • Incubation : Place the sealed tubes in a shaker incubator set to 30 °C with gentle agitation.

  • Reaction Time : Allow the reaction to proceed for 65 minutes.

  • Reaction Termination & Extraction : Stop the reaction by adding an equal volume of ethyl acetate (2 mL). Vortex thoroughly to extract the product and any remaining substrate.

  • Phase Separation : Centrifuge the tube to achieve clear phase separation.

  • Sample Preparation : Carefully remove the top organic layer (ethyl acetate) and concentrate it by evaporation under a gentle stream of nitrogen.

  • Analysis : Re-dissolve the residue in a known volume of ethyl acetate and analyze the sample by Gas Chromatography (GC) or GC-MS to determine the concentration of this compound and calculate the yield. Chiral GC can be used to determine the enantiomeric excess of the product.

G start Start setup Prepare Reaction Mix: - Tris-Sulphate Buffer (pH 8.0) - Yleh Enzyme (150 µg) - 1,2-Epoxyoctane (15 mM) start->setup incubate Incubate with Shaking (30°C, 65 min) setup->incubate terminate Terminate Reaction & Extract with Ethyl Acetate incubate->terminate separate Separate Phases (Centrifugation) terminate->separate concentrate Concentrate Organic Layer (Evaporation) separate->concentrate analyze Analyze by GC-MS (Yield, Enantiopurity) concentrate->analyze end End: Enantiopure (R)-1,2-Octanediol analyze->end

Caption: Workflow for enzymatic hydrolysis of 1,2-epoxyoctane.

Safety Considerations

  • 1,2-Epoxyoctane : This compound is a flammable liquid and may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids and Bases : Concentrated acids like sulfuric acid are highly corrosive. Handle with extreme care, using appropriate PPE. Neutralization reactions can be exothermic.

  • Solvents : Acetone and ethyl acetate are flammable. Ensure there are no ignition sources nearby during handling and evaporation steps.

References

Application Notes and Protocols: 1,2-Octanediol as a Preservative Booster in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octanediol, also known as Caprylyl Glycol, is a multifunctional ingredient widely utilized in the cosmetics and personal care industry. Beyond its primary functions as a humectant and emollient, which contribute to skin hydration and a pleasant sensory profile, this compound exhibits significant antimicrobial properties.[1] This characteristic makes it a valuable tool as a preservative booster, enabling the reduction of traditional preservatives in cosmetic formulations.[2] The growing consumer demand for "preservative-free" or gentler preservation systems has elevated the importance of ingredients like this compound in developing safe and stable cosmetic products.[1]

These application notes provide a comprehensive overview of the use of this compound as a preservative booster, including its mechanism of action, efficacy data, and detailed protocols for evaluating its performance in cosmetic formulations.

Mechanism of Action

The antimicrobial activity of this compound is attributed to its amphiphilic nature.[3] Its molecular structure consists of a hydrophilic diol head and a lipophilic eight-carbon alkyl chain. This structure allows it to orient at the cell membrane of microorganisms, disrupting the lipid bilayer.[3] This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, inhibition of microbial growth and cell death. The antimicrobial efficacy of 1,2-alkanediols is directly linked to the length of their alkyl chain, with longer chains generally exhibiting higher activity.[3]

Applications in Cosmetic Formulations

This compound is a versatile ingredient suitable for a wide range of cosmetic products, including creams, lotions, serums, and cleansers.[4] Its lipophilic nature makes it particularly effective in oil-based and emulsified formulations.[1]

Key applications include:

  • Preservative Booster: this compound demonstrates a synergistic effect with traditional preservatives such as phenoxyethanol, parabens, and organic acids.[2][5] This synergy allows for a reduction in the concentration of these preservatives while maintaining or even enhancing the overall antimicrobial protection of the formulation.

  • Alternative to Traditional Preservatives: Due to its broad-spectrum antimicrobial activity against bacteria and fungi, this compound can be used in combination with other multifunctional ingredients to create self-preserving formulations.[1]

  • Multifunctional Ingredient: Beyond its antimicrobial properties, this compound also functions as a humectant, emollient, and solubilizer, contributing to the overall quality and performance of the cosmetic product.[6]

Recommended Use Levels:

The typical use level for this compound as a preservative booster ranges from 0.3% to 2.0%, depending on the formulation and the level of preservation required.[7][8]

Data Presentation

The following tables summarize the antimicrobial efficacy of this compound and its synergistic effects with other preservatives. It is important to note that the efficacy of any preservative system is formulation-dependent, and the data presented here should be considered as a guideline.

Table 1: Minimum Inhibitory Concentrations (MIC) of 1,2-Alkanediols against Common Cosmetic Contaminants

Microorganism1,2-Hexanediol (%)This compound (%)
Staphylococcus aureus>2.00.25 - 0.5
Pseudomonas aeruginosa>2.01.0 - 2.0
Escherichia coli>2.01.0 - 2.0
Candida albicans>2.00.5 - 1.0
Aspergillus brasiliensis>2.01.0 - 2.0

Note: Data is compiled from various sources and represents a range of reported values. Specific MICs can vary based on the test method and specific strain of microorganism.

Table 2: Synergistic Preservative Efficacy of this compound with Phenoxyethanol (Challenge Test Results - Log Reduction)

MicroorganismFormulation A (0.5% Phenoxyethanol)Formulation B (0.5% Phenoxyethanol + 0.5% this compound)
Day 7
S. aureus2.5>4.0
P. aeruginosa2.0>4.0
E. coli2.2>4.0
C. albicans1.53.0
A. brasiliensis1.02.5
Day 14
S. aureus3.0>4.0
P. aeruginosa2.8>4.0
E. coli3.1>4.0
C. albicans2.0>3.5
A. brasiliensis1.53.0
Day 28
S. aureus3.5>4.0
P. aeruginosa3.2>4.0
E. coli3.6>4.0
C. albicans2.5>3.5
A. brasiliensis2.0>3.5

Note: This data is illustrative and based on typical results observed in challenge tests. Actual log reductions will vary depending on the specific formulation. A 3-log reduction of microorganisms was observed in a cosmetic emulsion containing a combination of 0.3% 1,2-hexanediol, 0.3% this compound, and 0.3% phenoxyethanol.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Test

The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar (B569324) dilution method is a standard procedure for this evaluation.[2]

Materials:

  • Test substance: this compound

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

  • Growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile petri dishes

  • Sterile pipettes and dilution tubes

  • Incubator

Procedure:

  • Preparation of Test Substance Dilutions: Prepare a series of dilutions of this compound in a suitable solvent.

  • Preparation of Agar Plates: Add specific volumes of the this compound dilutions to molten agar and pour into petri dishes to achieve the desired final concentrations. Allow the agar to solidify.

  • Inoculum Preparation: Culture the test microorganisms in their respective broths to achieve a concentration of approximately 10^8 CFU/mL.

  • Inoculation: Spot-inoculate the surface of the prepared agar plates with a standardized volume of the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).

  • Evaluation: Observe the plates for microbial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Preservative Efficacy Test (Challenge Test) - ISO 11930

The challenge test evaluates the effectiveness of a preservative system in a cosmetic formulation over time. The ISO 11930 standard is a widely accepted method for this purpose.

Materials:

  • Test product: Cosmetic formulation containing this compound as a preservative booster.

  • Test microorganisms (as listed in the MIC test).

  • Sterile containers for the test product.

  • Neutralizer solution to inactivate the preservative.

  • Growth media (as listed in the MIC test).

  • Sterile pipettes, dilution tubes, and spreaders.

  • Incubator.

Procedure:

  • Inoculum Preparation: Prepare standardized suspensions of each test microorganism to a concentration of approximately 10^8 CFU/mL for bacteria and 10^7 CFU/mL for fungi.

  • Inoculation of Test Product: Inoculate separate containers of the test product with each microbial suspension to achieve an initial concentration of 10^5 to 10^6 CFU/g or mL for bacteria and 10^4 to 10^5 CFU/g or mL for fungi.

  • Sampling and Plating (Day 0): Immediately after inoculation, take an aliquot of the inoculated product, neutralize the preservative, perform serial dilutions, and plate on the appropriate agar to determine the initial microbial concentration.

  • Incubation: Store the inoculated product containers at a controlled temperature (e.g., 22.5 ± 2.5 °C) in the dark.

  • Sampling and Plating (Day 7, 14, and 28): At each time point, repeat the sampling, neutralization, dilution, and plating procedure to determine the number of surviving microorganisms.

  • Calculation of Log Reduction: Calculate the log reduction in the microbial population at each time point compared to the initial concentration.

  • Evaluation: Compare the log reduction values to the acceptance criteria outlined in the ISO 11930 standard to determine if the preservative system is effective.

Visualizations

Preservative_Boosting_Mechanism cluster_0 Cosmetic Formulation cluster_1 Microorganism 1_2_Octanediol This compound Cell_Membrane Cell Membrane 1_2_Octanediol->Cell_Membrane Targets Traditional_Preservative Traditional Preservative Traditional_Preservative->Cell_Membrane Weakens Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption Inhibition Inhibition of Microbial Growth Disruption->Inhibition

Caption: Synergistic action of this compound and traditional preservatives.

Challenge_Test_Workflow Start Start: Cosmetic Formulation Inoculation Inoculate with Test Microorganisms Start->Inoculation Day0 Day 0: Plate for Initial Count Inoculation->Day0 Incubation Incubate at Controlled Temperature Day0->Incubation Day7 Day 7: Sample and Plate Incubation->Day7 Day14 Day 14: Sample and Plate Day7->Day14 Day28 Day 28: Sample and Plate Day14->Day28 Analysis Calculate Log Reduction & Compare to Criteria Day28->Analysis End End: Determine Preservative Efficacy Analysis->End

Caption: Workflow for Preservative Efficacy Testing (Challenge Test).

References

Application Notes and Protocols: 1,2-Octanediol as a Versatile Building Block for Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,2-octanediol as a monomer for the synthesis of polyesters, with a particular focus on enzymatic polymerization, a green and efficient catalytic method. The protocols detailed below offer a practical guide for the synthesis and characterization of polyesters derived from this compound, which are of interest for various applications, including in the biomedical and pharmaceutical fields, owing to their potential biocompatibility and biodegradability.

Introduction to this compound in Polyester (B1180765) Synthesis

This compound is a C8 aliphatic diol that can be employed as a monomer in step-growth polymerization to produce polyesters. Its structure, featuring a primary and a secondary hydroxyl group, can impart unique properties to the resulting polymer chain. The use of enzymatic catalysis, particularly with lipases such as Candida antarctica lipase (B570770) B (CALB), offers a mild and selective alternative to traditional metal-based catalysts for polyester synthesis.[1][2] Enzymatic polymerization can be conducted under solvent-free conditions, reducing the environmental impact and yielding high-purity polymers.[3]

Polyesters synthesized from this compound and various dicarboxylic acids can be tailored to achieve a range of thermal and mechanical properties. These materials are being explored for applications in drug delivery, medical devices, and as biodegradable plastics.

Quantitative Data Summary

The following tables summarize typical reaction conditions and resulting polymer properties for the enzymatic synthesis of polyesters using aliphatic diols and diacids. While much of the existing literature focuses on 1,8-octanediol, these data provide a strong starting point for the synthesis using this compound.

Table 1: Reaction Parameters for Enzymatic Polycondensation of Diols and Diacids

DiolDiacidCatalyst (Enzyme)Catalyst Conc. (% w/w)Temperature (°C)Time (h)SystemReference
1,8-OctanediolAdipic AcidCandida antarctica Lipase B (CALB)0.1 - 107024 - 48Solvent-free[4]
1,8-OctanediolAdipic AcidNovozym 435 (Immobilized CALB)17024Solvent-free[4]
1,8-OctanediolSebacic AcidPseudomonas cepacia Lipase-4548Aqueous medium[5]
1,4-ButanediolDiethyl SuccinateNovozym 435-50-Isooctane[3]
Glycerol & 1,8-OctanediolAdipic Acid---5 min - 42 h-[6]

Table 2: Properties of Polyesters Synthesized via Enzymatic Polycondensation

DiolDiacidNumber-Average Molecular Weight (Mn, g/mol )Polydispersity Index (Mw/Mn)Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Reference
1,8-OctanediolAdipic Acid17,800≤ 1.5--[4]
1,8-OctanediolAdipic Acid5,480 - 22,600---[4]
1,8-OctanediolDimethyl Adipate4,200 - 5,600< 2--[4]
1,4-ButanediolSuccinic Acid28,000 - 116,000---[7]
1,5-PentanediolVarious Diacids> 100,000 (Mw)-50 - 62-[8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Poly(1,2-octanyl adipate) via Solvent-Free Polycondensation

This protocol describes the synthesis of a polyester from this compound and adipic acid using immobilized Candida antarctica lipase B (Novozym 435) under solvent-free conditions.

Materials:

  • This compound (equimolar amount)

  • Adipic acid (equimolar amount)

  • Novozym 435 (immobilized Candida antarctica lipase B) (1-10% w/w of total monomers)

  • Reaction vessel (e.g., three-neck round-bottom flask)

  • Mechanical stirrer

  • Vacuum pump

  • Nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Reactant Preparation: Accurately weigh equimolar amounts of this compound and adipic acid and add them to the reaction vessel.

  • Inert Atmosphere: Equip the flask with a mechanical stirrer and a nitrogen inlet. Purge the system with dry nitrogen for 15-20 minutes to remove oxygen.

  • Initial Heating and Mixing: Heat the reaction mixture to 70-90°C under a gentle stream of nitrogen with constant stirring to create a homogeneous melt of the monomers.

  • Enzyme Addition: Once the monomers are completely melted and mixed, add Novozym 435 (1-10% by weight of the total monomers) to the reaction mixture.

  • Polycondensation under Vacuum: Reduce the pressure inside the reaction vessel gradually using a vacuum pump to facilitate the removal of the water byproduct, which drives the polymerization reaction forward. Maintain the temperature at 70-90°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the increase in viscosity of the reaction mixture. The reaction is typically allowed to proceed for 24-48 hours.

  • Termination and Product Isolation: To terminate the reaction, cool the mixture to room temperature and then dissolve the crude polymer in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran).

  • Enzyme Removal: Remove the immobilized enzyme by filtration.

  • Polymer Precipitation and Purification: Precipitate the polyester by pouring the solution into a non-solvent such as cold methanol. Collect the precipitated polymer by filtration.

  • Drying: Dry the purified polyester under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polyester

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Dissolve a small amount of the purified polyester in a suitable solvent (e.g., tetrahydrofuran, THF).

  • Filter the solution to remove any particulates.

  • Inject the solution into a GPC system calibrated with polystyrene standards.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

2. Thermal Properties Analysis (Differential Scanning Calorimetry - DSC):

  • Accurately weigh a small sample (5-10 mg) of the dried polyester into an aluminum DSC pan.

  • Perform a heat-cool-heat cycle under a nitrogen atmosphere to erase the thermal history of the sample. A typical cycle is:

    • Heat from -50°C to 150°C at a rate of 10°C/min.

    • Cool from 150°C to -50°C at a rate of 10°C/min.

    • Heat again from -50°C to 150°C at a rate of 10°C/min.

  • Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the step change in heat flow.

  • Identify the melting temperature (Tm) as the peak of the endothermic transition.

Visualizations

experimental_workflow start Reactant Preparation (this compound & Adipic Acid) inert Establish Inert Atmosphere (Nitrogen Purge) start->inert melt Monomer Melting & Mixing (70-90°C) inert->melt enzyme Add Novozym 435 melt->enzyme poly Polycondensation under Vacuum (70-90°C, 24-48h) enzyme->poly cool Cool to Room Temperature poly->cool dissolve Dissolve in Solvent (e.g., THF) cool->dissolve filter Filter to Remove Enzyme dissolve->filter precipitate Precipitate in Non-solvent (e.g., Methanol) filter->precipitate dry Dry Purified Polyester precipitate->dry characterize Characterization (GPC, DSC) dry->characterize end Final Polyester Product characterize->end

Caption: Workflow for the enzymatic synthesis of polyester from this compound.

References

Application of 1,2-Octanediol in the Synthesis of Novel Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The increasing demand for environmentally friendly and non-toxic plasticizers has driven research towards alternatives to traditional phthalate-based compounds. 1,2-Octanediol, a versatile C8 diol, presents a promising platform for the development of novel, high-performance, and bio-compatible plasticizers. Its linear alkyl chain can enhance the flexibility and processability of polymers, while the two hydroxyl groups provide reactive sites for esterification with various carboxylic acids, allowing for the synthesis of a diverse range of diester plasticizers with tailored properties.

This document outlines the synthesis and evaluation of a novel plasticizer derived from this compound, namely 1,2-Octanediyl bis(2-ethylhexanoate), and its application in Polyvinyl Chloride (PVC) formulations. The protocols provided are based on established methodologies for the synthesis and characterization of plasticizers.

Key Advantages of this compound-Based Plasticizers:

  • Bio-based Potential: this compound can be derived from renewable resources, contributing to the development of sustainable plasticizers.

  • Favorable Toxicological Profile: As a cosmetic ingredient, this compound has a well-documented safety profile, suggesting that its derivatives may also exhibit low toxicity.

  • Tailorable Properties: The esterification of this compound with different carboxylic acids allows for the fine-tuning of plasticizer properties such as compatibility, efficiency, and permanence.

  • Improved Low-Temperature Flexibility: The linear C8 backbone of this compound can impart excellent low-temperature flexibility to plasticized polymers.

Experimental Data Summary

The following table summarizes the hypothetical performance data of the novel this compound-based plasticizer, 1,2-Octanediyl bis(2-ethylhexanoate), in a standard PVC formulation compared to a conventional phthalate (B1215562) plasticizer, Di(2-ethylhexyl) phthalate (DEHP).

PropertyTest MethodPVC Formulation with 1,2-Octanediyl bis(2-ethylhexanoate) (50 phr)PVC Formulation with DEHP (50 phr)
Mechanical Properties
Tensile Strength (MPa)ASTM D63820.522.1
Elongation at Break (%)ASTM D638350320
100% Modulus (MPa)ASTM D63810.211.5
Hardness (Shore A)ASTM D22408588
Thermal Properties
Glass Transition Temperature (Tg) (°C)DSC (ASTM E1356)-25-20
Permanence
Volatility (Weight Loss, %, 24h @ 100°C)ASTM D12031.52.0
Water Extraction (Weight Loss, %, 24h @ 50°C)ASTM D12390.81.2

Experimental Protocols

Protocol 1: Synthesis of 1,2-Octanediyl bis(2-ethylhexanoate)

This protocol describes the synthesis of a novel plasticizer from this compound and 2-ethylhexanoic acid via Fischer esterification.

Materials:

  • This compound

  • 2-Ethylhexanoic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add this compound (1 mole), 2-ethylhexanoic acid (2.2 moles), p-toluenesulfonic acid (0.02 moles), and toluene (200 mL).

  • Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst), 100 mL of deionized water, and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

  • The resulting viscous liquid is the purified 1,2-Octanediyl bis(2-ethylhexanoate) plasticizer. Characterize the product using techniques such as FT-IR and NMR spectroscopy to confirm its structure.

Protocol 2: Preparation of Plasticized PVC Films

This protocol details the preparation of PVC films plasticized with the synthesized 1,2-Octanediyl bis(2-ethylhexanoate).

Materials:

  • PVC resin (K-value 67)

  • 1,2-Octanediyl bis(2-ethylhexanoate) (synthesized in Protocol 1)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molding plates

Procedure:

  • In a beaker, prepare a dry blend of PVC resin (100 parts by weight), 1,2-Octanediyl bis(2-ethylhexanoate) (50 parts by weight), and a thermal stabilizer (2 parts by weight).

  • Mix the components thoroughly until a homogeneous powder is obtained.

  • Process the dry blend on a two-roll mill heated to 160-170°C.

  • Mill the compound for 5-10 minutes until a uniform, fused sheet is formed.

  • Cut the milled sheet into smaller pieces and place them between two molding plates in a hydraulic press preheated to 175°C.

  • Press the material for 5 minutes at a pressure of 10 MPa.

  • Cool the mold under pressure to room temperature.

  • Remove the resulting PVC film and cut it into standard shapes for mechanical and thermal testing according to ASTM standards.

Visualizations

Synthesis_Workflow Synthesis of 1,2-Octanediyl bis(2-ethylhexanoate) Reactants This compound + 2-Ethylhexanoic Acid + p-Toluenesulfonic Acid (Catalyst) + Toluene (Solvent) Reaction Esterification Reaction (Reflux with Dean-Stark Trap) Reactants->Reaction Workup Work-up: - Neutralization - Washing - Drying Reaction->Workup Purification Purification: Solvent Removal (Rotary Evaporation) Workup->Purification Product 1,2-Octanediyl bis(2-ethylhexanoate) (Novel Plasticizer) Purification->Product

Caption: Workflow for the synthesis of the novel plasticizer.

Plasticization_Mechanism Mechanism of PVC Plasticization p1 PVC Chain p2 PVC Chain p3 PVC Chain p1->p3 p4 PVC Chain p2->p4 p5 PVC Chain pl1 Plasticizer Molecule p6 PVC Chain p7 PVC Chain pl2 Plasticizer Molecule p8 PVC Chain pl3 Plasticizer Molecule Rigid_Label Strong intermolecular forces between PVC chains lead to rigidity. Plasticized_Label Plasticizer molecules position themselves between PVC chains, reducing intermolecular forces and increasing flexibility. cluster_0 cluster_0 cluster_1 cluster_1

Caption: How plasticizers increase polymer flexibility.

Application Note and Protocol for the Quantification of 1,2-Octanediol using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octanediol, also known as caprylyl glycol, is a versatile ingredient utilized in the cosmetic and pharmaceutical industries for its moisturizing and antimicrobial properties.[1][2] Accurate quantification of this compound in various matrices is crucial for quality control, formulation development, and regulatory compliance. This document provides a detailed Gas Chromatography with Flame Ionization Detection (GC-FID) method for the reliable quantification of this compound.

Principle

Gas chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. In this method, the sample containing this compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The flame ionization detector (FID) then produces a signal proportional to the amount of the analyte, allowing for accurate quantification.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A gas chromatograph equipped with a flame ionization detector (FID) is required. The following instrumental parameters have been shown to be effective for the analysis of this compound.[3][4]

Table 1: GC-FID Instrumental Conditions

ParameterCondition
System GC-4000 Plus/FID or equivalent
Column InertCap 17 (or equivalent polar capillary column), 30 m x 0.25 mm I.D., 0.25 µm film thickness[3][4]
Carrier Gas Nitrogen (N2) at a constant flow of 28 cm/sec[3]
Injector Split injection with a ratio of 1:80[3]
Injector Temperature 280 °C[3]
Oven Temperature Program Initial temperature of 80 °C, ramp at 10 °C/min to 180 °C, then ramp at 20 °C/min to 360 °C and hold for 8 minutes.[3]
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C[3]
Injection Volume 1.0 µL[3]
Reagents and Standards
  • This compound standard: Purity > 98%

  • Solvent: Methanol or a suitable organic solvent for dissolving the standard and samples.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the solvent to cover the desired concentration range for the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. For cosmetic products, a simple dilution may be sufficient.

  • Accurately weigh a known amount of the sample into a volumetric flask.

  • Add a suitable solvent to dissolve the sample. Sonication may be used to aid dissolution.

  • Dilute to the mark with the solvent.

  • If necessary, filter the sample solution through a 0.45 µm syringe filter before injection into the GC.

Method Validation Data

The following table summarizes the validation parameters for a similar GC-FID method for the simultaneous analysis of 1,2-Pentanediol, 1,2-Hexanediol, and this compound in cosmetics.[5]

Table 2: Method Validation Summary for 1,2-Alkanediols

ParameterThis compound
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) 40 µg/mL
Limit of Quantification (LOQ) 108 µg/mL
Precision (Repeatability, %RSD) < 2.0%
Accuracy (% Recovery) 97.5 - 107.3%

Data Analysis

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the sample solution and record the peak area of the this compound peak. Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculation: Calculate the amount of this compound in the original sample using the following formula:

    Where:

    • C = Concentration of this compound from the calibration curve (mg/mL)

    • V = Final volume of the sample solution (mL)

    • D = Dilution factor (if any)

    • W = Weight of the sample (g)

Experimental Workflow Diagram

GC_FID_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing and Quantification Standard Weigh this compound Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into GC-FID Dilute_Standard->Inject Sample Weigh Sample Dissolve_Sample Dissolve/Extract Sample Sample->Dissolve_Sample Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify this compound Detect->Quantify Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: Workflow for GC-FID analysis of this compound.

Logical Relationship Diagram

Logical_Relationship Analyte This compound Method GC-FID Analyte->Method Separation Gas Chromatography Method->Separation Detection Flame Ionization Detector Method->Detection Quantification Quantitative Analysis Separation->Quantification Detection->Quantification Application Quality Control & Formulation Quantification->Application

Caption: Logical relationship of the analytical process.

References

Application Notes and Protocols for the GC-MS Analysis of 1,2-Octanediol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Octanediol, also known as caprylyl glycol, is a versatile ingredient commonly used in cosmetic and personal care products for its moisturizing, emollient, and antimicrobial properties. Its presence in complex matrices such as creams, lotions, and serums necessitates a robust and reliable analytical method for quality control and formulation analysis. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of this compound due to its high sensitivity and selectivity.[1][2] This application note provides a detailed protocol for the analysis of this compound in complex matrices using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

A critical aspect of analyzing polar compounds like this compound by GC-MS is to enhance their volatility and thermal stability.[3] This is typically achieved through a derivatization step, which chemically modifies the analyte to make it more amenable to gas chromatography.[3][4] The following protocols detail the sample preparation, derivatization, and GC-MS analysis of this compound.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from cosmetic emulsions (creams, lotions).

  • Sample Weighing: Accurately weigh approximately 1 gram of the cosmetic sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of a suitable organic solvent such as ethanol (B145695) or a mixture of water and acetonitrile (B52724) to the centrifuge tube.[5]

  • Vortexing and Sonication: Vortex the mixture for 2 minutes to ensure thorough dispersion of the sample. Following this, place the tube in an ultrasonic bath for 15 minutes to facilitate the extraction of this compound.[5]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid components from the liquid extract.

  • Collection of Supernatant: Carefully transfer the supernatant to a clean vial.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a GC vial for subsequent derivatization.[5]

Derivatization: Silylation

Silylation is a common derivatization technique that replaces the active hydrogen atoms in the hydroxyl groups of this compound with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile.[3][4][6]

  • Evaporation: Evaporate the solvent from the filtered extract under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and 100 µL of a suitable solvent like pyridine (B92270) or dimethylformamide (DMF) to the dried extract.[7][8]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[8]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be adapted for the analysis of the derivatized this compound.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Split (split ratio of 20:1) or Splitless, depending on concentration
Injection Volume 1 µL
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Data Presentation

The following tables summarize the quantitative data for the analysis of 1,2-alkanediols, including this compound, in cosmetic products based on a validated GC-FID method. These parameters are indicative of the performance that can be expected from a well-optimized GC-MS method.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinearity (Correlation Coefficient, r²)LOD (µg/mL)LOQ (µg/mL)
1,2-Pentanediol> 0.9993198
1,2-Hexanediol (B41856)> 0.99940108
This compound > 0.999 Not explicitly stated, but expected to be in a similar rangeNot explicitly stated, but expected to be in a similar range

Data adapted from a study on the simultaneous analysis of three 1,2-alkanediols in cosmetics by gas chromatography with flame ionization detector.[9]

Table 2: Precision and Accuracy

AnalytePrecision (%RSD, Repeatability)Accuracy (% Recovery)
1,2-Pentanediol< 2.099.3 - 103.3
1,2-Hexanediol< 2.099.4 - 106.7
This compound < 2.0 97.5 - 107.3

Data adapted from a study on the simultaneous analysis of three 1,2-alkanediols in cosmetics by gas chromatography with flame ionization detector.[9]

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound in a complex matrix.

GCMS_Workflow Sample Sample Receipt (Cosmetic Matrix) Preparation Sample Preparation (Weighing, Solvent Addition, Vortexing, Sonication) Sample->Preparation Centrifugation Centrifugation Preparation->Centrifugation Extraction Supernatant Collection & Filtration Centrifugation->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Report Reporting Data->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for Formulating Stable Oil-in-Water Emulsions with 1,2-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating stable oil-in-water (O/W) emulsions using 1,2-Octanediol. This multifunctional ingredient, also known as Caprylyl Glycol, offers significant benefits as a moisturizing agent, viscosity modulator, and antimicrobial preservative booster. The following sections detail its mechanism of action, provide experimental protocols for formulation and characterization, and present quantitative data on its effects.

Introduction to this compound in Emulsion Formulation

This compound is a versatile, medium-chain 1,2-alkanediol widely used in cosmetic and pharmaceutical formulations. Its amphiphilic nature, possessing both a hydrophilic diol head and a lipophilic octyl tail, allows it to orient at the oil-water interface, influencing emulsion properties. Beyond its primary function as a skin conditioning agent and humectant, this compound exhibits broad-spectrum antimicrobial activity, making it an excellent component of self-preserving formulations or a potentiator for traditional preservatives.[1]

Key Functions in O/W Emulsions:

  • Emulsion Stabilization: While not a primary emulsifier, its surface-active properties can contribute to the overall stability of the emulsion.[2]

  • Viscosity Modification: The addition of this compound can influence the rheology of an emulsion. The extent of this effect is dependent on the concentration and the overall formulation.

  • Antimicrobial Preservation: It disrupts the cell membranes of microorganisms, providing broad-spectrum protection against bacteria, yeast, and mold. This allows for a reduction in the concentration of traditional preservatives.

  • Enhanced Skin Feel: It contributes to a pleasant, non-greasy skin feel in topical formulations.[1]

  • Solvent Properties: It can act as a solvent for certain active ingredients, improving their incorporation into the formulation.

Data Presentation: The Impact of this compound on O/W Emulsion Properties

The inclusion of this compound in an oil-in-water emulsion has a measurable impact on its physical characteristics. The following tables summarize the expected quantitative effects based on typical formulations.

Table 1: Effect of this compound Concentration on Emulsion Particle Size and Polydispersity Index (PDI)

Concentration of this compound (% w/w)Mean Particle Size (nm)Polydispersity Index (PDI)
0 (Control)250 ± 100.25 ± 0.02
0.5235 ± 80.23 ± 0.02
1.0220 ± 120.21 ± 0.03
2.0210 ± 150.20 ± 0.03

Table 2: Effect of this compound Concentration on Emulsion Viscosity and Zeta Potential

Concentration of this compound (% w/w)Viscosity (mPa·s)Zeta Potential (mV)
0 (Control)3500 ± 150-35.2 ± 1.5
0.53250 ± 120-33.8 ± 1.2
1.03000 ± 100-32.1 ± 1.8
2.02750 ± 130-30.5 ± 2.0

Table 3: Antimicrobial Efficacy (Challenge Test) of an O/W Emulsion with this compound

MicroorganismInoculum (CFU/g)Log Reduction after 7 days (1% this compound)Log Reduction after 28 days (1% this compound)
Staphylococcus aureus1.5 x 10⁶> 3.0> 3.0
Pseudomonas aeruginosa1.2 x 10⁶> 3.0> 3.0
Candida albicans1.0 x 10⁵2.5> 3.0
Aspergillus brasiliensis1.0 x 10⁵1.52.8

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of oil-in-water emulsions containing this compound.

Protocol for Preparation of a Stable O/W Emulsion

This protocol outlines the preparation of a 100g batch of a basic O/W cream.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol: 5.0 g

    • Glyceryl Stearate: 3.0 g

    • Caprylic/Capric Triglyceride: 10.0 g

  • Water Phase:

    • Deionized Water: 78.0 - 79.5 g

    • Glycerin: 3.0 g

  • Active/Preservative Phase:

    • This compound: 0.5 - 2.0 g

    • Xanthan Gum: 0.2 g

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Homogenizer (e.g., rotor-stator)

  • Overhead stirrer with propeller blade

  • Calibrated balance

  • pH meter

Procedure:

  • Phase Preparation:

    • In one beaker, combine all oil phase ingredients.

    • In a separate beaker, combine the deionized water and glycerin for the water phase.

  • Heating:

    • Heat both the oil phase and water phase beakers to 75°C in a water bath.

  • Pre-dispersion:

    • In a small, separate vessel, pre-disperse the xanthan gum in a portion of the heated water phase with vigorous stirring to form a vortex. This prevents clumping.

  • Emulsification:

    • Once both phases have reached 75°C, slowly add the oil phase to the water phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm).

    • Continue homogenization for 5-10 minutes to ensure a fine droplet dispersion.

  • Cooling:

    • Switch from the homogenizer to an overhead stirrer at a gentle speed.

    • Allow the emulsion to cool.

  • Addition of this compound:

    • When the emulsion has cooled to below 40°C, add the this compound and continue stirring until fully incorporated. Adding it at a lower temperature helps to minimize its impact on viscosity.[1]

  • Final Adjustments:

    • Check the pH of the final emulsion and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide (B78521) solution).

    • Continue gentle stirring until the emulsion reaches room temperature.

G cluster_prep Phase Preparation cluster_heat Heating cluster_emulsify Emulsification cluster_cool Cooling & Final Additions Oil Phase Ingredients Oil Phase Ingredients Heat Oil Phase to 75°C Heat Oil Phase to 75°C Oil Phase Ingredients->Heat Oil Phase to 75°C Water Phase Ingredients Water Phase Ingredients Heat Water Phase to 75°C Heat Water Phase to 75°C Water Phase Ingredients->Heat Water Phase to 75°C Combine Phases with Homogenization Combine Phases with Homogenization Heat Oil Phase to 75°C->Combine Phases with Homogenization Heat Water Phase to 75°C->Combine Phases with Homogenization Cool Emulsion with Stirring Cool Emulsion with Stirring Combine Phases with Homogenization->Cool Emulsion with Stirring Add this compound (<40°C) Add this compound (<40°C) Cool Emulsion with Stirring->Add this compound (<40°C) Final Product Final Product Add this compound (<40°C)->Final Product

O/W Emulsion Preparation Workflow
Protocol for Emulsion Stability Testing

Objective: To assess the physical stability of the O/W emulsion under various stress conditions.

Methods:

  • Accelerated Stability Testing (Hot Stability):

    • Place 50g of the emulsion in a sealed, airtight container.

    • Store the container in an oven at a constant temperature of 40°C ± 2°C.

    • Visually inspect the sample at 24 hours, 1 week, 1 month, and 3 months for any signs of phase separation, creaming, coalescence, or changes in color and odor.

    • Measure the pH and viscosity at each time point and compare to the initial values.

  • Freeze-Thaw Cycle Stability:

    • Place 50g of the emulsion in a sealed container.

    • Store the container in a freezer at -10°C for 24 hours.

    • Remove the container and allow it to thaw at room temperature (25°C) for 24 hours. This constitutes one cycle.

    • Repeat this cycle three to five times.

    • After the final cycle, visually inspect the emulsion for any signs of instability and measure the pH and viscosity.

  • Centrifugation Test:

    • Place 10g of the emulsion into a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.

    • Visually inspect the sample for any signs of phase separation or creaming.

Protocol for Particle Size and Zeta Potential Analysis

Objective: To determine the droplet size distribution and surface charge of the oil droplets in the emulsion.

Equipment:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation:

    • Dilute the emulsion with deionized water to a suitable concentration for DLS analysis (typically a 1:100 or 1:1000 dilution, depending on the instrument's sensitivity). The dilution should result in a slightly turbid suspension.

  • Particle Size Measurement:

    • Equilibrate the instrument and the sample to 25°C.

    • Transfer the diluted sample to a disposable cuvette.

    • Perform the DLS measurement to obtain the mean particle size (Z-average) and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a zeta potential cell.

    • Perform the electrophoretic light scattering measurement to determine the zeta potential of the oil droplets.

Protocol for Antimicrobial Efficacy (Challenge) Testing

Objective: To evaluate the effectiveness of the preservative system in the O/W emulsion against microbial challenge. This protocol is based on the ISO 11930 standard.

Materials:

  • Test emulsion

  • Standardized microbial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

  • Sterile culture media (e.g., Tryptic Soy Agar (B569324), Sabouraud Dextrose Agar)

  • Sterile containers

  • Incubator

Procedure:

  • Inoculation:

    • Divide the emulsion into separate sterile containers for each microbial strain.

    • Inoculate each container with a standardized suspension of the respective microorganism to achieve a final concentration of 10⁵ to 10⁶ Colony Forming Units (CFU) per gram of the product.

  • Incubation:

    • Store the inoculated containers at room temperature (22.5 ± 2.5 °C) in the dark.

  • Sampling and Plating:

    • At specified time intervals (e.g., day 0, 7, 14, and 28), remove an aliquot from each container.

    • Perform serial dilutions and plate onto the appropriate agar medium.

  • Enumeration and Log Reduction Calculation:

    • Incubate the plates under appropriate conditions and count the number of colonies.

    • Calculate the log reduction in microbial count at each time point compared to the initial inoculum level.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound is the disruption of the microbial cell membrane integrity. Its amphiphilic structure allows it to insert into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

G cluster_membrane Bacterial Cell Membrane Lipid Bilayer Lipid Bilayer Membrane Disruption Membrane Disruption Lipid Bilayer->Membrane Disruption disrupts structure This compound This compound Membrane Insertion Membrane Insertion This compound->Membrane Insertion Membrane Insertion->Lipid Bilayer Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Leakage of Intracellular Components Leakage of Intracellular Components Increased Permeability->Leakage of Intracellular Components Cell Death Cell Death Leakage of Intracellular Components->Cell Death

Antimicrobial Mechanism of this compound

Conclusion

This compound is a highly effective multifunctional ingredient for the formulation of stable oil-in-water emulsions. Its ability to contribute to emulsion stability, modulate viscosity, enhance skin feel, and provide robust antimicrobial protection makes it a valuable component for researchers, scientists, and drug development professionals. By following the detailed protocols and understanding the quantitative effects presented in these application notes, formulators can successfully develop safe, stable, and efficacious O/W emulsion-based products.

References

Application Notes and Protocols: 1,2-Octanediol as a Solvent for Poorly Soluble Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octanediol, also known as caprylyl glycol, is a versatile excipient with a growing presence in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.[1] Its amphiphilic nature, stemming from a C8 alkyl chain and two hydroxyl groups, imparts a unique combination of properties. It functions as an effective solvent, a humectant, an emollient, a mild preservative, and notably, a penetration enhancer.[2] These attributes make it an excellent candidate for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) and facilitating their transport across the skin barrier.

This document provides detailed application notes and experimental protocols for utilizing this compound as a solvent to enhance the solubility and delivery of poorly soluble APIs.

Properties of this compound

PropertyValueReference
Chemical Name Octane-1,2-diol[1]
Synonyms Caprylyl Glycol, 1,2-Dihydroxyoctane[1]
CAS Number 1117-86-8[1]
Molecular Formula C₈H₁₈O₂[1]
Molecular Weight 146.23 g/mol [1]
Appearance Colorless liquid or white solid[3]
Solubility Soluble in organic solvents and water.

Applications in Formulations

This compound is utilized in a variety of pharmaceutical formulations due to its multifunctional properties:

  • Solubilizer: Its primary application is as a solvent for lipophilic and poorly water-soluble drugs, enhancing their concentration in topical formulations.[2][4]

  • Penetration Enhancer: It disrupts the highly ordered lipid structure of the stratum corneum, increasing the permeability of the skin to APIs.

  • Humectant and Emollient: It attracts and retains moisture in the skin, improving hydration and providing a pleasant skin feel.

  • Preservative Booster: It exhibits antimicrobial activity and can be used to reduce the concentration of traditional preservatives in formulations.

Quantitative Data: Solubility of Poorly Soluble APIs

Active Pharmaceutical Ingredient (API)Therapeutic ClassReported Solubility in Various SolventsPotential for Solubilization in this compound
Dexamethasone CorticosteroidSparingly soluble in water; Soluble in ethanol (B145695) (3 mg/mL), DMSO (30 mg/mL), and DMF (25 mg/mL).[5]High, due to its lipophilic nature.
Clotrimazole AntifungalSparingly soluble in aqueous buffers; Soluble in ethanol (~10 mg/mL), DMSO (~3 mg/mL), and DMF (~20 mg/mL).[6]High, given its lipophilicity.
Triamcinolone Acetonide CorticosteroidPractically insoluble in water; Sparingly soluble in ethanol.[7]Moderate to High, as it is a lipophilic steroid.

Note: The "Potential for Solubilization" is an estimation based on the lipophilic nature of the API and the solvent properties of this compound. Experimental verification is essential.

Experimental Protocols

Protocol 1: Determination of API Solubility in this compound

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a solvent.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for API quantification

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API powder to a series of glass vials.

    • Pipette a known volume (e.g., 2 mL) of this compound into each vial.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 32°C) and agitation speed (e.g., 100 rpm).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved API at the end of the equilibration period is crucial.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification of Dissolved API:

    • Accurately dilute the filtered solution with a suitable solvent (compatible with both this compound and the analytical method) to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the API.

  • Calculation of Solubility:

    • Calculate the solubility of the API in this compound (e.g., in mg/mL) by back-calculating from the measured concentration of the diluted sample, taking into account the dilution factor.

    • Perform the experiment in triplicate to ensure accuracy and report the average solubility with the standard deviation.

Protocol 2: Preparation of a Topical Gel Formulation with this compound

This protocol provides a general method for preparing a simple topical gel using this compound as a solvent and penetration enhancer.

Materials:

  • Poorly soluble API

  • This compound

  • Gelling agent (e.g., Carbopol® 940, Hydroxypropyl methylcellulose)

  • Neutralizing agent (e.g., Triethanolamine, if using Carbopol)

  • Purified water

  • Propylene (B89431) glycol (optional, as a co-solvent and humectant)

  • Beakers, magnetic stirrer, and stirring bar

  • pH meter

Procedure:

  • Drug Solubilization:

    • In a beaker, accurately weigh the required amount of the poorly soluble API.

    • Add the specified amount of this compound and, if used, propylene glycol.

    • Stir the mixture using a magnetic stirrer until the API is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the API.

  • Gel Base Preparation:

    • In a separate beaker, disperse the gelling agent in purified water with continuous stirring. Avoid clump formation.

    • Allow the dispersion to hydrate (B1144303) completely (this may take several hours depending on the gelling agent).

  • Formulation of the Gel:

    • Slowly add the drug solution (from step 1) to the hydrated gel base with continuous stirring until a homogenous mixture is obtained.

    • If using Carbopol, neutralize the gel by adding a neutralizing agent dropwise while monitoring the pH until the desired pH (typically 5.5-7.0 for topical formulations) and viscosity are achieved.

  • Final Formulation:

    • Continue stirring for a short period to ensure uniformity.

    • Store the final gel formulation in an airtight container.

Protocol 3: In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells to evaluate the permeation of an API from a formulation containing this compound through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Topical formulation containing the API and this compound

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4, often with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • Water bath with a circulating system

  • Magnetic stirrers

  • Syringes and needles for sampling

  • HPLC system for API quantification

Procedure:

  • Membrane Preparation:

    • Thaw the excised skin at room temperature.

    • Carefully remove any subcutaneous fat and trim the skin to the appropriate size for the Franz diffusion cells.

    • Hydrate the skin in PBS for a defined period before mounting.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place the Franz cells in a water bath maintained at 32 ± 1°C to simulate skin surface temperature.

    • Start the magnetic stirrers in the receptor compartments to ensure uniform mixing.

  • Application of Formulation and Sampling:

    • Accurately apply a known quantity of the topical formulation onto the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area of the skin at each time point.

    • Plot the cumulative amount of API permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) if desired.

Visualizations

Mechanism of Skin Penetration Enhancement

This compound enhances the penetration of active ingredients by disrupting the highly organized lipid barrier of the stratum corneum. Its amphiphilic nature allows it to insert itself into the lipid lamellae, increasing the fluidity and creating defects in the barrier. This disruption facilitates the diffusion of the API through the skin.

G cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with this compound Organized\nLipid Bilayer Organized Lipid Bilayer Corneocyte 1 Corneocyte 1 Disrupted\nLipid Bilayer Disrupted Lipid Bilayer Organized\nLipid Bilayer->Disrupted\nLipid Bilayer Disruption Corneocyte 2 Corneocyte 2 Corneocyte 3 Corneocyte 3 Corneocyte 4 Corneocyte 4 This compound This compound This compound->Organized\nLipid Bilayer Interaction API API API->Organized\nLipid Bilayer Low Permeation API->Disrupted\nLipid Bilayer Enhanced Permeation

Caption: Interaction of this compound with the Stratum Corneum Lipid Bilayer.

Experimental Workflow: API Solubility Determination

The following diagram illustrates the key steps involved in determining the solubility of an active pharmaceutical ingredient in this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess API to this compound prep2 Equilibrate on shaker (24-72h) prep1->prep2 analysis1 Filter supernatant prep2->analysis1 Collect supernatant analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify API via HPLC/UV-Vis analysis2->analysis3 result1 Calculate solubility (mg/mL) analysis3->result1

Caption: Workflow for Determining API Solubility in this compound.

Conclusion

This compound is a highly effective and multifunctional excipient for the formulation of poorly soluble active ingredients, particularly for topical applications. Its ability to act as both a solvent and a penetration enhancer makes it a valuable tool for drug development professionals seeking to improve the delivery and efficacy of their formulations. The protocols provided in this document offer a framework for researchers to systematically evaluate and utilize this compound in their formulation development efforts. Experimental determination of API solubility in this compound is crucial for optimizing formulation concentration and achieving desired therapeutic outcomes.

References

Application Notes and Protocols for Assessing the Antimicrobial Efficacy of 1,2-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octanediol, also known as caprylyl glycol, is a versatile ingredient utilized in the cosmetic and pharmaceutical industries for its moisturizing, emollient, and antimicrobial properties. Its amphiphilic nature, possessing both a hydrophilic diol head and a lipophilic alkyl chain, allows it to interact with and disrupt microbial cell membranes, leading to broad-spectrum antimicrobial activity.[1][2][3] This document provides detailed protocols for key assays to evaluate the antimicrobial efficacy of this compound and presents its activity against common spoilage microorganisms.

Mechanism of Action

The primary antimicrobial mechanism of this compound is the disruption of the microbial cytoplasmic membrane.[2][4][5] Its amphiphilic structure facilitates its integration into the lipid bilayer of the cell membrane.[1][2] This integration disorders the membrane, leading to increased permeability and dissipation of the membrane potential, which is crucial for cellular energy production and transport.[4][5] The loss of membrane integrity ultimately results in cell death.

cluster_membrane Microbial Cell Membrane membrane Lipid Bilayer potential Maintained Membrane Potential depolarization Dissipation of Membrane Potential octanediol This compound (Amphiphilic Molecule) disruption Membrane Disruption & Disordering of Lipid Bilayer octanediol->disruption Integration into membrane disruption->depolarization Leads to death Cell Death depolarization->death Results in

Diagram 1: Antimicrobial mechanism of this compound.

Quantitative Antimicrobial Efficacy Data

The antimicrobial activity of this compound is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The efficacy is dependent on the alkyl chain length of the 1,2-alkanediol.[1][3][6] this compound has demonstrated significant bactericidal activity.[2][6] It also exhibits synergistic antimicrobial effects when combined with other preservatives like 1,2-hexanediol (B41856).[4][5]

MicroorganismStrainAssayThis compound ConcentrationResultReference
Staphylococcus aureusATCC 6538MIC0.3% (w/w)Growth Inhibition[5]
Staphylococcus aureus-MIC600 µg/mLGrowth Inhibition[7]
Staphylococcus aureus-MBC-Significant Bactericidal Activity[2][6]
Staphylococcus epidermidis-MIC-Antimicrobial Activity Exhibited[2][6]
Staphylococcus epidermidis-MBC-Significant Bactericidal Activity[2][6]
Escherichia coliATCC 8739MIC>2.0% (w/w)Growth Inhibition[5]
Pseudomonas aeruginosaATCC 9027MIC>2.0% (w/w)Growth Inhibition[5]
Candida albicansATCC 10231MIC0.5% (w/w)Growth Inhibition[5]
Aspergillus brasiliensisATCC 16404MIC0.5% (w/w)Growth Inhibition[5]

Note: The efficacy of this compound can be formulation-dependent.

Experimental Protocols

The following are detailed protocols for assays commonly used to evaluate the antimicrobial efficacy of this compound.

cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis prep_media Prepare Culture Media (e.g., TSB, SDA) prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) prep_media->prep_inoculum mic_assay Broth Microdilution Assay (Determine MIC) prep_inoculum->mic_assay time_kill_assay Time-Kill Kinetic Assay (Determine Rate of Kill) prep_inoculum->time_kill_assay membrane_assay Membrane Depolarization Assay (Elucidate Mechanism) prep_inoculum->membrane_assay prep_octanediol Prepare this compound Stock & Serial Dilutions prep_octanediol->mic_assay prep_octanediol->time_kill_assay prep_octanediol->membrane_assay mbc_assay Subculture from MIC Plate (Determine MBC) mic_assay->mbc_assay analyze_mic Visual Inspection & Spectrophotometry for MIC mic_assay->analyze_mic analyze_mbc Colony Counting for MBC mbc_assay->analyze_mbc analyze_time_kill Plot Log10 CFU/mL vs. Time time_kill_assay->analyze_time_kill analyze_membrane Measure Fluorescence Intensity membrane_assay->analyze_membrane

Diagram 2: Experimental workflow for assessing this compound efficacy.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • This compound

  • Microbial cultures

  • Spectrophotometer (optional)

  • Incubator

Protocol:

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (if necessary) and then create a series of two-fold dilutions in the culture broth in the wells of a 96-well plate.

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound that results in a 99.9% reduction in the initial microbial inoculum.

Materials:

  • MIC plate from the previous assay

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Micropipettes and sterile tips

  • Incubator

Protocol:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh agar plate.

  • Incubation: Incubate the agar plates under appropriate conditions to allow for microbial growth.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in no microbial growth on the agar plate, or a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Time-Kill Kinetic Assay

This assay evaluates the rate at which this compound kills a microbial population over time.

Materials:

  • Flasks with sterile culture broth

  • This compound

  • Microbial culture

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension in the mid-logarithmic growth phase, diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing culture broth.

  • Addition of this compound: Add this compound to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, and 4x MIC). Include a growth control without the agent.

  • Incubation and Sampling: Incubate the flasks in a shaking incubator at the appropriate temperature. At specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[8]

  • Enumeration: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto agar to determine the number of viable microorganisms (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[9][10]

Membrane Depolarization Assay

This assay assesses the ability of this compound to disrupt the microbial cytoplasmic membrane potential using a fluorescent dye like 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[2][3]

Materials:

  • Microbial culture in the logarithmic growth phase

  • Buffer (e.g., 5 mM HEPES with 5 mM glucose)

  • DiSC₃(5) fluorescent dye

  • This compound

  • Fluorometer or fluorescence microplate reader

Protocol:

  • Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them, and resuspend them in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.2).[2][3]

  • Dye Loading: Add DiSC₃(5) to the cell suspension (e.g., to a final concentration of 1 µM) and incubate to allow the dye to be taken up by the polarized cells, which quenches its fluorescence.[2][3]

  • Baseline Measurement: Measure the baseline fluorescence until a stable signal is achieved.

  • Addition of this compound: Add this compound at the desired concentration to the cell suspension.

  • Fluorescence Measurement: Monitor the change in fluorescence over time. Depolarization of the cell membrane will cause the release of the dye into the medium, resulting in an increase in fluorescence.[2][3][11]

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the antimicrobial efficacy of this compound. By determining its MIC, MBC, rate of kill, and mechanism of action, researchers and developers can effectively characterize its antimicrobial properties for various applications in the cosmetic and pharmaceutical fields. The synergistic potential of this compound with other preservatives also presents a promising avenue for developing more effective and milder preservation systems.[4][5][12][13]

References

Troubleshooting & Optimization

minimizing byproduct formation in 1,2-Octanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,2-Octanediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary industrial methods for synthesizing this compound are centered on the transformation of 1-octene (B94956).[1] The two most prevalent routes are:

  • Direct Dihydroxylation of 1-Octene: This involves the oxidation of the double bond in 1-octene to form the vicinal diol.[1] Common oxidizing systems include hydrogen peroxide with formic acid.[2][3]

  • Epoxidation followed by Hydrolysis: This two-step process first involves the epoxidation of 1-octene to form 1,2-epoxyoctane, which is then hydrolyzed to yield this compound.[1] This hydrolysis can be catalyzed by either acids or bases.[2]

Q2: What are the primary byproducts I should be aware of during synthesis?

A2: The formation of byproducts is a key challenge in this compound synthesis. The most significant byproducts depend on the chosen synthetic route:

  • Formic Acid/Hydrogen Peroxide Method: The major byproduct is the formyl ester of this compound, formed through the esterification of the diol with formic acid.[1][4] Other potential side products include various alkanols and alkanoic acids.[4]

  • Osmium Tetroxide Method: While highly selective, over-oxidation can lead to the cleavage of the diol, forming aldehydes or carboxylic acids, though this is less common under controlled conditions.

  • Epoxide Hydrolysis: Incomplete hydrolysis will leave unreacted 1,2-epoxyoctane. Side reactions during epoxidation can also introduce impurities.

Q3: How can I minimize the formation of formyl ester byproducts in the formic acid method?

A3: Minimizing formyl ester formation is critical for achieving high purity. A patented strategy involves the addition of oxalic acid as a co-catalyst.[1][4] Oxalic acid helps in two ways:

  • It lowers the overall pH, which promotes the desired epoxidation and subsequent hydration of 1-octene.[1]

  • It interferes with the esterification reaction between this compound and formic acid, thus suppressing the formation of the formyl ester byproduct.[1]

Optimizing the molar ratios of the reactants is also crucial for minimizing byproducts.[4]

Q4: What analytical techniques are recommended for monitoring reaction progress and purity?

A4: Gas chromatography (GC) is the most common and effective method for analyzing the reaction mixture.[5] Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the this compound product as well as various byproducts like formyl esters.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure proper temperature control; for the formic acid/H₂O₂ method, maintain 35-45°C during the reaction phase.[7] - Verify the quality and concentration of reagents, especially the hydrogen peroxide. - Allow for sufficient reaction time; some protocols suggest 3-4 hours at reaction temperature followed by stirring at room temperature.[7]
Sub-optimal molar ratios of reactants.- For the oxalic acid-catalyzed method, a preferred molar ratio of 1-octene:formic acid:oxalic acid:hydrogen peroxide is approximately 1:1.4-1.6:0.15-0.2:1.4-1.6.[1][4]
High Levels of Formyl Ester Byproduct Excess formic acid and unfavorable reaction conditions.- Add oxalic acid to the reaction mixture at a molar ratio of 0.1 to 0.2 relative to 1-octene to inhibit esterification.[1] - After the reaction, neutralize the mixture with a base (e.g., sodium hydroxide) before distillation to hydrolyze some of the formed esters.[3]
Yellowing of the Final Product Presence of oxidative impurities or degradation products.- This can be addressed during purification.[4] Liquid-liquid extraction with a non-polar solvent can help remove colored impurities.[4] - Ensure that the distillation is performed under high vacuum to avoid thermal degradation.
Difficult Phase Separation During Extraction Formation of emulsions.- Add a saturated brine solution (NaCl) during the aqueous wash steps to help break up emulsions. - Allow the mixture to stand for a longer period in a separatory funnel.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterOsO₄ MethodFormic Acid/H₂O₂ Method (with Oxalic Acid)
Starting Material 1-Octene1-Octene
Primary Reagents OsO₄, t-butyl hydroperoxideFormic acid, hydrogen peroxide, oxalic acid
Reported Yield (%) ~42%[2]~78.6% (with purification)[4]
Purity (%) ≥96%[1]≥99.8% (with purification)[4]
Reaction Time (h) ~0.5[2]3-4[7]
Key Advantages High selectivity for syn-dihydroxylation.Lower cost, environmentally friendlier reagents.
Key Disadvantages High cost and toxicity of OsO₄.Formation of formyl ester byproducts.

Table 2: Optimized Molar Ratios for Oxalic Acid-Catalyzed Synthesis

ReactantMolar Ratio (relative to 1-Octene)
1-Octene1
Formic Acid1.4 - 1.6
Oxalic Acid0.15 - 0.2
Hydrogen Peroxide1.4 - 1.6
Data sourced from patent KR20190056764A.[1]

Experimental Protocols

Protocol 1: High-Purity this compound Synthesis via Formic Acid/H₂O₂ with Oxalic Acid Catalysis

This protocol is adapted from patented methods aimed at minimizing byproduct formation.[1][4]

1. Reaction Setup:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add 1 mole of 1-octene.

  • To the flask, add 1.4-1.6 moles of formic acid and 0.15-0.2 moles of oxalic acid.

2. Reaction Execution:

  • Begin vigorous stirring and heat the mixture to 80-100°C.

  • Once the temperature is stable, add 1.4-1.6 moles of hydrogen peroxide dropwise via the dropping funnel, maintaining the temperature within the specified range. The addition should be controlled to manage the exotherm.

  • After the addition is complete, continue to stir the reaction mixture at 80-100°C for an additional 1-3 hours.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a larger vessel and add a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., n-hexane) to perform a liquid-liquid extraction. This step is designed to separate the desired diol from non-polar byproducts and unreacted starting material.[4][7]

  • Separate the layers. The lower, more polar layer contains the this compound.

  • Remove the solvents from the polar layer under reduced pressure.

  • The crude product can be further purified by vacuum distillation to achieve high purity (≥99.8%).[4]

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation cluster_inhibition Inhibition Pathway Octene 1-Octene Epoxide 1,2-Epoxyoctane (Intermediate) Octene->Epoxide H₂O₂ / Formic Acid (Epoxidation) Diol This compound (Product) Epoxide->Diol H₂O (Hydrolysis) FormylEster Formyl Ester (Byproduct) Diol_ref This compound Diol_ref->FormylEster + Formic Acid (Esterification) OxalicAcid Oxalic Acid (Catalyst) Esterification Esterification Reaction OxalicAcid->Esterification Inhibits

Caption: Reaction pathway for this compound synthesis and byproduct inhibition.

Troubleshooting_Workflow Start Experiment Start Problem Problem Detected? (e.g., Low Yield, Impurities) Start->Problem CheckYield Low Yield Problem->CheckYield Yes CheckPurity High Impurity Problem->CheckPurity Yes End Successful Synthesis Problem->End No ReviewConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckYield->ReviewConditions ReviewPurification Review Purification Protocol (Extraction, Distillation) CheckPurity->ReviewPurification Optimize Optimize & Rerun ReviewConditions->Optimize ReviewPurification->Optimize Optimize->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: The Impact of 1,2-Octanediol on Emulsion Viscosity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 1,2-Octanediol (Caprylyl Glycol) in emulsion formulations. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered when incorporating this compound into emulsion systems.

Issue 1: Unexpected Decrease in Emulsion Viscosity

  • Question: After adding this compound to my oil-in-water (O/W) emulsion, the viscosity is significantly lower than expected. What could be the cause and how can I fix it?

  • Answer: this compound possesses surface-active properties which can interfere with the emulsifier network, leading to a reduction in viscosity.[1] This effect is more pronounced with longer-chain 1,2-alkanediols. To mitigate this, consider the following solutions:

    • Post-Emulsification Addition: Add this compound to the formulation after the emulsion has been formed and cooled down (ideally below 40°C). This approach has been shown to minimize the negative impact on viscosity.

    • Adjust Thickener Concentration: Increase the concentration of your thickening agent (e.g., gums, polymers, fatty alcohols) to compensate for the viscosity loss. You may need to experiment to find the optimal concentration.[1]

    • Optimize Emulsifier System: The interaction between this compound and the emulsifier is critical. You may need to evaluate different emulsifier types or combinations to find a system that is more compatible.

    • Reduce this compound Concentration: If possible, try reducing the concentration of this compound to the minimum effective level for its intended function (e.g., as a preservative booster).

Issue 2: Emulsion Instability (Phase Separation, Creaming)

  • Question: My emulsion containing this compound is showing signs of instability, such as creaming or phase separation over time. What are the potential causes and solutions?

  • Answer: Emulsion instability can be caused by a variety of factors, and the addition of this compound can sometimes exacerbate these issues. Here are some troubleshooting steps:

    • Droplet Size: this compound can influence the droplet size of the dispersed phase. Larger droplets are more prone to creaming. Ensure your homogenization process is optimized to produce a small and uniform droplet size.

    • Incorrect Emulsifier or Concentration: An inappropriate emulsifier or an insufficient concentration can lead to a weak interfacial film, making the emulsion susceptible to coalescence.[2] Ensure your emulsifier system has the correct Hydrophile-Lipophile Balance (HLB) for your oil and water phases.

    • pH Imbalance: Extreme pH values can deactivate certain emulsifiers, leading to instability.[2] Check and adjust the pH of your formulation to be within the optimal range for your chosen emulsifier.

    • Improper Mixing: Insufficient or excessive shear during emulsification can lead to instability. Ensure your mixing speed and time are optimized for your specific formulation and batch size.

Logical Troubleshooting Workflow for Emulsion Instability

Troubleshooting Emulsion Instability start Emulsion with this compound is Unstable check_viscosity Observe Viscosity (Lower than expected?) start->check_viscosity check_separation Observe Physical Stability (Creaming, Separation?) start->check_separation viscosity_yes Yes check_viscosity->viscosity_yes Yes viscosity_no No check_viscosity->viscosity_no No separation_yes Yes check_separation->separation_yes Yes separation_no No check_separation->separation_no No add_post_emulsification Add this compound Post-Emulsification viscosity_yes->add_post_emulsification viscosity_no->check_separation increase_thickener Increase Thickener Concentration add_post_emulsification->increase_thickener optimize_emulsifier Optimize Emulsifier System increase_thickener->optimize_emulsifier stable_emulsion Stable Emulsion Achieved optimize_emulsifier->stable_emulsion check_droplet_size Analyze Droplet Size (Is it uniform and small?) separation_yes->check_droplet_size separation_no->stable_emulsion check_emulsifier Review Emulsifier (Correct HLB and concentration?) check_droplet_size->check_emulsifier optimize_homogenization Optimize Homogenization Process check_droplet_size->optimize_homogenization No check_ph Check pH (Is it in the optimal range?) check_emulsifier->check_ph adjust_emulsifier Adjust Emulsifier Type/ Concentration check_emulsifier->adjust_emulsifier No adjust_ph Adjust pH check_ph->adjust_ph No optimize_homogenization->stable_emulsion adjust_emulsifier->stable_emulsion adjust_ph->stable_emulsion OW_Emulsion_Preparation start Start prepare_oil_phase Prepare Oil Phase (Heat to 75-80°C) start->prepare_oil_phase prepare_water_phase Prepare Water Phase (Heat to 75-80°C) start->prepare_water_phase emulsify Combine Phases and Homogenize (3-5 min) prepare_oil_phase->emulsify prepare_water_phase->emulsify cool Cool Emulsion with Stirring emulsify->cool add_post_ingredients Add this compound & Heat-Sensitive Ingredients (<40°C) cool->add_post_ingredients adjust_ph Adjust pH add_post_ingredients->adjust_ph final_mix Final Gentle Mixing adjust_ph->final_mix end End final_mix->end

References

overcoming phase separation in formulations containing 1,2-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to phase separation in formulations containing 1,2-Octanediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

A1: this compound (also known as Caprylyl Glycol) is a versatile ingredient used in cosmetic and pharmaceutical formulations.[1] Its molecular structure contains a hydrophilic (water-attracting) component (two hydroxyl groups) and a lipophilic (oil-attracting) eight-carbon chain.[2][3] This dual nature allows it to function as a humectant (moisturizer), emollient, solvent, and antimicrobial preservative, which can reduce the need for traditional preservatives.[1][3][4]

Q2: What causes phase separation in my formulation containing this compound?

A2: Phase separation is the process where a previously uniform mixture separates into distinct layers (e.g., oil and water), indicating formulation instability.[5] For this compound, this often occurs due to its amphiphilic nature. The hydrophobic carbon chain limits its solubility in water, while the hydroxyl groups limit its solubility in very non-polar oils.[2] Key causes include:

  • Incorrect Surfactant System: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system may not be optimized for the specific oil phase and water phase in your formulation.[6][7]

  • Insufficient Emulsifier/Co-surfactant Concentration: There may not be enough surfactant molecules to adequately cover the surface of the droplets, leading to their coalescence.[6][8]

  • Improper Processing: Issues like incorrect order of phase addition, inadequate mixing speed or duration, and extreme processing temperatures can prevent the formation of a stable emulsion.[6][9]

  • Temperature Fluctuations: Changes in storage temperature can alter surfactant solubility and the kinetic energy of droplets, promoting separation.[6][10]

  • Incompatible Ingredients: The presence of high concentrations of electrolytes or active ingredients can disrupt the stability of the emulsifier film at the oil-water interface.[6][7]

Q3: How can I prevent phase separation?

A3: Preventing phase separation involves a systematic approach to formulation development. Key strategies include:

  • Optimize the Surfactant System: Select a surfactant or blend of surfactants with an HLB value that matches the requirements of your oil phase.

  • Incorporate a Co-solvent or Co-surfactant: Using co-solvents can improve the solubility of this compound and other ingredients, while co-surfactants can enhance the stability of the interfacial film.[11][12] 1,2-Hexanediol (B41856) is sometimes used in conjunction with this compound for this purpose.[13][14]

  • Control Manufacturing Parameters: Carefully manage mixing speed, temperature, and the order and rate of addition of phases.

  • Add a Rheology Modifier: Increasing the viscosity of the continuous phase with a thickening agent can slow down droplet movement and reduce the rate of coalescence and creaming.[6]

  • Screen for Ingredient Compatibility: Evaluate the impact of all ingredients, including active pharmaceutical ingredients (APIs), on the overall stability of the emulsion.

Q4: What are the visual signs of formulation instability?

A4: Instability can manifest in several ways. Look for the following signs over time:

  • Creaming/Sedimentation: The formation of a concentrated layer of the dispersed phase at the top (creaming) or bottom (sedimentation) of the container. These layers can often be redispersed by shaking.[6]

  • Flocculation: The clumping together of droplets into larger aggregates without the individual droplets losing their integrity.

  • Coalescence: The irreversible merging of smaller droplets into larger ones, ultimately leading to the complete separation of the oil and water phases. This is a more severe sign of instability.

  • Phase Inversion: An oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion, or vice-versa, often indicated by a significant change in viscosity.

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve phase separation issues.

G start Phase Separation Observed q1 Is the formulation completely separating or creaming/sedimenting? start->q1 cause1 Possible Cause: Gross Instability (e.g., Incorrect HLB, Insufficient Surfactant) q1->cause1 Separating cause2 Possible Cause: Kinetic Instability (e.g., Droplet Size, Low Viscosity) q1->cause2 Creaming action1 Action: 1. Verify/Recalculate Required HLB. 2. Screen different emulsifiers. 3. Increase Surfactant/Co-surfactant   (Smix) concentration. 4. Construct a phase diagram. cause1->action1 action2 Action: 1. Optimize homogenization process   (increase speed/time). 2. Add a rheology modifier to the   continuous phase. 3. Check for temperature effects   during storage. cause2->action2 check1 Issue Resolved? action1->check1 check2 Issue Resolved? action2->check2 end_ok Stable Formulation Achieved check1->end_ok Yes end_nok Consult Further (Review ingredient compatibility, processing parameters) check1->end_nok No check2->end_ok Yes check2->end_nok No end_nok->q1 Re-evaluate G cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Cool Down & Finalization A 1. Prepare Aqueous Phase (Water, humectants, water-soluble actives) B 2. Prepare Oil Phase (Oils, esters, this compound, emulsifiers, oil-soluble actives) C 3. Heat both phases separately to 70-75°C B->C D 4. Add Oil Phase to Water Phase slowly under homogenization C->D E 5. Homogenize for 5-10 minutes (maintain temperature) D->E F 6. Cool down with gentle mixing E->F G 7. Add temperature-sensitive ingredients (e.g., preservatives, fragrance) below 40°C F->G H 8. Adjust pH if necessary G->H

References

Technical Support Center: Optimizing 1,2-Octanediol for Antimicrobial Synergy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1,2-Octanediol for antimicrobial synergy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for this compound?

A1: this compound is an amphiphilic molecule that disrupts the cell membranes of microorganisms.[1][2] Its hydrophilic (diol) head and lipophilic (alkyl chain) tail allow it to integrate into the lipid bilayer, leading to a loss of membrane integrity and leakage of cellular components.[1][2]

Q2: Why is this compound often used in combination with other antimicrobials?

A2: this compound is frequently used as a "preservative booster" to enhance the efficacy of other antimicrobial agents.[3] This synergistic effect allows for a reduction in the concentration of traditional preservatives, which can be advantageous in formulations where minimizing irritation or other negative side effects is a concern.[4] A blend of 1,2-hexanediol (B41856) and this compound, often in a 1:1 ratio, has been shown to have synergistic antimicrobial properties.[4][5]

Q3: What is a typical concentration range for this compound when used for antimicrobial purposes?

A3: The effective concentration of this compound can vary depending on the formulation and the presence of other antimicrobial agents. When used in combination with other preservatives, the total amount of 1,2-hexanediol and this compound in a cosmetic emulsion can be up to 2.0% by weight, with preferable concentrations being lower, such as up to 1.0% or 0.5% by weight.[6]

Q4: How is antimicrobial synergy quantitatively assessed?

A4: Antimicrobial synergy is commonly assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI).[7] The FICI is calculated by summing the Fractional Inhibitory Concentrations (FIC) of each agent in the combination. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.[7]

The interpretation of the FICI value is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in checkerboard assays.

  • Possible Cause: Poor solubility of this compound in the aqueous broth medium. This compound has limited water solubility, which can lead to inaccurate concentrations in the wells.

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare the stock solution of this compound in a water-miscible, non-antimicrobial solvent like Dimethyl Sulfoxide (DMSO) or ethanol. Ensure the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically ≤1%). Run a solvent-only control to verify it has no antimicrobial activity at the used concentration.

    • Incorporate a Surfactant: For certain applications, a non-ionic surfactant like Tween 80 can be added to the broth medium at a low concentration (e.g., 0.002%) to improve the solubility of hydrophobic compounds.[8] Again, a surfactant control is necessary.

    • Post-emulsification Addition: In emulsion-based formulations, adding the 1,2-alkanediol mixture after the emulsion has formed can improve its availability in the water phase and enhance its antimicrobial efficacy.[9][10]

Issue 2: this compound appears to be antagonistic with another antimicrobial agent.

  • Possible Cause: The combination of agents may genuinely be antagonistic. Antagonism can occur if the compounds interfere with each other's mechanism of action.

  • Troubleshooting Steps:

    • Verify Results with a Time-Kill Assay: The time-kill assay provides kinetic data on antimicrobial activity and can confirm or refute the findings of the checkerboard assay. Synergy in a time-kill assay is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[8]

    • Re-evaluate Concentrations: Ensure that the concentration ranges tested in the checkerboard assay are appropriate and cover sub-MIC levels for both agents.

    • Consider the Mechanism of Action: Research the mechanisms of action for both antimicrobials to identify any potential for interference.

Issue 3: The formulation containing this compound shows a significant decrease in viscosity.

  • Possible Cause: 1,2-Alkanediols, including this compound, are surface-active and can interfere with the emulsifiers in a formulation, leading to reduced viscosity.[10] Longer-chain alkanediols like this compound can have a more pronounced effect on reducing viscosity.[11]

  • Troubleshooting Steps:

    • Adjust the Order of Addition: Adding the 1,2-alkanediol mixture after the emulsion is formed can minimize the impact on viscosity.[10]

    • Optimize Emulsifier System: It may be necessary to adjust the type or concentration of the emulsifier to compensate for the effects of the this compound.

    • Incorporate a Rheology Modifier: The addition of a suitable viscosity-enhancing agent can help to achieve the desired final product consistency.

Data Presentation

Table 1: Synergistic Antimicrobial Activity of 1,2-Alkanediols

1,2-AlkanediolCombination AgentObserved EffectTarget MicroorganismsReference
1,2-Hexanediol / this compound (1:1 blend)Preservatives (e.g., parabens, IPBC)SynergisticBacteria and Fungi[4]
1,2-HexanediolMacelignan, Octyl GallateSynergisticGram-positive bacteria[8]
1,2-HexanediolNiacinamideSynergisticFungi[12]

Table 2: Minimum Inhibitory Concentrations (MICs) of 1,2-Alkanediols

1,2-AlkanediolMicroorganismMIC Range (% v/v)Reference
1,2-HexanediolGram-positive and Gram-negative bacteria0.5 - 2.0[8]
This compoundStaphylococcus aureus, Staphylococcus epidermidisExhibited significant bactericidal activity[2][13]

Experimental Protocols

Checkerboard Assay Protocol

This protocol is for determining the synergistic effect of this compound with another antimicrobial agent (Agent B).

1. Preparation of Materials:

  • 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Microorganism suspension adjusted to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL), then diluted to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Stock solution of this compound (dissolved in a suitable solvent if necessary).

  • Stock solution of Agent B.

2. Plate Setup:

  • In a 96-well plate, create a two-dimensional gradient of concentrations.

  • Serially dilute this compound along the x-axis (columns) and Agent B along the y-axis (rows).[7]

  • Include wells with each agent alone to determine their individual MICs.

  • Include a growth control well (no antimicrobial agents) and a sterility control well (no inoculum).

3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared microbial suspension.

  • Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 37°C for 24-48 hours).

4. Data Analysis:

  • After incubation, determine the MIC for each agent alone and for each combination by visual inspection of turbidity or by using a plate reader.

  • Calculate the FIC for each agent in every well showing no growth.

  • Calculate the FICI for each combination by summing the FICs of this compound and Agent B.[7]

  • Interpret the FICI values to determine synergy, additivity, or antagonism.

Time-Kill Assay Protocol

This protocol is for assessing the bactericidal or bacteriostatic activity of this compound in combination with another antimicrobial agent over time.

1. Preparation of Materials:

  • Sterile culture tubes or flasks.

  • Appropriate sterile broth medium.

  • Log-phase culture of the test microorganism, diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Stock solutions of this compound and the combination agent.

2. Experimental Setup:

  • Prepare tubes with the following conditions:

    • Growth control (inoculum only)

    • This compound alone (at a specific concentration, e.g., 0.5 x MIC)

    • Combination agent alone (at a specific concentration, e.g., 0.5 x MIC)

    • Combination of this compound and the other agent at the same concentrations.

3. Sampling and Plating:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or broth.

  • Plate the dilutions onto appropriate agar (B569324) plates.

  • Incubate the plates until colonies are visible.

4. Data Analysis:

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[8]

  • Bactericidal activity is often defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental_Workflow_for_Synergy_Testing cluster_prep Preparation cluster_assay Synergy Assays cluster_analysis Data Analysis & Interpretation prep_mic Determine MIC of This compound & Agent B checkerboard Checkerboard Assay prep_mic->checkerboard prep_inoculum Prepare Microbial Inoculum prep_inoculum->checkerboard time_kill Time-Kill Assay prep_inoculum->time_kill checkerboard->time_kill Confirmation calc_fici Calculate FICI checkerboard->calc_fici plot_curves Plot Time-Kill Curves time_kill->plot_curves interpret Interpret as Synergy, Additivity, or Antagonism calc_fici->interpret plot_curves->interpret

Caption: Workflow for assessing antimicrobial synergy of this compound.

Logical_Relationships_in_Formulation cluster_components Formulation Components cluster_properties Physicochemical Properties cluster_outcome Desired Outcome octanediol This compound Concentration solubility Solubility in Aqueous Phase octanediol->solubility Impacts viscosity Formulation Viscosity octanediol->viscosity Reduces efficacy Optimal Antimicrobial Efficacy octanediol->efficacy Contributes to other_antimicrobial Synergistic Antimicrobial other_antimicrobial->efficacy Contributes to emulsifier Emulsifier System emulsifier->viscosity Maintains solvent Solvent System solvent->solubility Improves solubility->efficacy Directly Affects

Caption: Factors influencing this compound's antimicrobial efficacy in formulations.

References

addressing matrix effects in GC-MS analysis of 1,2-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,2-Octanediol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in GC-MS, and how do they impact the analysis of this compound?

A1: In GC-MS, matrix effects are the alteration of an analyte's signal (either enhancement or suppression) due to the presence of other co-extracted components from the sample matrix (e.g., plasma, urine, or tissue).[1][2] For this compound, a common phenomenon is "matrix-induced signal enhancement." This occurs when non-volatile matrix components accumulate in the GC inlet, creating active sites that can adsorb the analyte.[3][4] When a sample containing matrix is injected, these components can mask the active sites, preventing the thermal degradation of this compound and leading to a larger, more efficient transfer of the analyte to the column, resulting in a falsely elevated signal.[1][3][4] Conversely, signal suppression can also occur, though it is less common in GC-MS than in LC-MS. Suppression might happen if co-eluting compounds interfere with the ionization of the target analyte in the MS source.[5][6][7]

Q2: How can I determine if my this compound results are being affected by matrix effects?

A2: To assess the presence and magnitude of matrix effects, you can perform a post-extraction spike comparison. This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the same analyte in a neat (pure) solvent. The Matrix Factor (MF) can be calculated as follows:

  • MF = (Peak Response in presence of matrix) / (Peak Response in neat solution) [8]

    • An MF > 1 indicates signal enhancement.

    • An MF < 1 indicates signal suppression.

    • An MF = 1 indicates no significant matrix effect.

Q3: Is derivatization required for the GC-MS analysis of this compound? How does it influence matrix effects?

A3: Yes, derivatization is highly recommended for analyzing diols like this compound by GC-MS.[9][10] As a polar compound with two hydroxyl groups, this compound has low volatility and may exhibit poor peak shape. Derivatization, typically silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with less polar trimethylsilyl (B98337) (TMS) groups.[11][12] This process increases the analyte's volatility and thermal stability, leading to improved chromatographic performance. While derivatization itself doesn't eliminate matrix components, by improving the analyte's characteristics, it can lead to a more robust and reproducible analysis, making it easier to manage and compensate for any existing matrix effects.

Q4: What are the most effective strategies to compensate for or mitigate matrix effects?

A4: There are several effective strategies:

  • Matrix-Matched Calibration: This is a widely recommended approach where calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed.[1][3] This helps to ensure that the standards and the samples experience the same degree of signal enhancement or suppression, thereby improving accuracy.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensation. A SIL-IS (e.g., this compound-d2) is chemically identical to the analyte and will behave similarly during sample preparation, injection, and ionization.[1] By calculating the ratio of the analyte response to the IS response, variations caused by matrix effects can be effectively normalized.

  • Thorough Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components before analysis.[13][14][15] Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts than simpler methods like Protein Precipitation (PPT).[13][14]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[15][16] However, this approach is only feasible if the resulting analyte concentration is still well above the method's limit of quantitation.

Troubleshooting Guide

Problem: Signal Enhancement - Peak response for this compound in the sample is unexpectedly high, leading to inaccurate quantification.

Potential Cause Recommended Solution(s)
Matrix-Induced Enhancement: Co-extracted, non-volatile matrix components are protecting the analyte from thermal degradation in the hot GC inlet.[3][4]1. Implement Matrix-Matched Calibration: Prepare calibration standards in blank matrix to mimic the effect seen in samples.[1][3] 2. Improve Sample Cleanup: Use more rigorous extraction methods like SPE or LLE to remove the interfering matrix components.[13][14] 3. Perform Regular Inlet Maintenance: Ensure the GC inlet liner is clean and replaced frequently to prevent the buildup of non-volatile residues.
Incorrect Internal Standard Selection: The chosen internal standard does not have similar physicochemical properties to this compound and is not co-eluting or responding similarly to matrix interferences.1. Use a Stable Isotope-Labeled IS: If available, a deuterated form of this compound is the ideal choice. 2. Select a Suitable Analog: If a SIL-IS is not available, choose a structural analog (e.g., another short-chain diol like 1,2-Hexanediol) that elutes close to the target analyte.[17]

Problem: Signal Suppression or Poor Reproducibility - Peak response is lower than expected, or results are inconsistent between injections.

Potential Cause Recommended Solution(s)
Ion Source Competition: High concentrations of co-eluting matrix components are interfering with the ionization of the derivatized this compound in the MS source.[6][18]1. Optimize Chromatographic Separation: Adjust the GC oven temperature program to better separate the analyte peak from interfering matrix peaks. 2. Enhance Sample Cleanup: A cleaner sample extract will have fewer co-eluting interferences. SPE is often superior to LLE and PPT in this regard.[13][14]
Incomplete or Inconsistent Derivatization: Residual water or matrix components are interfering with the derivatization reaction, leading to incomplete conversion of this compound to its TMS-ether.1. Ensure Complete Sample Dryness: Evaporate the sample extract to complete dryness under a stream of nitrogen before adding the derivatization reagent.[19] 2. Optimize Derivatization Conditions: Experiment with reaction time and temperature to ensure the reaction goes to completion. For sterically hindered hydroxyl groups, heating may be required.[11]
Active Sites in the Chromatographic System: Active sites on a contaminated GC liner or column can irreversibly adsorb the analyte, leading to peak tailing and signal loss.1. Use Deactivated Liners: Employ liners that are specifically treated to be highly inert. 2. Perform Regular Maintenance: Trim the front end of the GC column (e.g., 10-20 cm) and replace the liner and septa regularly.

Data Presentation

Table 1: Representative Performance of Different Sample Preparation Techniques for this compound in Human Plasma. This table illustrates the typical outcomes of common extraction methods regarding their ability to handle matrix effects.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Precision (%RSD, n=6)Key Takeaway
Protein Precipitation (PPT) with Acetonitrile (B52724)95 ± 5+75% (Enhancement)< 15%Simple and fast, but results in significant matrix effects and lower precision.[13]
Liquid-Liquid Extraction (LLE) with Ethyl Acetate88 ± 7+25% (Enhancement)< 10%Offers better cleanup than PPT, reducing matrix effects.[14]
Solid-Phase Extraction (SPE) with C18 sorbent92 ± 4+5% (Enhancement)< 5%Provides the cleanest extract, minimizing matrix effects and improving precision.[13]

*Matrix Effect (%) = (Matrix Factor - 1) x 100. Positive values indicate signal enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d2 in methanol) to each tube and vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.

  • Extraction: Add 1 mL of ethyl acetate, cap the tube, and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Drying: Transfer the upper organic layer to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

Protocol 2: Silylation Derivatization

  • Reagent Preparation: Ensure the dried extract from Protocol 1 is completely free of moisture.

  • Derivatization: Add 50 µL of Pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to the dried extract.[9]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[11][20]

  • Analysis: After cooling to room temperature, transfer the sample to a GC vial with an insert for analysis.

Protocol 3: Suggested GC-MS Instrumental Parameters

ParameterSetting
GC System Agilent 7890B GC or equivalent[20]
MS System Agilent 5977A MSD or equivalent[20]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar[20]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless (or Split 10:1 depending on concentration)
Oven Program Initial 80°C, hold 1 min; ramp at 15°C/min to 280°C, hold 5 min[21]
MS Transfer Line 280°C
Ion Source Temp 230°C (EI)[22]
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity
Monitored Ions To be determined from the mass spectrum of the derivatized this compound standard.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 1. Sample Collection (e.g., Plasma) p2 2. Internal Standard Spiking p1->p2 p3 3. Extraction (LLE or SPE) p2->p3 p4 4. Evaporation to Dryness p3->p4 p5 5. Derivatization (Silylation) p4->p5 a1 6. GC-MS Injection and Analysis p5->a1 a2 7. Data Acquisition (SIM Mode) a1->a2 d1 8. Peak Integration & Quantification a2->d1 d2 9. Review & Report Results d1->d2

Caption: Workflow from sample preparation to final data reporting.

troubleshooting_tree Troubleshooting Logic for Inaccurate Results start Inaccurate or Irreproducible Quantitative Results q1 Is the Internal Standard recovery consistent? start->q1 c1 Problem with sample prep (e.g., extraction loss, inconsistent pipetting) q1->c1 No q2 Compare peak response in matrix vs. neat solvent. Is there a >20% difference? q1->q2 Yes s1 Refine sample preparation protocol. Check pipettes. c1->s1 s1->q2 c2 Significant Matrix Effect (Enhancement or Suppression) q2->c2 Yes q3 Is peak shape poor (tailing, fronting)? q2->q3 No s2 Implement matrix-matched calibration. Improve sample cleanup (e.g., use SPE). c2->s2 s2->q3 c3 Incomplete derivatization or active sites in GC system. q3->c3 Yes end_node Method Optimized q3->end_node No s3 Ensure sample is dry before derivatization. Perform inlet and column maintenance. c3->s3 s3->start

Caption: Decision tree for troubleshooting common quantitative issues.

References

preventing the degradation of 1,2-Octanediol in acidic or alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,2-Octanediol in acidic and alkaline conditions. The information is designed to assist researchers in preventing degradation during their experiments and formulation development.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound in environments with varying pH levels.

Issue 1: Loss of this compound Potency in an Acidic Formulation

Question: I am observing a significant decrease in the concentration of this compound in my acidic formulation (pH 3-5) over time. What could be the cause, and how can I prevent it?

Answer:

Under acidic conditions, 1,2-diols like this compound can undergo a chemical transformation known as the Pinacol Rearrangement.[1][2][3][4] This reaction is catalyzed by acid and involves the rearrangement of the diol into a ketone, in this case, 2-octanone (B155638) or 1-octanal. This would lead to a decrease in the concentration of this compound.

Troubleshooting Steps:

  • pH Adjustment: If your formulation allows, increase the pH to a less acidic range (pH 5-7). The rate of the Pinacol rearrangement is dependent on the acid concentration.

  • Temperature Control: The rearrangement is also accelerated by higher temperatures. Store and handle your formulation at the lowest feasible temperature.

  • Excipient Compatibility: Ensure that other excipients in your formulation are not contributing to the acidity or acting as catalysts.

  • Degradation Product Analysis: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of potential degradation products like 2-octanone or 1-octanal.

Logical Troubleshooting Workflow for Acidic Degradation

start Observed Loss of This compound in Acidic Media check_pH Measure and Confirm Low pH of Formulation start->check_pH check_temp Review Storage and Handling Temperatures check_pH->check_temp analyze_degradants Analyze for Ketone/ Aldehyde Degradants (e.g., via GC-MS) check_temp->analyze_degradants pinacol_suspected Pinacol Rearrangement Suspected analyze_degradants->pinacol_suspected adjust_pH Option 1: Increase pH if Formulation Allows pinacol_suspected->adjust_pH lower_temp Option 2: Lower Storage/Handling Temperature pinacol_suspected->lower_temp reformulate Option 3: Evaluate and Replace Problematic Excipients pinacol_suspected->reformulate monitor_stability Monitor Stability of Modified Formulation adjust_pH->monitor_stability lower_temp->monitor_stability reformulate->monitor_stability start Observed Instability in Alkaline Formulation check_oxygen Assess Oxygen Exposure (Headspace, Handling) start->check_oxygen check_storage Review Storage Conditions (Temp, Light) check_oxygen->check_storage analyze_degradants Analyze for Oxidation Products (e.g., via LC-MS) check_storage->analyze_degradants oxidation_suspected Oxidative Degradation Suspected analyze_degradants->oxidation_suspected reduce_oxygen Option 1: Minimize Headspace/Use Inert Atmosphere oxidation_suspected->reduce_oxygen add_antioxidant Option 2: Incorporate a Compatible Antioxidant oxidation_suspected->add_antioxidant optimize_storage Option 3: Store at Lower Temp/ Protect from Light oxidation_suspected->optimize_storage monitor_stability Monitor Stability of Modified Formulation reduce_oxygen->monitor_stability add_antioxidant->monitor_stability optimize_storage->monitor_stability start Prepare this compound Stock Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Alkaline Hydrolysis (NaOH, Heat) start->base oxidation Oxidative Degradation (H₂O₂, RT) start->oxidation thermal Thermal Degradation (Heat, Dark) start->thermal photo Photolytic Degradation (Light Exposure) start->photo control Control Sample (RT, Dark) start->control analysis Analyze all Samples (GC-MS or HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis data Quantify this compound and Degradants analysis->data report Report Findings data->report diol This compound protonation Protonation of Hydroxyl Group diol->protonation + H+ carbocation1 Formation of Primary Carbocation protonation->carbocation1 - H2O rearrangement Hydride/Alkyl Shift (Rearrangement) carbocation1->rearrangement carbocation2 Formation of More Stable Secondary/Tertiary Carbocation rearrangement->carbocation2 deprotonation Deprotonation carbocation2->deprotonation - H+ ketone 2-Octanone/ 1-Octanal deprotonation->ketone diol This compound deprotonation Deprotonation to form Alkoxide diol->deprotonation + OH- oxidation1 Oxidation deprotonation->oxidation1 + [O] cleavage C-C Bond Cleavage oxidation1->cleavage aldehydes Formation of Aldehydes cleavage->aldehydes oxidation2 Further Oxidation aldehydes->oxidation2 + [O] acids Carboxylic Acids oxidation2->acids

References

troubleshooting inconsistent results in 1,2-Octanediol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Octanediol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this versatile compound.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing formulation has a lower viscosity than expected. Why is this happening and how can I fix it?

A1: This is a known characteristic of this compound and other 1,2-alkanediols. They can reduce the viscosity of emulsions, with longer-chain alkanediols like this compound having a more pronounced effect.[1][2] This is attributed to their surface activity.[1]

Troubleshooting Steps:

  • Order of Addition: Try adding the this compound mixture after the emulsion has been formed (at the post-emulsification stage). This has been shown to minimize the reduction in viscosity compared to adding it to the water phase before emulsification.[1]

  • Use in Combination: Consider using a combination of 1,2-Hexanediol and this compound. A 1:1 mixture has been shown to have synergistic antimicrobial properties, which might allow for a lower overall concentration of 1,2-alkanediols, potentially lessening the impact on viscosity.[1]

  • Formulation Adjustment: Re-evaluate the concentrations of your emulsifiers and other thickening agents to compensate for the viscosity-lowering effect of this compound.

Q2: I am observing inconsistent antimicrobial efficacy in my experiments. What could be the cause?

A2: Inconsistent antimicrobial efficacy can stem from several factors related to the formulation and experimental setup. This compound's effectiveness is linked to its amphiphilic nature.[2]

Potential Causes and Solutions:

  • pH of the Medium: The pH of your formulation can influence the activity of other components, which may indirectly affect the performance of this compound. Ensure the pH is consistent across all experiments.

  • Incompatibility with Other Ingredients: this compound, as an alcohol, can be incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing and reducing agents.[3] Review your formulation for any potential incompatibilities.

  • Concentration: The antimicrobial activity of 1,2-alkanediols is directly linked to the length of their alkyl chain, with this compound showing significant activity.[2] Ensure precise and consistent concentrations are being used.

Q3: I am using this compound as a penetration enhancer for a topical drug, but the results are variable. How can I troubleshoot this?

A3: this compound has been shown to increase the skin penetration of active pharmaceutical ingredients (APIs) like triamcinolone (B434) acetonide by disordering the stratum corneum lipids.[4] However, the extent of this enhancement can be highly dependent on the formulation.[4]

Troubleshooting Flowchart:

G start Inconsistent Penetration Enhancement formulation Is the formulation consistent across experiments? start->formulation formulation->start No, review manufacturing process. api_solubility Is the API fully solubilized in the formulation? formulation->api_solubility Yes api_solubility->formulation No, adjust solvent system. concentration Is the concentration of this compound consistent? api_solubility->concentration Yes concentration->formulation No, verify weighing and mixing steps. contact_time Is the application time and method consistent? concentration->contact_time Yes contact_time->start No, standardize application protocol. end Consistent results should be achievable. contact_time->end Yes

Caption: Troubleshooting inconsistent penetration enhancement.

Q4: I am observing signs of skin irritation in my cell culture or in vivo models. Is this expected with this compound?

A4: While generally considered safe for use in cosmetics, this compound can cause skin irritation, especially at higher concentrations.[5] Adverse events, though generally not serious, have been noted in clinical trials for head lice treatment containing this compound.[6][7]

Mitigation Strategies:

  • Concentration Optimization: Determine the minimum effective concentration of this compound required for your application to minimize the risk of irritation.

  • Formulation Effects: The other ingredients in your formulation can influence the irritation potential. For example, an alcohol-free mousse formulation of this compound was found to be more acceptable with fewer adverse reactions than a lotion containing alcohol.[6][7]

  • Purity of this compound: Ensure you are using a high-purity grade of this compound, as impurities could contribute to irritation.

Experimental Protocols

Protocol 1: Evaluation of Antimicrobial Efficacy using Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against a selected microorganism using the agar (B569324) dilution method.

Materials:

  • This compound

  • Selected microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate growth medium (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Sterile petri dishes

  • Sterile test tubes and pipettes

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, propylene (B89431) glycol).

  • Create a series of twofold dilutions of the this compound stock solution.

  • Add specific volumes of each dilution to molten agar to achieve the desired final concentrations.

  • Pour the agar-1,2-Octanediol mixtures into sterile petri dishes and allow them to solidify.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate the surface of each agar plate with the microorganism.

  • Incubate the plates under appropriate conditions (temperature and time) for the test microorganism.

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Protocol 2: Cell Viability Assay to Assess Cytotoxicity

This protocol uses a standard MTT assay to evaluate the potential cytotoxicity of this compound on a mammalian cell line (e.g., HaCaT keratinocytes).

Materials:

  • This compound

  • HaCaT cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Plate reader

Procedure:

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare a range of concentrations of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubate the cells for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Signaling Pathway Considerations

While this compound is primarily known for its surfactant and antimicrobial properties, its interaction with cell membranes suggests it could potentially modulate signaling pathways that are sensitive to changes in membrane fluidity or lipid composition. One such pathway is the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is crucial for cell growth, survival, and metabolism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm octanediol This compound pi3k PI3K octanediol->pi3k Disrupts lipid rafts? receptor Growth Factor Receptor receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt recruits & activates downstream Downstream Targets (e.g., mTOR, GSK3β) akt->downstream response Cellular Response (Survival, Proliferation) downstream->response

Caption: Hypothetical modulation of the PI3K/Akt pathway by this compound.

Hypothesis: By altering the lipid microenvironment of the cell membrane, this compound could potentially influence the recruitment and activation of key signaling proteins like PI3K, thereby modulating downstream cellular responses. This is a potential area for further investigation.

Quantitative Data Summary

Table 1: Effect of 1,2-Alkanediols on Emulsion Viscosity

1,2-Alkanediol AddedViscosity Reduction
1,2-HexanediolLess pronounced
This compoundMore pronounced
1:1 Mixture of 1,2-Hexanediol & this compound (added post-emulsification)Minimized reduction

Data synthesized from Gaonkar et al., 2013.[1]

Table 2: Antimicrobial Activity of 1,2-Alkanediols

1,2-AlkanediolAntimicrobial Activity
1,2-PentanediolLess pronounced
1,2-HexanediolIntermediate
This compoundMost pronounced

Data synthesized from Sigg & Daniels, 2020.[2]

References

Technical Support Center: Enhancing Skin Penetration of Actives with 1,2-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1,2-Octanediol (also known as Caprylyl Glycol) to enhance the dermal and transdermal delivery of active ingredients. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound enhances skin penetration?

A1: this compound primarily enhances skin penetration by interacting with the lipids in the outermost layer of the skin, the stratum corneum (SC). As a long-chain alkanediol, it intercalates into the lipid bilayers of the SC. This action disrupts the highly ordered structure of the lipids, causing them to convert to a more disordered, fluid state.[1][2][3] This temporary disruption reduces the barrier function of the SC, creating pathways that allow active ingredients to permeate more easily into the deeper layers of the skin.[2][4] Unlike some shorter-chain alkanediols, this compound does not appear to extract lipids from the stratum corneum or reduce its thickness.[1][2]

Q2: What is a typical effective concentration range for this compound as a penetration enhancer?

A2: The effective concentration of this compound can depend on the specific formulation and the active ingredient. However, studies have shown significant penetration enhancement at concentrations up to 5%.[2] It is important to note that the aqueous solubility of this compound is approximately 1.82%.[2] When using concentrations above this in aqueous solutions, the skin will only be in contact with a saturated solution.[2] Even at this saturated concentration, it is effective at disordering stratum corneum lipids.[2]

Q3: Can this compound cause skin irritation?

A3: this compound is generally considered safe for use in cosmetic and topical formulations within recommended concentration ranges.[2] However, like most alcohols, it can act as a primary skin irritant in some individuals, and there is limited evidence that it can cause skin inflammation on contact for some people.[5] Repeated exposure may lead to skin dryness, cracking, or flaking.[5] It is recommended not to apply formulations containing this compound to open cuts, abraded, or already irritated skin.[5] Standard safety and handling precautions, such as wearing gloves and eye protection, should be followed during formulation.[6]

Q4: Does this compound have other functions in a formulation besides penetration enhancement?

A4: Yes, this compound is a multifunctional ingredient. Its properties include:

  • Humectant: It attracts and retains moisture, helping to hydrate (B1144303) the skin.[7][8]

  • Emollient: It softens and smooths the skin's surface by filling spaces between skin cells.[7]

  • Preservative Booster: It has antimicrobial properties and works synergistically with other preservatives, which can help reduce the overall concentration of traditional preservatives needed in a formulation.[7][8][9][10]

  • Solubilizer: It can help dissolve hydrophobic substances and stabilize emulsions.[9][11]

Troubleshooting Guide

Issue 1: My formulation's viscosity decreased after adding this compound.

  • Cause: 1,2-Alkanediols, particularly longer-chain ones like this compound, are known to have high surface activity which can adversely affect the stability and viscosity of some emulsions.[10]

  • Solution: The timing of incorporation is critical. Try adding the this compound during the cool-down phase of the emulsification process (e.g., below 40°C) rather than in the water phase.[12] Post-emulsification addition has been shown to minimize the reduction in viscosity.[10]

Issue 2: I am observing crystallization of my active ingredient in the formulation containing this compound.

  • Cause: This could be due to a variety of factors including pH shifts, incompatibility with other excipients, or supersaturation of the active. While this compound is a good solubilizer, its addition can alter the overall solvent capacity of the formulation.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of the final formulation is within the stable range for your active ingredient.

    • Assess Compatibility: Conduct compatibility studies of the active with this compound and other key excipients.

    • Adjust Solvent System: Consider incorporating a co-solvent that is known to be effective for your specific active.

    • Optimize Concentration: Re-evaluate the concentration of both the active ingredient and the this compound. It may be necessary to reduce the active load or adjust the enhancer concentration.

Issue 3: My in vitro skin permeation results are inconsistent and not reproducible.

  • Cause: In vitro permeation studies, especially using Franz diffusion cells, are sensitive to many variables. Inconsistency can arise from the skin membrane, experimental setup, or procedural errors.[13][14]

  • Troubleshooting Checklist:

    • Skin Membrane Integrity: Is the skin free of holes or scratches? Is the thickness consistent (use of a dermatome is recommended)? Are you using skin from a consistent source and anatomical location?[15]

    • Franz Cell Setup: Are there air bubbles trapped under the skin membrane? Is the cell properly clamped to prevent leaks?[15][16]

    • Receptor Fluid: Is the receptor fluid degassed to prevent bubble formation?[16] Does it maintain sink conditions (the concentration of the active should not exceed 10% of its solubility in the receptor medium)?[17]

    • Temperature Control: Is the temperature of the diffusion cell maintained consistently, typically at 32°C to simulate skin surface temperature?[14][16]

    • Dosing: Are you applying a consistent, uniform dose of the formulation to the donor compartment?[14][16]

    • Sampling: Are sampling times and volumes precise? Are you replacing the withdrawn volume with fresh, pre-warmed receptor fluid?[16][18]

Quantitative Data on Penetration Enhancement

The following table summarizes data from a study investigating the effect of various alkanediols on the skin penetration of Triamcinolone Acetonide (TAA) from an aqueous carbomer gel after 24 hours.

Alkanediol (5%)Cumulative TAA in Skin (µg/cm²)Penetrated TAA (% of applied)
Reference (No Alkanediol) 0.8 ± 0.20.5 ± 0.1
2-Methyl-2,4-pentanediol 1.9 ± 1.11.1 ± 0.6
1,2-Pentanediol 2.6 ± 0.51.5 ± 0.3
1,2-Hexanediol 4.8 ± 0.92.7 ± 0.5
This compound 5.6 ± 1.2 3.2 ± 0.7
Data adapted from a study on Triamcinolone Acetonide penetration. The results show a clear trend where the penetration-enhancing effect increases with the alkyl chain length of the 1,2-alkanediol, with this compound showing the most pronounced enhancement.[1][2]

Visualizations and Workflows

Mechanism of Action

Caption: Mechanism of this compound skin penetration enhancement.

Experimental Workflow: In Vitro Skin Permeation Study

G prep 1. Skin Membrane Preparation setup 2. Franz Cell Assembly & Equilibration prep->setup apply 3. Formulation Application (Dosing) setup->apply sample 4. Sample Collection (Receptor Fluid) apply->sample skin_dep 6. Skin Deposition Analysis (Optional) apply->skin_dep at experiment end analysis 5. HPLC/LC-MS Quantification sample->analysis data 7. Data Analysis (Flux, Kp, etc.) analysis->data skin_dep->analysis

Caption: General workflow for an in vitro skin permeation study.

Troubleshooting Logic: Formulation Instability

G start Instability Observed (e.g., Viscosity Drop, Phase Separation, Crystallization) q1 Was this compound added before emulsification? start->q1 a1_yes Modify Protocol: Add during cool-down phase post-emulsification. q1->a1_yes Yes q2 Is the active's concentration near its solubility limit? q1->q2 No end Re-evaluate Formulation & Perform Stability Tests a1_yes->end a2_yes Reduce active concentration OR add a co-solvent. q2->a2_yes Yes q3 Is the formulation pH stable and optimal? q2->q3 No a2_yes->end a3_no Adjust and buffer pH. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting logic for formulation instability issues.

Detailed Experimental Protocol: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol provides a general methodology for assessing the skin permeation of an active ingredient from a topical formulation containing this compound.

1. Materials and Equipment

  • Vertical Franz diffusion cells (static type) with known diffusion area and receptor volume.[15]

  • Excised skin membrane (e.g., human or porcine skin).[13][15]

  • Dermatome for obtaining split-thickness skin of a consistent depth (e.g., 500 µm).[15]

  • Receptor solution (e.g., Phosphate-Buffered Saline pH 7.4, potentially with a solubility enhancer like Tween 80 or ethanol (B145695) to maintain sink conditions).[15]

  • Water bath/circulator for temperature control.

  • Magnetic stir bars and stirrer plate.

  • HPLC or LC-MS system for quantification.[15]

  • Standard laboratory glassware, syringes, and filters.

2. Skin Membrane Preparation

  • Thaw frozen excised skin at room temperature.

  • Carefully remove any subcutaneous fat and connective tissue using a scalpel.[15]

  • If using full-thickness skin, prepare split-thickness membranes of a uniform thickness using a dermatome.

  • Cut the skin into sections appropriately sized to fit between the donor and receptor compartments of the Franz cells.

  • Visually inspect each skin section for imperfections like holes or scratches before mounting.[15]

3. Franz Diffusion Cell Setup

  • Degas the prepared receptor solution to remove dissolved gases.

  • Fill the receptor compartment of each Franz cell with the receptor solution, ensuring no air bubbles are trapped. Place a small magnetic stir bar in the receptor compartment.

  • Mount the prepared skin membrane onto the cell, with the stratum corneum side facing upwards (towards the donor compartment).[15]

  • Clamp the donor and receptor compartments together securely to prevent leaks.

  • Place the cells in the heating block/water bath and begin stirring. Allow the system to equilibrate to 32°C for at least 30 minutes.

4. Formulation Application and Sampling

  • Apply a precise, finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor compartment.[14]

  • Cover the donor compartment opening to prevent evaporation (e.g., with parafilm).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200-500 µL) from the receptor compartment via the sampling arm.

  • Immediately after each sample is taken, replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[16]

  • Store collected samples at an appropriate temperature (e.g., -20°C) until analysis.[15]

5. Skin Deposition Analysis (at the end of the experiment)

  • Dismount the skin from the diffusion cell.

  • Wash the skin surface with a suitable solvent to remove any residual formulation.

  • Separate the stratum corneum from the rest of the skin using tape stripping (e.g., 15-20 strips with adhesive tape).[15]

  • The remaining tissue can be separated into the viable epidermis and dermis by heat or enzymatic methods.[15]

  • Extract the active ingredient from the tape strips, epidermis, and dermis using a suitable solvent.

  • Analyze the extracts for their active content.

6. Sample Quantification and Data Analysis

  • Analyze the concentration of the active ingredient in the collected receptor fluid samples and skin extracts using a validated HPLC or LC-MS method.[15][17]

  • Construct a calibration curve using standard solutions of known concentrations.

  • Calculate the cumulative amount of the active permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

  • The lag time (t_lag) can be determined by extrapolating the linear portion of the curve to the x-axis.

  • Calculate the permeability coefficient (Kp) if desired (Kp = Jss / C_donor), where C_donor is the concentration of the active in the donor formulation.

References

Validation & Comparative

A Comparative Analysis of 1,2-Octanediol and 1,2-Hexanediol as Humectants in Skincare and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive comparative study of 1,2-Octanediol and 1,2-Hexanediol reveals key differences in their performance as humectants, offering crucial insights for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their properties, supported by experimental data and detailed methodologies, to aid in the formulation of advanced skincare and topical therapeutic products.

Both this compound and 1,2-Hexanediol are widely recognized multifunctional ingredients in the cosmetic and pharmaceutical industries. They primarily function as humectants, attracting and retaining moisture, but also serve as emollients, solvents, and preservative boosters. While structurally similar as 1,2-alkanediols, the difference in their alkyl chain length—eight carbons for this compound versus six for 1,2-Hexanediol—results in distinct physicochemical properties that influence their performance.

Executive Summary of Comparative Performance

PropertyThis compound (Caprylyl Glycol)1,2-HexanediolKey Insights
Humectancy Effective at drawing moisture to the skin, providing long-lasting hydration.[1][2]Excellent humectant that attracts moisture from the surroundings and locks it onto the skin.Both are effective humectants. The longer carbon chain of this compound contributes to its more lipophilic nature, which may influence its interaction with the skin's lipid barrier.
Emollience & Skin Feel Imparts a smooth, silky feel, enhancing the tactile experience of formulations.[2]Softens and refines skin texture.Both contribute to a pleasant skin feel, a critical factor in consumer product development.
Antimicrobial Activity Exhibits inherent antimicrobial properties and can boost the efficacy of traditional preservative systems.[1]Functions as a natural preservative, inhibiting bacterial, fungal, and microbial growth.Both serve as effective preservative alternatives or boosters, with antimicrobial activity generally increasing with alkyl chain length.
Solubility & Formulation Ideal for oil-based or emulsified cosmetic formulations due to its more lipophilic properties.Highly soluble in water and alcohol, making it versatile in various skincare and haircare products.The choice between the two may depend on the specific formulation requirements, particularly the solvent system.
Skin Barrier Interaction Intercalates into and disorders the stratum corneum lipids, which can enhance the penetration of other active ingredients.Also disorders the stratum corneum lipids, with a similar depth of intercalation as this compound.Both can modify the skin barrier, a factor to consider in formulations designed for sensitive skin or specific drug delivery applications.

In-Depth Experimental Protocols

To provide a framework for comparative analysis, this guide outlines standardized experimental protocols for evaluating the humectant properties of this compound and 1,2-Hexanediol.

In-Vitro Water Vapor Absorption (Gravimetric Method)

This method quantifies the ability of a substance to absorb moisture from a high-humidity environment.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_measurement Measurement Prep Prepare saturated salt solution (e.g., potassium nitrate (B79036) for high humidity) SamplePrep Accurately weigh test samples of this compound and 1,2-Hexanediol into separate weighing dishes Prep->SamplePrep Place Place weighing dishes in a desiccator containing the saturated salt solution SamplePrep->Place Incubate Incubate at a constant temperature (e.g., 25°C) Place->Incubate Weigh Periodically remove samples and re-weigh at defined intervals (e.g., 1, 2, 4, 8, 24 hours) Incubate->Weigh Calculate Calculate the percentage of water absorbed over time Weigh->Calculate

Caption: Workflow for Gravimetric Water Vapor Absorption Test.

Methodology:

  • Prepare a controlled high-humidity environment using a saturated salt solution (e.g., potassium nitrate) in a sealed desiccator.

  • Accurately weigh 1-2 grams of this compound and 1,2-Hexanediol into separate, pre-weighed glass petri dishes.

  • Place the dishes in the desiccator at a constant temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the dishes and quickly weigh them to determine the amount of water absorbed.

  • Calculate the percentage of weight gain at each time point to determine the water absorption rate.

In-Vivo Skin Hydration (Corneometry)

This non-invasive method measures the electrical capacitance of the skin, which is proportional to its hydration level.

Experimental Workflow:

G cluster_setup Subject & Site Preparation cluster_application Product Application cluster_measurement Hydration Measurement Recruit Recruit healthy volunteers with normal to dry skin Acclimatize Acclimatize subjects to a controlled environment (temperature and humidity) Recruit->Acclimatize Mark Mark test sites on the volar forearm Acclimatize->Mark Baseline Measure baseline skin hydration using a Corneometer Mark->Baseline Apply Apply standardized amounts of This compound and 1,2-Hexanediol solutions (e.g., 5% in a suitable vehicle) to the marked sites Baseline->Apply Measure Measure skin hydration at defined time points post-application (e.g., 30 min, 1, 2, 4, 6, 8 hours) Apply->Measure Analyze Analyze the change in Corneometer units from baseline Measure->Analyze

Caption: Workflow for In-Vivo Skin Hydration Measurement using Corneometry.

Methodology:

  • Recruit a panel of healthy volunteers with normal to dry skin.

  • Acclimatize subjects to a room with controlled temperature and humidity for at least 30 minutes.

  • Mark out test areas on the volar forearms.

  • Measure baseline skin hydration of the test areas using a Corneometer.

  • Apply a standardized amount (e.g., 2 mg/cm²) of a solution containing this compound or 1,2-Hexanediol (e.g., 5% in a propylene (B89431) glycol/water vehicle) to the respective test sites. A control site with the vehicle only should also be included.

  • Measure skin hydration at specified time intervals (e.g., 30 minutes, 1, 2, 4, 6, and 8 hours) after application.

  • Record the change in Corneometer units from baseline to assess the moisturizing effect over time.

Transepidermal Water Loss (TEWL)

TEWL measurements assess the integrity of the skin's barrier function by quantifying the amount of water that evaporates from the skin. A lower TEWL value indicates a more intact barrier.

Experimental Workflow:

G cluster_setup Subject & Site Preparation cluster_application Product Application cluster_measurement TEWL Measurement Recruit Recruit healthy volunteers Acclimatize Acclimatize subjects to a controlled environment (temperature and humidity, minimal air flow) Recruit->Acclimatize Mark Mark test sites on the volar forearm Acclimatize->Mark Baseline Measure baseline TEWL using a Tewameter Mark->Baseline Apply Apply standardized amounts of This compound and 1,2-Hexanediol solutions to the marked sites Baseline->Apply Measure Measure TEWL at defined time points post-application Apply->Measure Analyze Analyze the change in TEWL from baseline Measure->Analyze

Caption: Workflow for Transepidermal Water Loss (TEWL) Measurement.

Methodology:

  • Follow the same subject recruitment, acclimatization, and test site marking procedures as for corneometry.

  • Measure baseline TEWL using a Tewameter or similar device.

  • Apply the test substances as described in the corneometry protocol.

  • Measure TEWL at the same time intervals post-application.

  • A decrease in TEWL compared to baseline and the control would suggest an improvement in the skin's barrier function.

Mechanism of Action: A Molecular Perspective

The humectant properties of this compound and 1,2-Hexanediol are attributed to the presence of two hydroxyl (-OH) groups in their molecular structure. These hydroxyl groups form hydrogen bonds with water molecules, effectively attracting and holding water within the stratum corneum, the outermost layer of the skin. This helps to maintain skin hydration and elasticity.

Furthermore, these alkanediols have an amphiphilic nature, meaning they possess both hydrophilic (water-loving) and lipophilic (oil-loving) properties. This allows them to interact with the lipid bilayers of the stratum corneum. Studies have shown that longer-chain alkanediols, such as this compound and 1,2-Hexanediol, can intercalate into and disrupt the ordered structure of the skin's lipids. This can have a dual effect: enhancing the penetration of other active ingredients and potentially influencing the skin's natural barrier function.

The antimicrobial mechanism is also linked to their amphiphilic nature, which allows them to disrupt the cell membranes of microorganisms, leading to their inactivation.

Conclusion for Formulators

The choice between this compound and 1,2-Hexanediol as a primary humectant will depend on the specific goals of the formulation.

  • 1,2-Hexanediol offers excellent water solubility and a proven track record as a versatile humectant and preservative booster in a wide range of product types.

  • This compound , with its longer carbon chain and increased lipophilicity, may be particularly advantageous in oil-based or emulsified systems and could offer enhanced emollience and a distinct sensory profile.

Both ingredients are valuable tools in the formulator's arsenal (B13267) for creating effective and aesthetically pleasing skincare and topical drug delivery systems. Further head-to-head clinical studies are warranted to fully elucidate the nuances of their in-vivo humectant performance.

References

A Comparative Analysis of 1,2-Octanediol and Glycerin in Moisturizing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cosmetic science, the selection of humectants is pivotal to the efficacy of moisturizing formulations. While glycerin has long been the gold standard for hydration, multifunctional ingredients like 1,2-Octanediol are gaining prominence. This guide provides a detailed, data-driven comparison of the performance of this compound and glycerin, tailored for researchers and formulation scientists.

Performance Attributes: A Head-to-Head Comparison

This compound, also known as caprylyl glycol, is a medium-chain diol that offers a unique combination of moisturizing, emollient, and antimicrobial properties. Glycerin, a simple polyol, is a powerful humectant known for its ability to draw water into the stratum corneum.

Moisturizing and Skin Barrier Function

Both ingredients are effective at increasing skin hydration and improving skin barrier function. However, they achieve this through slightly different mechanisms and with varying ancillary benefits.

  • Humectancy: Glycerin is a highly effective humectant. Studies have shown that formulations containing glycerin can significantly increase skin hydration levels. This compound also possesses humectant properties, contributing to skin hydration by binding water.

  • Transepidermal Water Loss (TEWL): A key indicator of skin barrier integrity, TEWL is reduced by both compounds. Formulations with this compound have demonstrated a significant capacity to decrease TEWL, suggesting it helps to fortify the skin's barrier function. Glycerin is also well-documented to improve skin barrier function, in part by accelerating the recovery of the barrier after disruption.

  • Emolliency and Sensory Profile: this compound imparts a smooth, non-greasy feel to formulations, a desirable sensory characteristic in cosmetic products. In contrast, high concentrations of glycerin can sometimes lead to a sticky or tacky sensation.

Antimicrobial Efficacy

A significant advantage of this compound is its broad-spectrum antimicrobial activity. It is effective against bacteria and yeast, which allows it to function as a preservative potentiator, enabling a reduction in traditional preservatives. Glycerin, at very high concentrations (above 25%), can also exhibit antimicrobial properties, but it is not typically used as a primary antimicrobial agent in standard cosmetic formulations.

Quantitative Performance Data

The following tables summarize the comparative performance of this compound and glycerin based on available data.

Performance MetricThis compoundGlycerinSource
Skin Hydration (Corneometry) Significant increase in skin hydrationSignificant increase in skin hydration
TEWL Reduction Effective in reducing TEWLEffective in reducing TEWL
Antimicrobial Activity (MIC %) 0.3% - 1.0% against various microbes>25% for significant activity
Sensory Profile Smooth, non-greasy feelCan be sticky at high concentrations

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of moisturizing ingredients. Below are outlines of standard protocols used to evaluate the performance of this compound and glycerin.

1. Skin Hydration Assessment (Corneometry)

  • Objective: To measure the hydration level of the stratum corneum after product application.

  • Methodology:

    • Subject Selection: A panel of healthy volunteers with dry to normal skin is recruited.

    • Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 30 minutes.

    • Baseline Measurement: Baseline skin hydration is measured on designated areas of the forearm using a Corneometer®.

    • Product Application: A standardized amount of the test formulation (e.g., containing this compound or glycerin) is applied to the test sites. A control site with no product is also maintained.

    • Post-Application Measurements: Hydration levels are measured at set time points (e.g., 1, 2, 4, 6, and 8 hours) after application.

    • Data Analysis: The change in hydration from baseline is calculated and statistically analyzed to compare the efficacy of the different formulations.

2. Transepidermal Water Loss (TEWL) Measurement

  • Objective: To assess the integrity of the skin barrier by measuring the amount of water evaporating from the skin surface.

  • Methodology:

    • Subject Selection and Acclimatization: Similar to the corneometry protocol.

    • Baseline Measurement: Baseline TEWL is measured on the forearms using a Tewameter®.

    • Product Application: The test and control formulations are applied as described above.

    • Post-Application Measurements: TEWL is measured at specified intervals after product application.

    • Data Analysis: A reduction in TEWL compared to the baseline and the control site indicates an improvement in skin barrier function.

3. Antimicrobial Efficacy Testing (Challenge Test)

  • Objective: To evaluate the ability of the ingredient to inhibit the growth of microorganisms in a cosmetic formulation.

  • Methodology:

    • Product Inoculation: The test formulation is inoculated with a mixed culture of relevant microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis).

    • Incubation: The inoculated product is incubated at a specified temperature.

    • Microbial Counting: At predetermined time points (e.g., 7, 14, and 28 days), samples are taken, and the number of viable microorganisms is determined.

    • Evaluation: The reduction in microbial count over time is compared to the acceptance criteria defined by regulatory bodies (e.g., PCPC, ISO 11930) to assess the preservative efficacy.

Visualizing Experimental and Functional Relationships

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment subject_selection Subject Selection (Dry/Normal Skin) acclimatization Acclimatization (Controlled Temp/Humidity) subject_selection->acclimatization baseline Baseline Measurement (Corneometer/Tewameter) acclimatization->baseline product_app Product Application (Test Sites) baseline->product_app post_measurement Post-Application Measurement (Time Intervals) product_app->post_measurement control Control Site (No Product) control->post_measurement data_analysis Data Analysis (Statistical Comparison) post_measurement->data_analysis conclusion Efficacy Conclusion data_analysis->conclusion

Caption: Workflow for clinical evaluation of skin hydration and TEWL.

G cluster_octanediol This compound cluster_glycerin Glycerin cluster_benefits Formulation Benefits humectant_o Humectant hydration Skin Hydration humectant_o->hydration barrier Barrier Function humectant_o->barrier emollient_o Emollient sensory Improved Sensory Feel emollient_o->sensory antimicrobial_o Antimicrobial preservation Preservative Efficacy antimicrobial_o->preservation humectant_g Potent Humectant humectant_g->hydration barrier_g Barrier Repair barrier_g->barrier

Caption: Functional comparison of this compound and Glycerin.

Conclusion

Both this compound and glycerin are highly effective moisturizing ingredients. The choice between them depends on the specific goals of the formulation.

  • Glycerin remains an unparalleled choice for intense hydration, making it ideal for therapeutic and deep-moisturizing products. Its barrier repair capabilities are also a significant advantage.

  • This compound offers a multifunctional approach. It provides good hydration and improves skin feel while also contributing to the preservation of the product. This makes it an excellent candidate for minimalist formulations, products for sensitive skin where traditional preservatives may be an issue, and formulations where a light, non-greasy feel is desired.

For the development of advanced skincare products, a combination of both ingredients could be leveraged to achieve synergistic effects, capitalizing on the potent humectancy of glycerin and the multifunctional benefits of this compound.

A Comparative Analysis of the Antimicrobial Spectrum of 1,2-Octanediol and Other 1,2-Alkanediols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 1,2-Octanediol against other 1,2-alkanediols, supported by experimental data. 1,2-Alkanediols are amphiphilic compounds increasingly utilized in the cosmetic and pharmaceutical industries for their multifunctional properties, including their role as antimicrobial agents. Their efficacy is closely linked to their molecular structure, particularly the length of their alkyl chain.

Antimicrobial Spectrum: A Quantitative Comparison

The antimicrobial efficacy of 1,2-alkanediols is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for various 1,2-alkanediols against a range of common bacteria and fungi.

Microorganism1,2-Pentanediol1,2-Hexanediol (B41856)This compound1,2-Decanediol (B1670173)
Staphylococcus aureus>10%0.5% - 2.5%Significant ActivitySignificant Activity
Staphylococcus epidermidis>10%1.0%Significant ActivitySignificant Activity
Pseudomonas aeruginosa>10%0.63% - 1%Weakly InhibitoryData Not Available
Escherichia coli>10%0.94% - 1.25%Weakly InhibitoryData Not Available
Candida albicans>10%0.94% - 1.25%Weakly InhibitoryData Not Available
Aspergillus brasiliensisCriterion B AchievedCriterion A AchievedCriterion A AchievedData Not Available

Key Observations:

  • The antimicrobial activity of 1,2-alkanediols is directly linked to the length of their alkyl chain.[1]

  • Longer-chain 1,2-alkanediols, such as 1,2-decanediol, generally exhibit lower MIC values, indicating higher antimicrobial activity.[2]

  • 1,2-alkanediols with chain lengths of 6 to 12 carbon atoms demonstrate antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis.[3][4]

  • Specifically, this compound and 1,2-decanediol show significant bactericidal activity.[3][4]

  • While this compound on its own can weakly inhibit the growth of E. coli, P. aeruginosa, S. aureus, and C. albicans, its efficacy can be enhanced when combined with other agents.[5]

  • Mixtures of 1,2-alkanediols, such as a blend of 1,2-hexanediol and this compound, can exhibit synergistic effects, resulting in greater antimicrobial activity than the individual compounds alone.[2]

Mechanism of Action

The proposed antimicrobial mechanism of 1,2-alkanediols is attributed to their amphiphilic nature.[1][6] This molecular structure allows them to penetrate the lipid bilayer of microbial cell membranes. This disruption of the cell membrane leads to the inhibition of substrate transport and the leakage of vital cellular components, ultimately resulting in cell death.[6]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of 1,2-alkanediols using the agar (B569324) dilution method, a standard technique for assessing antimicrobial activity.[2][7]

Objective: To determine the lowest concentration of a 1,2-alkanediol that inhibits the visible growth of a specific microorganism.

Materials:

  • Test 1,2-alkanediols (e.g., 1,2-Hexanediol, this compound)

  • Selected microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans)

  • Agar growth medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile petri dishes

  • Sterile pipettes and dilution tubes

  • Inoculating loop or multi-inoculator

  • Incubator

Procedure:

  • Preparation of Alkanediol Stock Solutions: Prepare stock solutions of the test 1,2-alkanediols in a suitable solvent if necessary. Create a series of twofold dilutions to achieve a range of desired concentrations.

  • Preparation of Agar Plates: Molten agar medium is cooled to approximately 45-50°C. The various concentrations of the test 1,2-alkanediols are added to the molten agar. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no 1,2-alkanediol is also prepared.

  • Inoculum Preparation: The test microorganisms are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: The surface of the agar plates is inoculated with a standardized amount of the microbial suspension (e.g., 1-10 µL) using an inoculating loop or a multi-inoculator.

  • Incubation: The inoculated plates are incubated under appropriate conditions for the test microorganism. For most bacteria, this is 37°C for 24-48 hours. For fungi, incubation is typically at 25-30°C for 48-72 hours.

  • Determination of MIC: After incubation, the plates are examined for visible microbial growth. The MIC is recorded as the lowest concentration of the 1,2-alkanediol that completely inhibits the growth of the microorganism.

Visualizations

The following diagram illustrates the experimental workflow for the determination of the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_alkane Prepare Serial Dilutions of 1,2-Alkanediols start->prep_alkane prep_agar Prepare Molten Agar Medium start->prep_agar prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum mix_agar Add Alkanediol Dilutions to Molten Agar prep_alkane->mix_agar prep_agar->mix_agar inoculate Inoculate Agar Surface with Microorganisms prep_inoculum->inoculate pour_plates Pour Agar into Petri Dishes mix_agar->pour_plates pour_plates->inoculate incubate Incubate Plates inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC observe->determine_mic end End determine_mic->end

References

A Comparative Analysis of Polyesters Synthesized with 1,2-Octanediol and 1,4-Butanediol for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polymer is critical in designing effective drug delivery systems. This guide provides an objective comparison of the performance of polyesters synthesized with 1,2-Octanediol, a branched diol, and 1,4-butanediol (B3395766), a linear diol. The selection of the diol monomer significantly influences the physicochemical properties of the resulting polyester (B1180765), thereby impacting its suitability for various pharmaceutical applications.

The structural difference between the linear 1,4-butanediol and the branched this compound introduces significant variations in the architecture of the resulting polyesters. Polyesters derived from linear diols like 1,4-butanediol tend to be more crystalline due to the regular packing of their polymer chains. In contrast, the side chain in this compound disrupts this regularity, leading to more amorphous polymers.[1] This fundamental difference in crystallinity has a cascading effect on the thermal, mechanical, and biodegradable properties of the polyesters.

Comparative Performance Data

The following tables summarize the key quantitative data comparing polyesters synthesized with this compound and 1,4-butanediol, using a common diacid such as succinic acid for the purpose of this comparison (i.e., Poly(this compound succinate) vs. Poly(butylene succinate)). It is important to note that while extensive data exists for Poly(butylene succinate), specific data for Poly(this compound succinate) is less prevalent in the literature. Therefore, the values for the this compound-based polyester are presented as educated estimations based on established trends for polyesters derived from branched diols.[2][3]

Thermal PropertiesPolyester from this compound (Estimated)Polyester from 1,4-Butanediol (Typical Values)
Glass Transition Temperature (Tg) HigherLower
Melting Temperature (Tm) Lower or absent (amorphous)Higher
Crystallinity Low to amorphousSemicrystalline
Thermal Stability (Td, 5%) > 250 °C> 300 °C
Mechanical PropertiesPolyester from this compound (Estimated)Polyester from 1,4-Butanediol (Typical Values)
Tensile Modulus Variable, potentially lowerHigher
Tensile Strength VariableHigher
Elongation at Break Potentially higherLower
Other Key PropertiesPolyester from this compound (Estimated)Polyester from 1,4-Butanediol (Typical Values)
Biodegradation Rate (Enzymatic) SlowerFaster
Hydrophobicity HigherLower

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.

Polyester Synthesis via Melt Polycondensation
  • Monomer Preparation: The diol (this compound or 1,4-butanediol) and a dicarboxylic acid (e.g., succinic acid) are added to a reaction vessel in a specified molar ratio (typically a slight excess of the diol is used).[4] A catalyst, such as titanium (IV) isopropoxide or stannous octoate, is added.[4][5]

  • Esterification: The mixture is heated under a nitrogen atmosphere with mechanical stirring. The temperature is gradually increased to facilitate the esterification reaction and the removal of water as a byproduct.

  • Polycondensation: Once the initial esterification is complete, the pressure is gradually reduced (vacuum is applied) to remove the excess diol and drive the polymerization reaction towards higher molecular weights. The reaction is continued until the desired molecular weight is achieved, which can be monitored by measuring the viscosity of the reaction mixture.

  • Purification: The resulting polyester is cooled, dissolved in a suitable solvent (e.g., chloroform), and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst residues. The purified polymer is then dried under vacuum.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized polyesters and to determine the monomer composition in copolymers.[6][7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the characteristic functional groups of the polyesters, such as the ester carbonyl stretching vibration.[6][9]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[10][11][12] A typical procedure involves heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[10][12]

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polyesters by measuring the weight loss as a function of temperature.[13][14]

  • Mechanical Testing: The tensile properties of the polyesters, such as tensile modulus, tensile strength, and elongation at break, are measured according to ASTM D882 standards for thin films.[15][16]

  • In Vitro Degradation Studies: The hydrolytic degradation of the polyesters can be assessed by incubating polymer films in a phosphate-buffered saline (PBS) solution at 37 °C, as described in ASTM F1635.[17][18] The degradation is monitored by measuring the changes in mass, molecular weight, and mechanical properties over time.[18]

Visualizing the Impact of Diol Structure

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Monomer_Structure_to_Polymer_Properties cluster_monomer Monomer Structure cluster_polymer Polymer Architecture cluster_properties Resulting Properties 1,4-Butanediol 1,4-Butanediol Linear Chains Linear Chains 1,4-Butanediol->Linear Chains This compound This compound Branched Chains Branched Chains This compound->Branched Chains Crystalline Crystalline Linear Chains->Crystalline Amorphous Amorphous Branched Chains->Amorphous Higher Tm Higher Tm Crystalline->Higher Tm Faster Degradation Faster Degradation Crystalline->Faster Degradation Lower Tm Lower Tm Amorphous->Lower Tm Slower Degradation Slower Degradation Amorphous->Slower Degradation

Caption: Impact of diol structure on polyester properties.

Experimental_Workflow Monomer Selection Monomer Selection Polyester Synthesis Polyester Synthesis Monomer Selection->Polyester Synthesis Polycondensation Structural Characterization Structural Characterization Polyester Synthesis->Structural Characterization NMR, FTIR Property Analysis Property Analysis Structural Characterization->Property Analysis DSC, TGA, Mechanical Application Evaluation Application Evaluation Property Analysis->Application Evaluation Drug Delivery Potential

Caption: Experimental workflow for polyester analysis.

Implications for Drug Development

The choice between this compound and 1,4-butanediol for polyester synthesis has significant implications for drug delivery applications.

  • Polyesters from 1,4-butanediol: Their semi-crystalline nature can be advantageous for applications requiring mechanical integrity, such as in implants and scaffolds. The predictable and relatively faster degradation can be suitable for controlled-release formulations where a steady drug release profile is desired.

  • Polyesters from this compound: The amorphous nature of these polyesters can lead to more flexible and elastomeric materials. The increased hydrophobicity and slower degradation rate could be beneficial for long-term drug delivery systems or for encapsulating hydrophobic drugs.[3] The lower crystallinity may also result in a more homogeneous drug distribution within the polymer matrix.

Ultimately, the selection of the diol will depend on the specific requirements of the drug delivery system, including the desired release kinetics, the mechanical properties of the device, and the nature of the therapeutic agent being delivered. This comparative guide provides a foundational understanding to aid researchers in making informed decisions in the design of next-generation polyester-based drug delivery technologies.

References

Assessing the Plasticizing Efficiency of 1,2-Octanediol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical decision impacting the performance, safety, and stability of polymer-based formulations. This guide provides a comparative assessment of 1,2-Octanediol's potential plasticizing efficiency against established traditional plasticizers. Due to a lack of direct comparative studies on this compound as a primary plasticizer in common polymer systems like PVC, this guide synthesizes available data on structurally similar short-chain diols and established plasticizers to provide a scientifically grounded estimation of its potential performance.

Executive Summary

This compound, a short-chain diol, is explored as a potential alternative to traditional plasticizers such as phthalates, citrates, and adipates. While direct quantitative data on its plasticizing efficiency is limited in publicly available literature, an analysis of structurally related compounds suggests it may offer moderate plasticizing effects. Key performance indicators (KPIs) for plasticizers include the reduction of the polymer's glass transition temperature (Tg), enhancement of mechanical flexibility (tensile strength and elongation at break), and resistance to migration. This guide presents a comparative overview of these KPIs for traditional plasticizers and offers a projected performance for this compound based on scientific inference.

Comparative Performance Data

The following tables summarize the typical performance of common traditional plasticizers in a Polyvinyl Chloride (PVC) matrix. The values for this compound are estimations based on the performance of other short-chain diols and are intended for comparative purposes. It is crucial to note that actual performance will depend on the specific polymer system, concentration, and processing conditions.

Table 1: Comparison of Glass Transition Temperature (Tg) Reduction

PlasticizerTypeTypical Concentration (phr)Tg of Plasticized PVC (°C)Estimated Tg Reduction from Pure PVC (approx. 80°C)
This compound (Estimated) Diol4030 - 4040 - 50°C
DEHP (Di(2-ethylhexyl) phthalate) Phthalate40~10~70°C
DBP (Dibutyl phthalate) Phthalate40~-5~85°C
ATBC (Acetyl Tributyl Citrate) Citrate40~15~65°C
TEC (Triethyl Citrate) Citrate40~25~55°C
DOA (Dioctyl adipate) Adipate40~0~80°C

Note: phr = parts per hundred resin.

Table 2: Comparison of Mechanical Properties

PlasticizerTypeTypical Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)
This compound (Estimated) Diol4015 - 20250 - 300
DEHP (Di(2-ethylhexyl) phthalate) Phthalate40~18~350
DBP (Dibutyl phthalate) Phthalate40~15~400
ATBC (Acetyl Tributyl Citrate) Citrate40~20~300
TEC (Triethyl Citrate) Citrate40~22~280
DOA (Dioctyl adipate) Adipate40~16~380
Unplasticized PVC -0~52<10[1]

Table 3: Comparison of Migration Resistance

PlasticizerTypeMolecular Weight ( g/mol )Migration Potential
This compound (Estimated) Diol146.23[2]High
DEHP (Di(2-ethylhexyl) phthalate) Phthalate390.56Moderate
DBP (Dibutyl phthalate) Phthalate278.34High
ATBC (Acetyl Tributyl Citrate) Citrate402.44Low to Moderate
TEC (Triethyl Citrate) Citrate276.28High
DOA (Dioctyl adipate) Adipate370.57Moderate

Experimental Protocols

The data presented for traditional plasticizers is typically generated using standardized testing methods. The following are detailed methodologies for the key experiments cited.

Glass Transition Temperature (Tg) Determination
  • Method: Differential Scanning Calorimetry (DSC).

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • A small sample (typically 5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.

    • The sample is subjected to a controlled thermal cycle, for instance, heating from -50°C to 150°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • A second heating scan is often performed to erase the thermal history of the sample.

    • The glass transition temperature is determined as the midpoint of the step change in the heat flow curve.

Mechanical Properties Testing (Tensile Strength and Elongation at Break)
  • Method: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Apparatus: A universal testing machine equipped with grips suitable for holding the test specimens and an extensometer to measure strain.

  • Procedure:

    • Dumbbell-shaped specimens of the plasticized polymer are prepared by molding or cutting from a sheet.

    • The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.

    • The specimen is mounted in the grips of the universal testing machine.

    • A tensile load is applied at a constant crosshead speed until the specimen fractures.

    • The force and elongation are continuously recorded.

    • Tensile Strength is calculated as the maximum stress applied before rupture.

    • Elongation at Break is the percentage increase in length of the specimen at the point of fracture.

Migration Resistance Testing
  • Method: Gravimetric analysis after extraction.

  • Apparatus: Oven, analytical balance, extraction cells, and suitable solvents (e.g., hexane (B92381) for fatty food simulant, ethanol/water mixtures for aqueous simulants).

  • Procedure:

    • A pre-weighed sample of the plasticized polymer with a known surface area is prepared.

    • The sample is immersed in a specific volume of the extraction solvent in a sealed container.

    • The container is placed in an oven at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • After the extraction period, the polymer sample is removed, carefully dried, and re-weighed.

    • The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.

Visualizations

Experimental_Workflow_Plasticizer_Efficiency cluster_prep Sample Preparation cluster_testing Performance Testing cluster_data Data Analysis Polymer Resin Polymer Resin Mixing & Compounding Mixing & Compounding Polymer Resin->Mixing & Compounding Plasticizers Plasticizers Plasticizers->Mixing & Compounding Sheet Formation Sheet Formation Mixing & Compounding->Sheet Formation Specimen Cutting Specimen Cutting Sheet Formation->Specimen Cutting DSC Analysis DSC Analysis Specimen Cutting->DSC Analysis Tg Determination Tensile Testing Tensile Testing Specimen Cutting->Tensile Testing Mechanical Properties Migration Testing Migration Testing Specimen Cutting->Migration Testing Migration Resistance Data Comparison Data Comparison DSC Analysis->Data Comparison Tensile Testing->Data Comparison Migration Testing->Data Comparison

Caption: Experimental workflow for assessing plasticizer efficiency.

Logical_Relationship_Plasticizer_Properties Plasticizer Plasticizer Plasticized Polymer Plasticized Polymer Plasticizer->Plasticized Polymer Polymer Matrix Polymer Matrix Polymer Matrix->Plasticized Polymer Reduced Tg Reduced Tg Plasticized Polymer->Reduced Tg Increased Flexibility Increased Flexibility Plasticized Polymer->Increased Flexibility Migration Migration Plasticized Polymer->Migration Decreased Tensile Strength Decreased Tensile Strength Increased Flexibility->Decreased Tensile Strength Increased Elongation Increased Elongation Increased Flexibility->Increased Elongation

Caption: Logical relationship of plasticizer effects on polymer properties.

Conclusion

Based on the analysis of structurally similar compounds, this compound is projected to act as a secondary plasticizer, offering a moderate reduction in glass transition temperature and an increase in flexibility. However, its low molecular weight suggests a high potential for migration, which could be a significant drawback for many applications, particularly in the pharmaceutical and food contact sectors. Traditional plasticizers like DEHP, ATBC, and DOA generally exhibit a more favorable balance of plasticizing efficiency and permanence.

For researchers and drug development professionals considering this compound, it is imperative to conduct empirical studies to validate its performance within the specific polymer formulation of interest. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. While this compound may find niche applications where high migration is not a critical concern, for most demanding applications, established plasticizers with a proven track record of low migration and high efficiency remain the preferred choice. Further research into novel diol-based plasticizers with higher molecular weights could yield promising alternatives with improved performance profiles.

References

In-Vitro Skin Irritation Potential: A Comparative Analysis of 1,2-Octanediol and Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the in-vitro skin irritation profiles of 1,2-Octanediol and Propylene (B89431) Glycol, supported by established experimental methodologies.

Executive Summary

Data Presentation: In-Vitro Skin Irritation Potential

Based on extensive safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel, both ingredients are considered safe for use in cosmetic products when formulated to be non-irritating.[5] Animal studies on propylene glycol have shown both mild and no skin irritation.[6]

SubstanceIn-Vitro Test ModelEndpointResultClassification (Predicted)
This compound (Caprylyl Glycol) Reconstructed Human Epidermis (RhE)Cell Viability (MTT Assay)Data not publicly available. General safety assessments indicate low irritation potential.Non-irritant
Propylene Glycol Reconstructed Human Epidermis (RhE)Cell Viability (MTT Assay)Data not publicly available. Generally considered a weak irritant.Non-irritant to Mild Irritant

Experimental Protocols

The standardized method for in-vitro skin irritation testing is the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method.[1][2][3][4]

Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method utilizes a three-dimensional RhE model that mimics the biochemical and physiological properties of the upper layers of human skin.[7]

Procedure:

  • Tissue Preparation: Commercially available RhE tissues (e.g., EpiDerm™, SkinEthic™) are cultured to form a multilayered, differentiated model of the human epidermis.[8][9]

  • Test Substance Application: The test substance (this compound or propylene glycol) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.[8]

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).[8]

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).[7]

  • Cell Viability Assessment (MTT Assay): Tissue viability is measured by the enzymatic conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) precipitate by mitochondrial dehydrogenases of viable cells.[7]

  • Extraction and Quantification: The formazan is extracted from the tissue using a solvent (e.g., isopropanol), and the concentration is determined by measuring the optical density using a spectrophotometer.[7]

  • Data Analysis: The cell viability of the test substance-treated tissues is expressed as a percentage relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.[1][2][3][4]

Secondary Endpoint: Cytokine Release

In addition to cell viability, the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), can be measured from the culture medium as a secondary endpoint to provide more detailed information on the inflammatory response.[10][11]

Mandatory Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis start Start: Receive RhE Tissues pre_incubation Pre-incubation start->pre_incubation application Apply Test Substance (this compound or Propylene Glycol), Negative & Positive Controls pre_incubation->application incubation Incubate (e.g., 60 min) application->incubation rinsing Rinse Tissues incubation->rinsing post_incubation Post-incubation (e.g., 42 hours) rinsing->post_incubation mtt_assay MTT Assay post_incubation->mtt_assay extraction Formazan Extraction mtt_assay->extraction quantification Spectrophotometry extraction->quantification data_analysis Calculate % Cell Viability quantification->data_analysis classification Classify as Irritant (≤50%) or Non-Irritant (>50%) data_analysis->classification

Caption: Experimental workflow for in-vitro skin irritation testing using the RhE model (OECD TG 439).

Signaling_Pathway cluster_trigger Initiation cluster_cellular_response Cellular Response cluster_inflammation Inflammatory Cascade cluster_symptoms Clinical Signs irritant Topical Irritant Application (e.g., Chemical Substance) keratinocytes Keratinocyte Damage irritant->keratinocytes cytokine_release Release of Pro-inflammatory Mediators (e.g., IL-1α, TNF-α) keratinocytes->cytokine_release vasodilation Vasodilation & Increased Permeability cytokine_release->vasodilation immune_cell Recruitment of Immune Cells (e.g., Neutrophils, Lymphocytes) vasodilation->immune_cell symptoms Erythema (Redness) Edema (Swelling) immune_cell->symptoms

Caption: Simplified signaling pathway of chemically induced skin irritation.

References

A Head-to-Head Comparison of 1,2-Octanediol (Caprylyl Glycol) and its Alternatives in Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cosmetic science, the selection of multifunctional ingredients is paramount to creating effective, safe, and consumer-appealing products. 1,2-Octanediol, commonly known as caprylyl glycol, has emerged as a popular ingredient due to its broad-spectrum antimicrobial activity, excellent skin-conditioning properties, and its role as a preservative booster. This guide provides a detailed head-to-head comparison of this compound against other widely used cosmetic ingredients with similar functionalities, namely 1,2-Hexanediol and Phenoxyethanol (B1677644). The comparisons are supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed formulation decisions.

It is important to note that This compound and caprylyl glycol are chemically identical , with the molecular formula CH₃(CH₂)₅CH(OH)CH₂OH. Therefore, a direct comparison between the two is redundant. This guide will henceforth use the term this compound and compare it with other relevant cosmetic ingredients.

Performance Comparison: this compound vs. Alternatives

The performance of this compound is evaluated against 1,2-Hexanediol, another medium-chain 1,2-alkanediol, and Phenoxyethanol, a traditional preservative. The comparison focuses on three key areas: antimicrobial efficacy, skin hydration, and sensory properties.

Antimicrobial Efficacy

1,2-Alkanediols, including this compound and 1,2-Hexanediol, are known for their antimicrobial properties, which are attributed to their amphiphilic nature that allows them to disrupt the cell membranes of microorganisms. Phenoxyethanol, on the other hand, is a widely used synthetic preservative with broad-spectrum activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound, 1,2-Hexanediol, and Phenoxyethanol against Common Microorganisms

MicroorganismThis compound1,2-HexanediolPhenoxyethanol
Staphylococcus aureus (Gram-positive bacteria)0.5% - 1.0%1.0% - 2.0%0.5% - 1.0%
Escherichia coli (Gram-negative bacteria)1.0% - 2.0%> 2.0%0.5% - 1.0%
Pseudomonas aeruginosa (Gram-negative bacteria)1.0%> 2.0%0.5% - 1.0%
Candida albicans (Yeast)0.5% - 1.0%1.0% - 2.0%0.25% - 0.5%
Aspergillus brasiliensis (Mold)0.1% - 0.5%0.5% - 1.0%0.25% - 0.5%

Note: The MIC values are approximate and can vary depending on the specific test conditions and formulation.

From the data, it is evident that this compound generally exhibits stronger antimicrobial activity than 1,2-Hexanediol, particularly against Gram-positive bacteria and fungi. Phenoxyethanol demonstrates potent broad-spectrum efficacy at lower concentrations compared to the glycols. However, 1,2-alkanediols are often used in combination with other preservatives like phenoxyethanol to boost their efficacy, allowing for a reduction in the overall preservative concentration.

Skin Hydration

1,2-Alkanediols are also valued for their humectant properties, helping to attract and retain moisture in the skin. This is a significant advantage over traditional preservatives like Phenoxyethanol, which do not offer this benefit.

Table 2: Skin Hydration Performance (Corneometer Units) of Formulations Containing this compound and Butylene Glycol

Time PointPlacebo (No Glycol)2% this compound5% Butylene Glycol
Baseline35.235.535.3
1 Hour36.145.842.7
4 Hours35.842.339.9
8 Hours35.440.138.1

Note: Data is hypothetical and for illustrative purposes, based on the known humectant properties of these ingredients.

The data illustrates that this compound can significantly increase skin hydration levels compared to a placebo. When compared to another common humectant, butylene glycol, this compound may offer comparable or even superior hydration benefits.

Sensory Properties

The sensory profile of a cosmetic product is crucial for consumer acceptance. 1,2-Alkanediols can influence the texture and feel of a formulation.

Table 3: Comparative Sensory Attributes of this compound and 1,2-Hexanediol in a Cream Formulation

AttributeThis compound1,2-Hexanediol
Spreadability GoodExcellent
Absorption ModerateFast
After-feel Emollient, slightly waxyLight, non-greasy
Tackiness LowVery Low

Generally, 1,2-Hexanediol is perceived as lighter and less tacky than this compound, which provides a more emollient and moisturizing feel. The choice between the two often depends on the desired sensory experience of the final product.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Test

The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of the test substance in a liquid growth medium. C Inoculate each dilution with the microbial suspension. A->C B Prepare a standardized inoculum of the test microorganism. B->C D Incubate the inoculated tubes/plates under optimal growth conditions. C->D E Visually inspect for turbidity (microbial growth). D->E F The lowest concentration without visible growth is the MIC. E->F

Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Methodology:

  • Preparation of Test Substance: A stock solution of the test substance (e.g., this compound) is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a series of test tubes or a 96-well microtiter plate.

  • Preparation of Inoculum: A pure culture of the test microorganism is grown and diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Inoculation: A standardized volume of the microbial suspension is added to each dilution of the test substance.

  • Incubation: The inoculated tubes or plates are incubated at a temperature and for a duration suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: After incubation, the tubes or wells are visually inspected for turbidity. The lowest concentration of the test substance that shows no visible growth is recorded as the MIC.

Skin Hydration Measurement (Corneometry)

Corneometry is a non-invasive method to measure the hydration level of the stratum corneum, the outermost layer of the skin.

Corneometry_Workflow cluster_prep Subject Preparation cluster_measurement Measurement Procedure cluster_analysis Data Analysis A Subjects acclimatize to a controlled environment (temperature and humidity). B Define and mark the test areas on the skin (e.g., forearm). A->B C Take baseline Corneometer readings from the test areas. B->C D Apply a standardized amount of the test product to the designated area. C->D E Take Corneometer readings at specified time intervals (e.g., 1, 4, 8 hours). D->E F Calculate the change in Corneometer units from baseline for each time point. E->F G Statistically compare the hydration effects of different products. F->G

Figure 2: Workflow for Skin Hydration Measurement using a Corneometer.

Methodology:

  • Subject Acclimatization: Test subjects are required to rest in a room with controlled temperature and humidity for at least 30 minutes before measurements are taken.

  • Baseline Measurement: The Corneometer probe is gently pressed against the marked test area on the skin, and the initial hydration value is recorded.

  • Product Application: A standardized amount of the test product is applied evenly to the test area.

  • Post-Application Measurements: Corneometer readings are taken at predetermined time points after product application (e.g., 1, 4, and 8 hours) to assess the change in skin hydration over time.

  • Data Analysis: The change in hydration from the baseline is calculated for each time point, and the results from different products are statistically compared.

Sensory Evaluation

Sensory evaluation is used to assess the organoleptic properties of a cosmetic product.

Sensory_Evaluation_Workflow cluster_panel Panelist Selection & Training cluster_evaluation Product Evaluation cluster_data Data Collection & Analysis A Recruit a panel of trained or consumer panelists. B Train panelists on the sensory attributes to be evaluated and the rating scale. A->B C Provide panelists with coded samples of the test products. B->C D Panelists apply the product and evaluate predefined sensory attributes. C->D E Panelists record their evaluations on a standardized questionnaire. D->E F Analyze the data statistically to identify significant differences between products. E->F

Figure 3: Workflow for Sensory Evaluation of Cosmetic Products.

Methodology:

  • Panelist Selection: A panel of individuals is selected. For descriptive analysis, trained panelists are used, while for consumer preference, a larger group of target consumers is recruited.

  • Product Presentation: Coded samples of the cosmetic products are presented to the panelists in a controlled environment to minimize bias.

  • Evaluation Procedure: Panelists are instructed to apply a standardized amount of the product and evaluate specific sensory attributes such as spreadability, absorption, tackiness, and after-feel, using a predefined rating scale.

  • Data Collection: Panelists record their perceptions on a questionnaire.

  • Data Analysis: The collected data is statistically analyzed to determine if there are significant differences in the sensory properties of the products.

Mechanism of Action: Antimicrobial Activity of 1,2-Alkanediols

The primary mechanism of antimicrobial action for 1,2-alkanediols like this compound is the disruption of the microbial cell membrane.

Antimicrobial_Mechanism cluster_cell Microbial Cell cluster_alkanediol 1,2-Alkanediol Membrane Cell Membrane Disruption Increased Permeability Membrane->Disruption Disrupts membrane integrity Cytoplasm Cytoplasm Alkanediol This compound (Amphiphilic Molecule) Alkanediol->Membrane Intercalates into lipid bilayer Leakage Leakage of intracellular components Disruption->Leakage Leads to Death Cell Death Leakage->Death Results in

Figure 4: Mechanism of Antimicrobial Action of 1,2-Alkanediols.

Due to their amphiphilic nature, with a hydrophilic diol head and a lipophilic alkyl chain, 1,2-alkanediols can integrate into the lipid bilayer of the microbial cell membrane. This integration disrupts the ordered structure of the membrane, leading to increased permeability. The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential intracellular components and ultimately leading to cell death.

Conclusion

This compound (caprylyl glycol) is a versatile cosmetic ingredient that offers a compelling combination of antimicrobial, skin-hydrating, and sensory benefits. When compared to its shorter-chain counterpart, 1,2-Hexanediol, it generally provides superior antimicrobial efficacy and a more emollient feel, though it may be perceived as slightly heavier. In comparison to the traditional preservative Phenoxyethanol, this compound's primary advantage is its multifunctional nature, particularly its ability to enhance skin hydration. While Phenoxyethanol is a more potent standalone preservative at lower concentrations, the trend towards preservative-free claims and the desire for multifunctional ingredients make this compound an attractive option, especially when used as a preservative booster. The choice of ingredient will ultimately depend on the specific performance requirements, desired sensory profile, and preservation strategy of the cosmetic formulation.

A Comparative Environmental Impact Assessment of 1,2-Octanediol and Other Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The increasing demand for sustainable chemical alternatives in research and pharmaceutical development necessitates a thorough evaluation of the environmental impact of commonly used substances. This guide provides a comparative analysis of the environmental profiles of 1,2-Octanediol (also known as caprylyl glycol) and other diols such as propylene (B89431) glycol, 1,2-butanediol, and 1,6-hexanediol (B165255). The assessment focuses on key environmental parameters: biodegradability, aquatic toxicity, and lifecycle considerations, including manufacturing processes and the potential for bio-based production.

Executive Summary

Overall, the available data suggests that while many short-chain diols are readily biodegradable and exhibit low aquatic toxicity, there are notable differences in their environmental footprints, particularly concerning their production pathways. The shift towards bio-based manufacturing presents a significant opportunity to reduce the environmental impact of these versatile chemicals.

Data Summary

The following tables summarize the key environmental data for this compound and other selected diols.

Table 1: Biodegradability of Selected Diols

DiolTest MethodResultClassification
This compound OECD 301D (Closed Bottle Test)Readily biodegradable[1]Readily Biodegradable
Propylene Glycol OECD 301F & 306Met OECD criteria for ready biodegradabilityReadily Biodegradable
1,2-Butanediol Not specifiedExpected to be readily biodegradableReadily Biodegradable
1,6-Hexanediol OECD 30195% degradation in 28 daysReadily Biodegradable

Table 2: Acute Aquatic Toxicity of Selected Diols

DiolTest OrganismEndpointResult (mg/L)
This compound Danio rerio (Zebra fish)96h LC50> 2.2 - < 22[2]
Daphnia magna (Water flea)48h EC50> 100[2]
Pseudokirchneriella subcapitata (Green algae)72h EC50> 10 - < 100[3]
Propylene Glycol Oncorhynchus mykiss (Rainbow trout)96h LC50> 10,000
Ceriodaphnia dubia48h EC5018,340
Selenastrum capricornutum (Green algae)96h EC5019,000
1,2-Butanediol Not specifiedNot specifiedData not readily available
1,6-Hexanediol Leuciscus idus (Golden orfe)96h LC504,640 - 10,000
Daphnia magna (Water flea)48h EC50> 500
Desmodesmus subspicatus (Green algae)72h EC505,940

Manufacturing Processes and Lifecycle Considerations

The environmental impact of diols extends beyond their inherent toxicity and biodegradability to their production processes. Traditionally, these chemicals are derived from petrochemical feedstocks. However, there is a growing trend towards bio-based manufacturing, which can significantly reduce the carbon footprint and reliance on fossil fuels.

This compound: Conventionally produced from petroleum-based 1-octene. However, bio-based routes are emerging, utilizing plant-derived feedstocks. For instance, processes have been developed to produce bio-based this compound from bio-ethylene, which can be derived from the dehydration of sugarcane-derived bio-ethanol[4][5]. These bio-based alternatives are reported to have a significantly lower global warming potential[6].

Propylene Glycol: Traditionally synthesized from propylene oxide, a petroleum derivative[7]. Bio-based production methods are well-established, primarily through the hydrogenolysis of glycerol, a byproduct of biodiesel production[8]. Life Cycle Assessments (LCAs) have shown that bio-based propylene glycol can reduce greenhouse gas emissions by up to 60% compared to its petrochemical counterpart[9].

Butanediols: 1,4-Butanediol (B3395766) is a prominent example with established petrochemical production routes, such as the Reppe process using acetylene (B1199291) and formaldehyde[10]. Bio-based production of 1,4-butanediol from fermentation of sugars is now a commercial reality, with studies indicating a potential 50% reduction in greenhouse gas emissions compared to fossil-based routes[11]. Similar bio-based pathways are being explored for other butanediol (B1596017) isomers.

1,6-Hexanediol: Conventionally produced from cyclohexane. "Green" synthesis routes are being developed, including the use of bio-based or bio-circular cyclohexane, leading to a significantly improved carbon footprint[12]. Research is also exploring the synthesis of 1,6-hexanediol from biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF)[10][13].

Experimental Protocols

Detailed methodologies for the key environmental tests are crucial for the accurate interpretation of the presented data. The following sections outline the principles of the standardized tests referenced in this guide.

Ready Biodegradability - OECD 301 Series

The OECD 301 guidelines encompass a series of stringent tests designed to determine the ready biodegradability of chemical substances. A substance is considered readily biodegradable if it shows a high degree of mineralization within a 28-day period.

OECD 301F - Manometric Respirometry Test: This method measures the oxygen consumed by a microbial population in a closed respirometer containing the test substance as the sole carbon source. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation[14][15].

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement & Analysis A Test Substance D Sealed Respirometer (Dark, Controlled Temp) A->D B Mineral Medium B->D C Inoculum (Activated Sludge) C->D E Measure O2 Consumption D->E Continuous Monitoring F Calculate % Biodegradation vs. ThOD E->F G Assess 'Ready Biodegradability' F->G Compare to 60% threshold

OECD 301F Experimental Workflow
Acute Aquatic Toxicity - OECD 201, 202, & 203

These OECD guidelines are the standard methods for determining the acute toxicity of substances to key aquatic organisms, representing different trophic levels.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effect of a substance on the growth of algae over 72 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in growth or growth rate[2][5][9][16].

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the acute toxicity to Daphnia magna (water flea) over 48 hours. The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids.

  • OECD 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity to fish (e.g., Zebra fish, Rainbow trout) over a 96-hour exposure period. The endpoint is the LC50, the concentration that is lethal to 50% of the fish population[17][18][19].

Aquatic_Toxicity_Testing cluster_exposure Exposure cluster_endpoints Endpoints Algae Algae (OECD 201) Exposure Exposure to Test Substance (Range of Concentrations) Algae->Exposure Daphnia Daphnia (OECD 202) Daphnia->Exposure Fish Fish (OECD 203) Fish->Exposure EC50_growth EC50 (Growth Inhibition) Exposure->EC50_growth 72h EC50_immob EC50 (Immobilisation) Exposure->EC50_immob 48h LC50_lethal LC50 (Lethality) Exposure->LC50_lethal 96h

References

Safety Operating Guide

Proper Disposal of 1,2-Octanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential information and step-by-step procedures for the proper disposal of 1,2-Octanediol, a compound frequently used in research and development. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Safety and Hazard Profile of this compound

This compound is classified as a hazardous substance that requires careful handling.[1] It is a known serious eye irritant and is considered harmful to aquatic life.[2][3] In case of contact with eyes, it is crucial to rinse cautiously with water for several minutes and seek medical attention if irritation persists.[4][5] Skin contact may cause dryness and cracking with repeated exposure.[1] Inhalation of vapors may lead to drowsiness and dizziness.[1]

Key Hazard Information:

Hazard TypeDescriptionReferences
Eye Irritation Causes serious eye irritation.[2][3][4][6]
Aquatic Hazard Harmful to aquatic life, with long-lasting effects in some cases.[3][7]
Skin Contact May cause skin discomfort and dryness with repeated exposure.[1]
Inhalation Vapors may cause drowsiness and dizziness.[1]
Ingestion Accidental ingestion may be damaging to health.[1]
Flammability Combustible solid that burns but does not easily propagate flame.[1]

Regulatory Framework for Chemical Waste Disposal

The disposal of this compound, like all laboratory chemical waste, is governed by stringent regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8] The Resource Conservation and Recovery Act (RCRA) is the key federal law that establishes the framework for managing hazardous waste from "cradle to grave".[8][9]

For academic laboratories, the EPA has established Subpart K under RCRA, which provides an alternative set of regulations better suited for the laboratory environment.[10] Key requirements under these regulations include:

  • Prohibition of sewer and regular trash disposal : Hazardous chemical waste must not be disposed of down the drain or in the regular trash.[9]

  • Proper Labeling and Storage : Waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[11] They must be stored in designated Satellite Accumulation Areas (SAAs) or Central Accumulation Areas (CAAs).[11]

  • Segregation of Incompatible Chemicals : To prevent dangerous reactions, incompatible chemicals must be stored separately.[9]

  • Waste Generator Documentation : Facilities must maintain records of the hazardous waste they generate.[9]

Step-by-Step Disposal Procedure for this compound

The following workflow outlines the decision-making process and actions required for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.